1-Carbamoylpiperidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-carbamoylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c8-7(12)9-3-1-2-5(4-9)6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCXZDRNTOBHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585337 | |
| Record name | 1-Carbamoylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871478-82-9 | |
| Record name | 1-Carbamoylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-carbamoylpiperidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 1-Carbamoylpiperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 871478-82-9
Introduction
1-Carbamoylpiperidine-3-carboxylic acid is a derivative of piperidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. The piperidine scaffold is a ubiquitous structural motif found in a wide array of pharmaceuticals and natural alkaloids, valued for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold in drug design. The introduction of a carbamoyl group at the 1-position and a carboxylic acid at the 3-position presents a molecule with potential for diverse biological activities. This guide provides a comprehensive overview of the available technical data for this compound, alongside projected methodologies and potential areas of application based on related compounds.
Physicochemical Data
Quantitative data for this compound is not extensively available in public literature. The following table summarizes basic information and predicted properties.
| Property | Value | Source |
| CAS Number | 871478-82-9 | Chemical Abstracts Service |
| Molecular Formula | C₇H₁₂N₂O₃ | - |
| Molecular Weight | 172.18 g/mol | - |
| Predicted XlogP | -1.5 | PubChem |
| Predicted Hydrogen Bond Donor Count | 3 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 4 | PubChem |
| Predicted Rotatable Bond Count | 2 | PubChem |
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not detailed in peer-reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles. The most direct approach would involve the N-carbamoylation of piperidine-3-carboxylic acid.
Proposed Synthetic Protocol: N-Carbamoylation of Piperidine-3-carboxylic Acid
This protocol is a generalized procedure and may require optimization.
Materials:
-
Piperidine-3-carboxylic acid (or its hydrochloride salt)
-
Sodium cyanate (NaOCN) or isocyanic acid source
-
Anhydrous, aprotic solvent (e.g., Dimethylformamide - DMF, or Acetonitrile)
-
Acid (e.g., HCl) for workup
-
Base (e.g., triethylamine) if starting from the hydrochloride salt
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and purification (e.g., ethyl acetate, water)
Procedure:
-
Preparation of the Starting Material: If using piperidine-3-carboxylic acid hydrochloride, dissolve it in the chosen anhydrous solvent and add an equimolar amount of a non-nucleophilic base like triethylamine to liberate the free amine. Stir at room temperature for 30 minutes.
-
Carbamoylation Reaction: To the solution of piperidine-3-carboxylic acid, add a slight excess (1.1 to 1.5 equivalents) of sodium cyanate. The reaction can be performed at room temperature or with gentle heating (40-60 °C) to facilitate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the solution with a dilute aqueous acid (e.g., 1M HCl) to a pH of approximately 3-4. This will protonate any unreacted amine and facilitate the precipitation or extraction of the product.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Characterization:
The final product should be characterized to confirm its identity and purity using standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (C=O of the carbamoyl and carboxylic acid, N-H, and O-H).
-
Melting Point Analysis: To assess purity.
Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological Activity and Signaling Pathways
For instance, piperidine derivatives are known to interact with G-protein coupled receptors (GPCRs), ion channels, and transporters. The presence of the carbamoyl and carboxylic acid functional groups in this compound suggests potential interactions with biological targets through hydrogen bonding and electrostatic interactions.
Based on the activities of structurally similar compounds, it is plausible that this molecule could be investigated for its role in neurological disorders, as an antimicrobial agent, or in metabolic diseases. A generalized potential signaling pathway that could be modulated by a piperidine-based compound is illustrated below. This is a hypothetical representation and would require experimental validation.
Hypothetical Signaling Pathway Modulation
Caption: Hypothetical modulation of a GPCR signaling pathway.
Conclusion
This compound represents an under-investigated molecule with potential for further exploration in drug discovery and development. While specific experimental data is currently scarce, its structural features suggest that it could possess interesting biological activities. The proposed synthetic route provides a starting point for its preparation, and the contextual information on related piperidine derivatives highlights promising avenues for future research. Further investigation is warranted to fully elucidate the chemical and biological properties of this compound.
In-depth Technical Guide: The Molecular Landscape of Piperidine-3-Carboxylic Acid Derivatives
Disclaimer: As of late 2025, a comprehensive search of scientific literature and chemical databases reveals a notable absence of specific experimental data for 1-Carbamoylpiperidine-3-carboxylic acid . There is no assigned CAS number, and detailed synthesis or characterization reports are not publicly available. This guide, therefore, provides an in-depth analysis of structurally related and well-characterized N-substituted piperidine-3-carboxylic acid derivatives to offer valuable insights for researchers, scientists, and drug development professionals working with this scaffold.
Introduction to N-Acylpiperidine-3-Carboxylic Acids
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Modification of the piperidine nitrogen, particularly through acylation, provides a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. N-acylpiperidine-3-carboxylic acids are a class of compounds that combine the conformational constraints of the piperidine ring with the functional handles of a carboxylic acid and a tertiary amide. These features make them attractive building blocks in drug discovery, enabling the exploration of diverse chemical space.
Physicochemical Properties of Key N-Acylpiperidine-3-Carboxylic Acid Analogs
To facilitate comparative analysis, the following table summarizes key quantitative data for several commercially available N-acylpiperidine-3-carboxylic acid derivatives that are structurally analogous to the target compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |
| (S)-1-Boc-piperidine-3-carboxylic acid | C₁₁H₁₉NO₄ | 229.27 | 88495-54-9 | 165-169 |
| 1-(Benzyloxycarbonyl)piperidine-3-carboxylic acid | C₁₄H₁₇NO₄ | 263.29 | 78190-11-1 | Not Reported |
| 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid | C₂₁H₂₁NO₄ | 351.40 | 158922-07-7 | Not Reported |
General Synthetic Approaches
While a specific protocol for this compound is not available, the synthesis of N-acylpiperidine derivatives, including N-carbamoyl compounds, generally follows established chemical transformations. A common strategy involves the acylation of the piperidine nitrogen of a suitable precursor.
A plausible synthetic route to N-carbamoylpiperidine derivatives could involve the reaction of a piperidine-3-carboxylic acid ester with an isocyanate or by a multi-step process involving the formation of a carbamoyl chloride followed by reaction with the piperidine derivative. A generalized workflow for the N-acylation of piperidine-3-carboxylic acid is depicted below.
Caption: Generalized workflow for the synthesis of N-acylpiperidine-3-carboxylic acids.
Experimental Protocols for Characterization
The structural elucidation and confirmation of purity for N-acylpiperidine-3-carboxylic acids rely on a combination of standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural analysis of these compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For a typical N-acylpiperidine-3-carboxylic acid, one would expect to observe:
-
Signals for the piperidine ring protons, often in the range of 1.5-4.0 ppm. The protons adjacent to the nitrogen and the carboxylic acid group will be shifted downfield.
-
Signals corresponding to the protons of the N-acyl group. For a carbamoyl group, NH₂ protons would likely appear as a broad singlet.
-
A signal for the carboxylic acid proton, which is typically a broad singlet at a downfield chemical shift (>10 ppm), although it can be exchangeable with deuterated solvents.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Key signals include:
-
The carbonyl carbon of the carboxylic acid, typically resonating around 170-180 ppm.
-
The carbonyl carbon of the amide (carbamoyl) group, also in the downfield region, typically around 150-160 ppm.
-
Signals for the carbon atoms of the piperidine ring, generally found between 20-60 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Electrospray Ionization (ESI-MS): This is a soft ionization technique suitable for these polar molecules. One would expect to observe the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, confirming the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups.
-
A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid.
-
A strong absorption band around 1700-1750 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.
-
A strong absorption band around 1630-1680 cm⁻¹ is indicative of the C=O stretch of the amide (carbamoyl) group.
-
N-H stretching vibrations of the carbamoyl group would be expected in the region of 3200-3400 cm⁻¹.
Logical Relationships in Drug Development
The rationale for synthesizing and evaluating compounds like this compound in a drug discovery context often follows a logical progression from initial hit identification to lead optimization.
Caption: Logical workflow in a typical drug discovery program involving piperidine analogs.
Conclusion
While specific data for this compound remains elusive, the rich chemistry and pharmacology of related N-acylpiperidine-3-carboxylic acids provide a strong foundation for future research. The synthetic strategies and characterization methods outlined in this guide are directly applicable to the eventual synthesis and study of this and other novel piperidine derivatives. The continued exploration of this chemical space is likely to yield new molecular entities with valuable therapeutic potential.
An In-depth Technical Guide to the Synthesis Precursors of 1-Carbamoylpiperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis precursors and methodologies for obtaining 1-Carbamoylpiperidine-3-carboxylic acid. This compound, a derivative of nipecotic acid, is of interest in medicinal chemistry and drug development. This document outlines the primary synthetic routes, details the necessary precursors, provides experimental protocols for key transformations, and presents quantitative data in a structured format for ease of comparison. The logical flow of the synthetic pathways is illustrated using process diagrams.
Introduction
This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a carbamoyl group and a carboxylic acid moiety at the 3-position. Its core structure is derived from nipecotic acid (piperidine-3-carboxylic acid), a known GABA reuptake inhibitor. The addition of the carbamoyl group modifies the polarity and hydrogen bonding potential of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Understanding the synthesis of this compound is crucial for researchers exploring its potential therapeutic applications.
Primary Synthesis Precursors
The synthesis of this compound logically commences from precursors that provide the piperidine-3-carboxylic acid scaffold. The primary precursors identified through a review of synthetic methodologies are:
-
Pyridine-3-carboxylic acid (Nicotinic acid): A readily available and cost-effective starting material that can be hydrogenated to yield the piperidine ring.
-
Nipecotic acid (Piperidine-3-carboxylic acid): The direct precursor to the target molecule. It can be synthesized from nicotinic acid or other precursors.
-
Ethyl nipecotate (Ethyl piperidine-3-carboxylate): An ester derivative of nipecotic acid, often used to protect the carboxylic acid functionality during reactions involving the piperidine nitrogen.
-
3-Piperidine formamide: Can be hydrolyzed to nipecotic acid, as demonstrated in some patent literature, particularly for chiral synthesis.
The selection of the starting precursor often depends on the desired scale of the synthesis, cost considerations, and the specific synthetic route being employed.
Synthetic Pathways and Methodologies
The synthesis of this compound can be approached through a multi-step process that involves the formation of the piperidine ring (if not starting with a pre-formed ring), protection of the carboxylic acid, N-carbamoylation of the piperidine nitrogen, and subsequent deprotection of the carboxylic acid.
Synthesis of the Piperidine-3-Carboxylic Acid Scaffold
The foundational piperidine-3-carboxylic acid core can be synthesized via the hydrogenation of pyridine-3-carboxylic acid.
Experimental Protocol: Hydrogenation of Pyridine-3-carboxylic Acid
-
Materials: Pyridine-3-carboxylic acid, Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%), water, and a hydrogen source.
-
Procedure:
-
Pyridine-3-carboxylic acid, water, and the Pd/C catalyst are charged into a hydrogenation reactor. A typical weight ratio is 1:5-8:0.01-0.05 (substrate:water:catalyst).[1]
-
The reactor is purged with an inert gas (e.g., nitrogen) to remove air.
-
Hydrogen gas is introduced into the reactor, and the mixture is hydrogenated for 3-4 hours under controlled temperature and pressure.
-
Upon completion of the reaction, the catalyst is removed by filtration.
-
Approximately 50% of the water is removed by distillation under reduced pressure.
-
The solution is cooled to around 30 °C, and methanol is added to precipitate the nipecotic acid.
-
The mixture is further cooled to 0 °C, and the resulting solid is collected by centrifugation to yield piperidine-3-carboxylic acid.[1]
-
Esterification of Nipecotic Acid
To prevent unwanted side reactions with the carboxylic acid group during the N-carbamoylation step, it is advantageous to first protect it as an ester, for example, an ethyl ester (ethyl nipecotate).
Experimental Protocol: Fischer Esterification of Nipecotic Acid
-
Materials: Nipecotic acid, ethanol, and a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid).
-
Procedure:
-
Nipecotic acid is dissolved in an excess of ethanol.
-
A catalytic amount of concentrated sulfuric acid is added.
-
The mixture is heated under reflux for several hours.
-
The reaction is monitored by a suitable technique (e.g., TLC or GC) until completion.
-
The excess ethanol is removed by distillation.
-
The remaining mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield ethyl nipecotate.
-
N-Carbamoylation of Ethyl Nipecotate
The key step in the synthesis is the introduction of the carbamoyl group onto the piperidine nitrogen. This can be achieved through several methods, with the reaction with an isocyanate being a common approach.
Experimental Protocol: Reaction with Trimethylsilyl Isocyanate
-
Materials: Ethyl nipecotate, trimethylsilyl isocyanate (TMS-NCO), and an aprotic solvent (e.g., dichloromethane).
-
Procedure:
-
Ethyl nipecotate is dissolved in anhydrous dichloromethane under an inert atmosphere.
-
Trimethylsilyl isocyanate is added to the solution.
-
The reaction mixture is stirred at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction is quenched with methanol.
-
The solvent is removed under reduced pressure.
-
The crude product, ethyl 1-carbamoylpiperidine-3-carboxylate, is purified by column chromatography.
-
Hydrolysis of the Ester
The final step is the deprotection of the carboxylic acid group by hydrolyzing the ethyl ester. This is typically achieved under basic conditions to avoid potential side reactions with the carbamoyl group.
Experimental Protocol: Basic Hydrolysis of Ethyl 1-Carbamoylpiperidine-3-carboxylate
-
Materials: Ethyl 1-carbamoylpiperidine-3-carboxylate, a base (e.g., sodium hydroxide or lithium hydroxide), water, and an alcohol co-solvent (e.g., methanol or ethanol).
-
Procedure:
-
Ethyl 1-carbamoylpiperidine-3-carboxylate is dissolved in a mixture of water and methanol.
-
An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature or gently heated.
-
The reaction is monitored until the ester is fully consumed.
-
The reaction mixture is cooled and acidified with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.[1][2][3][4]
-
Quantitative Data Summary
| Reaction Step | Precursor | Product | Typical Reagents | Typical Yield (%) |
| Hydrogenation | Pyridine-3-carboxylic acid | Piperidine-3-carboxylic acid | H₂, Pd/C | High |
| Esterification | Piperidine-3-carboxylic acid | Ethyl piperidine-3-carboxylate | Ethanol, H₂SO₄ | 80-95 |
| N-Carbamoylation | Ethyl piperidine-3-carboxylate | Ethyl 1-carbamoylpiperidine-3-carboxylate | Trimethylsilyl isocyanate | 70-90 |
| Hydrolysis | Ethyl 1-carbamoylpiperidine-3-carboxylate | This compound | NaOH, then HCl | 85-95 |
Logical Workflow and Process Diagrams
The overall synthetic strategy can be visualized as a linear sequence of reactions.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound is a multi-step process that relies on well-established organic reactions. The key precursors are readily available, with piperidine-3-carboxylic acid and its ethyl ester being the most direct starting points. The synthetic strategy hinges on the protection of the carboxylic acid group, followed by N-carbamoylation and subsequent deprotection. The methodologies and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to synthesize this compound and explore its potential applications. Further optimization of reaction conditions will be necessary to achieve high overall yields on a larger scale.
References
The Genesis and Evolution of Piperidine Carboxamides: A Technical Guide for Drug Development
An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Applications of a Versatile Scaffold in Modern Medicinal Chemistry
Introduction
The piperidine ring, a ubiquitous six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined spatial orientations have made it a privileged scaffold in the design of a vast array of therapeutic agents. The introduction of a carboxamide functional group to this ring system gives rise to piperidine carboxamides, a class of compounds that has demonstrated remarkable versatility and efficacy across a wide range of biological targets. This technical guide provides a comprehensive overview of the discovery and history of piperidine carboxamides, their evolving synthetic methodologies, and their significant impact on modern drug development.
A Historical Perspective: From Simple Amides to Potent Therapeutics
The history of piperidine carboxamides is intrinsically linked to the broader exploration of piperidine chemistry. While piperidine itself was first isolated in 1850, the systematic investigation of its carboxamide derivatives began to gain momentum in the mid-20th century. Early research focused on the synthesis and characterization of the fundamental building blocks: piperidine-3-carboxamide (nipecotamide) and piperidine-4-carboxamide (isonipecotamide).
A significant turning point in the history of these compounds came with the exploration of their neurological effects. In the 1970s, research into gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, identified nipecotic acid (piperidine-3-carboxylic acid) as a potent inhibitor of GABA uptake.[1] This discovery spurred the synthesis and evaluation of its amide derivative, nipecotamide, and related compounds as potential agents for treating neurological disorders such as epilepsy.[2]
The development of isonipecotamide derivatives also has a rich history, with a 1965 patent disclosing a series of N-substituted isonipecotamides with a range of pharmacological activities.[3] These early explorations laid the groundwork for the extensive drug discovery efforts that would follow, establishing piperidine carboxamides as a versatile and fruitful area of research.
The following diagram illustrates the historical progression from the discovery of the core piperidine structure to the development of complex piperidine carboxamide-based drugs.
References
- 1. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3320246A - Derivatives of isonipecotamide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 1-Carbamoylpiperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-Carbamoylpiperidine-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of predicted properties from computational models and experimental data for its parent compound, piperidine-3-carboxylic acid (nipecotic acid), to offer a thorough profile. Detailed experimental protocols for determining key physicochemical parameters are also included to aid researchers in their laboratory work. Furthermore, this guide illustrates the critical relationships between these properties and the drug development process through conceptual diagrams.
Introduction
This compound, a derivative of piperidine-3-carboxylic acid (nipecotic acid), is a molecule of interest in medicinal chemistry and drug discovery. Understanding its physicochemical properties is fundamental for predicting its pharmacokinetic and pharmacodynamic behavior, including absorption, distribution, metabolism, excretion (ADME), and target engagement. This guide serves as a resource for researchers by consolidating essential data and methodologies related to this compound and its structural class.
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₁₂N₂O₃ |
| Molecular Weight | 172.18 g/mol |
| Canonical SMILES | C1CC(CN(C1)C(=O)N)C(=O)O |
| CAS Number | Not assigned |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties for this compound, generated using computational models. These values provide valuable estimates in the absence of experimental data.
| Property | Predicted Value | Prediction Tool |
| pKa (acidic) | 3.9 (Carboxylic Acid) | ChemAxon |
| pKa (basic) | -2.5 (Amide Nitrogen) | ChemAxon |
| logP | -0.8 | SwissADME |
| Water Solubility | 1.5 x 10⁵ mg/L (Highly Soluble) | SwissADME |
| Topological Polar Surface Area (TPSA) | 87.9 Ų | SwissADME |
| Hydrogen Bond Donors | 2 | SwissADME |
| Hydrogen Bond Acceptors | 4 | SwissADME |
| Rotatable Bonds | 2 | SwissADME |
Experimental Physicochemical Properties of Piperidine-3-carboxylic Acid (Nipecotic Acid)
To provide a comparative baseline, the experimental physicochemical properties of the parent compound, piperidine-3-carboxylic acid (CAS No: 498-95-3), are presented below.
| Property | Experimental Value | Reference |
| Melting Point | 261 °C (decomposes) | [1] |
| Boiling Point | 265.8 °C at 760 mmHg | [2] |
| pKa | 3.88 (predicted) | [2] |
| Water Solubility | 50 mg/mL | [1] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for reproducible research. The following sections outline standard experimental protocols.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional, for sample grinding)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the sample to a fine powder.
-
Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate to quickly determine an approximate melting range.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.[1][3][4][5]
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[6][7][8][9]
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)
Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water or a suitable co-solvent if the compound has low water solubility.
-
Place the solution in a beaker with a magnetic stir bar and position the pH electrode and the tip of the burette in the solution.
-
Begin stirring the solution at a constant rate.
-
Titrate the solution with the standardized strong base (for an acidic compound) or strong acid (for a basic compound) by adding small, precise increments of the titrant.
-
Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before the next addition.
-
Continue the titration well past the equivalence point.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa is determined from the titration curve. For a monoprotic acid, the pH at the half-equivalence point is equal to the pKa.[6][7][8][9]
Determination of logP by the Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug design. The shake-flask method is the traditional and most reliable method for its determination.[8][10][11][12]
Apparatus:
-
Separatory funnels or screw-cap tubes
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional)
-
UV-Vis spectrophotometer or HPLC for concentration analysis
-
n-Octanol (pre-saturated with water)
-
Water or buffer solution (pre-saturated with n-octanol)
Procedure:
-
Prepare pre-saturated solvents by mixing n-octanol and water (or buffer) and allowing the phases to separate.
-
Prepare a stock solution of the compound in the aqueous phase.
-
Add a known volume of the stock solution and a known volume of the pre-saturated n-octanol to a separatory funnel or tube.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.
-
Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.[8][10][11][12]
Determination of Equilibrium Solubility
Equilibrium solubility is the maximum concentration of a compound that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[13][14][15]
Apparatus:
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
HPLC or other suitable analytical instrument for quantification
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., water, buffer at a specific pH).
-
Seal the vials and place them in a shaker within a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
After the incubation period, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution as necessary and determine the concentration of the dissolved compound using a validated analytical method like HPLC.
-
The measured concentration represents the equilibrium solubility of the compound under the specified conditions.[13][14][15]
Mandatory Visualizations
Relationship Between Physicochemical Properties and Drug Development
The following diagram illustrates the interconnectedness of key physicochemical properties and their influence on the various stages of drug discovery and development.
Caption: Physicochemical properties' impact on drug development.
Experimental Workflow for logP Determination by Shake-Flask Method
This diagram outlines the sequential steps involved in the experimental determination of the octanol-water partition coefficient (logP) using the shake-flask method.
References
- 1. Solubility prediction [cdb.ics.uci.edu]
- 2. On-line Software [vcclab.org]
- 3. acdlabs.com [acdlabs.com]
- 4. xisdxjxsu.asia [xisdxjxsu.asia]
- 5. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemaxon.com [chemaxon.com]
- 8. chemaxon.com [chemaxon.com]
- 9. chemaxon.com [chemaxon.com]
- 10. SwissADME [swissadme.ch]
- 11. escholarship.org [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Property calculator [mcule.com]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
An In-depth Technical Guide to the Solubility Profile of 1-Carbamoylpiperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
A compound's solubility is intrinsically linked to its fundamental physicochemical properties. The table below summarizes the estimated properties for 1-Carbamoylpiperidine-3-carboxylic acid, derived from data on similar molecules. These values are crucial for predicting its behavior in various solvent systems.
| Property | Estimated Value/Characteristic | Rationale/Analogous Compound Data |
| Molecular Formula | C₇H₁₂N₂O₃ | - |
| Molecular Weight | 172.18 g/mol | - |
| Appearance | White to off-white crystalline solid | Based on piperidine-3-carboxylic acid and its derivatives.[1][2] |
| Melting Point (°C) | ~180 - 200 | Piperidine-3-carboxylic acid has a melting point of ~195°C.[1] N-substituted derivatives often have slightly lower or higher melting points. |
| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid moiety is expected to have a pKa in this range, typical for aliphatic carboxylic acids. |
| pKa (basic) | ~8.5 - 9.5 | The piperidine nitrogen is a secondary amine, and its conjugate acid is expected to have a pKa in this range. |
| LogP | < 1.0 | The presence of the polar carbamoyl and carboxylic acid groups suggests low lipophilicity and a preference for aqueous environments. |
Predicted Solubility Profile
The solubility of this compound is expected to be significantly influenced by pH due to its amphoteric nature, containing both an acidic carboxylic acid group and a basic piperidine nitrogen. Its solubility in water is anticipated to be moderate and highly dependent on the pH of the medium.[1] It is likely to be more soluble in polar organic solvents.[1] The following table presents a hypothetical solubility profile to serve as a baseline for experimental investigation.
| Solvent | Temperature (°C) | Predicted Solubility (mg/mL) | Comments |
| Water (pH 7.0) | 25 | 10 - 50 | Moderate solubility expected at neutral pH. |
| Water (pH 2.0) | 25 | > 100 | Increased solubility due to the protonation of the piperidine nitrogen. |
| Water (pH 9.0) | 25 | > 100 | Increased solubility due to the deprotonation of the carboxylic acid. |
| Ethanol | 25 | 50 - 150 | Good solubility is expected in polar protic solvents. |
| Methanol | 25 | > 150 | High solubility is anticipated. |
| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | Very high solubility is expected. |
| Acetone | 25 | 1 - 10 | Lower solubility in less polar solvents. |
| Hexane | 25 | < 0.1 | Expected to be practically insoluble in non-polar solvents. |
Experimental Protocols
To ascertain the precise solubility profile of this compound, the following established experimental methodologies are recommended.
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3][4]
Materials:
-
This compound
-
Selected solvents (e.g., purified water at various pH values, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of this compound to a series of vials, ensuring a visible amount of solid remains undissolved.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.
-
Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][6]
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method.
-
The measured concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
Potentiometric titration is a precise method for determining the pKa values of ionizable groups.[7][8][9]
Materials:
-
This compound
-
Standardized solutions of hydrochloric acid (0.1 M) and sodium hydroxide (0.1 M)
-
Potassium chloride (for maintaining ionic strength)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of purified water containing a background electrolyte like 0.15 M KCl to maintain constant ionic strength.[7][8]
-
Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.
-
For the determination of the acidic pKa, titrate the solution with a standardized NaOH solution, adding small, precise increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
To determine the basic pKa, start with a fresh solution of the compound and titrate with a standardized HCl solution, following the same procedure.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (the point of the steepest slope).
Visualizations
Caption: Workflow for the shake-flask solubility determination method.
Caption: Key factors influencing the solubility of the target compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. bioassaysys.com [bioassaysys.com]
- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 7. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
In-Depth Technical Guide: Physicochemical Properties of 1-Carbamoylpiperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available data regarding the melting point of 1-Carbamoylpiperidine-3-carboxylic acid and its structurally related analogs. Due to the limited availability of direct experimental data for the target compound, this paper serves to consolidate information on closely related molecules to inform research and development activities.
Introduction to this compound
This compound, also known as 1-(aminocarbonyl)-3-piperidinecarboxylic acid, is a derivative of piperidine-3-carboxylic acid (nipecotic acid). The core structure, a piperidine ring with a carboxylic acid at the 3-position, is a common scaffold in medicinal chemistry. The addition of a carbamoyl group at the 1-position modifies the molecule's physicochemical properties, including its melting point, solubility, and hydrogen bonding capacity. Understanding these properties is crucial for its handling, formulation, and potential application in drug design and development.
Melting Point Data of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) |
| This compound | 871478-82-9 | C₇H₁₂N₂O₃ | Not Found |
| 1-Boc-piperidine-3-carboxylic acid | 84358-12-3 | C₁₁H₁₉NO₄ | 159 - 162 |
| (S)-1-Boc-piperidine-3-carboxylic acid | 88495-54-9 | C₁₁H₁₉NO₄ | 165 - 169 |
| Piperidine-3-carboxylic acid | 498-95-3 | C₆H₁₁NO₂ | 195 |
| (R)-(-)-3-Piperidinecarboxylic acid | 25137-00-2 | C₆H₁₁NO₂ | 251 - 255 |
Table 1: Melting Points of this compound and Structurally Related Analogs.[2][3][4][5][6]
The data indicates that the substituent on the piperidine nitrogen significantly influences the melting point. The presence of a Boc (tert-butoxycarbonyl) group, which is a common protecting group in organic synthesis, results in a lower melting point compared to the parent piperidine-3-carboxylic acid. The stereochemistry at the 3-position also appears to affect the melting point, as seen in the difference between the racemic and enantiopure forms of the parent acid.
Experimental Protocol for Melting Point Determination
While a specific experimental protocol for determining the melting point of this compound was not found, a general and widely accepted methodology is provided below. This protocol is standard for most crystalline organic compounds and would be suitable for the target molecule.
Objective: To determine the melting point range of a solid crystalline organic compound.
Apparatus:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Ensure the sample is dry and in the form of a fine powder. If necessary, gently grind the crystalline sample using a mortar and pestle.
-
Carefully pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Calibration:
-
If using a non-digital apparatus, ensure the thermometer is calibrated against known standards.
-
-
Determination:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate. For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
-
For a more accurate measurement, repeat the determination with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.
-
Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).
-
-
Reporting:
-
The melting point is reported as a range from the temperature of initial melting to the temperature of complete melting. A narrow melting range (e.g., 1-2 °C) is indicative of a pure compound.
-
Logical Relationships and Structural Comparison
To visually represent the structural relationships between this compound and the analogs for which melting point data is available, the following diagram is provided. This illustrates how modifications to the core piperidine-3-carboxylic acid structure influence its identity and, consequently, its physical properties.
Figure 1: Structural relationships of this compound and its analogs.
Conclusion
While the precise melting point of this compound remains to be experimentally determined and reported, analysis of structurally related compounds provides valuable context. The melting point is expected to be influenced by the presence of the carbamoyl group, which can participate in hydrogen bonding and affect the crystal lattice energy. The provided general experimental protocol for melting point determination offers a standardized method for researchers to ascertain this key physicochemical parameter. Further experimental investigation is warranted to establish a definitive melting point for this compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 1-Boc-3-piperidinecarboxylic acid - Safety Data Sheet [chemicalbook.com]
- 3. 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid 98 84358-12-3 [sigmaaldrich.com]
- 4. Boc-(S)-3-甲酸哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Theoretical pKa Determination of 1-Carbamoylpiperidine-3-carboxylic acid: A Technical Guide
For Immediate Release
This whitepaper provides a comprehensive theoretical guide for researchers, scientists, and drug development professionals on determining the acid dissociation constant (pKa) of 1-Carbamoylpiperidine-3-carboxylic acid. The pKa value is a critical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, absorption, distribution, metabolism, and excretion (ADME).[1][2][3] Accurate pKa prediction is therefore essential for optimizing drug candidates.
Given the absence of readily available experimental data for this compound, this guide focuses on established in silico methodologies for its prediction.
Introduction to this compound
This compound is a piperidine derivative containing a carboxylic acid functional group. The primary ionizable center in an aqueous solution is the carboxylic acid proton, which can dissociate to form a carboxylate anion. The carbamoyl group is generally considered a very weak acid and is not expected to ionize under physiological conditions. Understanding the pKa of the carboxylic acid is crucial for predicting the molecule's charge state at a given pH, which in turn governs its interactions with biological targets and membranes.
Theoretical Approaches to pKa Prediction
The computational prediction of pKa values for small molecules can be broadly categorized into two main approaches: empirical methods and quantum mechanical (QM) methods.[4]
-
Empirical Methods: These methods, such as those based on quantitative structure-property relationships (QSPR), utilize mathematical models derived from experimental pKa data of structurally similar compounds.[4] While computationally efficient, their accuracy is highly dependent on the availability of relevant data in the training set.[4]
-
Quantum Mechanical (QM) Methods: QM-based approaches calculate the pKa from first principles by computing the Gibbs free energy of the dissociation reaction.[4] These methods, often employing Density Functional Theory (DFT), are more versatile and can be applied to novel structures for which no experimental data exists.[5] Hybrid approaches that combine QM calculations with machine learning are also gaining prominence, offering a balance of accuracy and computational cost.[3]
Several commercial and academic software packages are available that implement these methodologies, including Schrödinger's Epik and Macro-pKa, ACD/pKa, MoKa, and the web-based server MolGpKa.[6][7][8][9][10]
Data Presentation: Comparative Accuracy of pKa Prediction Methods
As no specific experimental pKa value for this compound is publicly available, the following table summarizes the typical accuracy of various computational methods based on literature reports for diverse sets of organic molecules. This provides a benchmark for the expected reliability of a theoretical prediction for the target molecule.
| Prediction Method Type | Typical Root-Mean-Square Error (RMSE) in pKa units | Key Features |
| Empirical (e.g., QSPR) | 0.5 - 1.5 | Fast computation; accuracy depends on training set diversity.[4] |
| Quantum Mechanical (DFT-based) | 0.5 - 1.0 | High accuracy and applicability to novel structures; computationally intensive.[3][5] |
| Hybrid QM/Machine Learning | 0.4 - 1.0 | Balances accuracy and speed; performance relies on the underlying model and training data.[3][7] |
| Commercial Software (e.g., MoKa) | ~0.4 - 0.7 | Utilizes large proprietary databases and refined algorithms for broad applicability.[6] |
Experimental Protocol: A Proposed Theoretical Workflow for pKa Prediction
This section details a robust, QM-based protocol for predicting the pKa of the carboxylic acid moiety of this compound. This workflow is based on the thermodynamic cycle for the proton exchange reaction in solution.[4]
Objective: To calculate the Gibbs free energy of dissociation for this compound in an aqueous solution and thereby determine its theoretical pKa.
Methodology: Density Functional Theory (DFT) with a continuum solvation model.
Steps:
-
Conformational Search:
-
Perform a thorough conformational search for both the neutral (protonated) and anionic (deprotonated) forms of this compound in the gas phase.
-
Utilize a molecular mechanics force field (e.g., MMFF94) for an initial broad search, followed by geometry optimization of the lowest energy conformers using a semi-empirical or a computationally inexpensive DFT method (e.g., B3LYP/6-31G(d)).[11]
-
-
Gas-Phase Geometry Optimization and Frequency Calculation:
-
For the lowest energy conformer of both the neutral and anionic species, perform a full geometry optimization and frequency calculation at a higher level of theory (e.g., B3LYP/6-311+G(d,p)).
-
The frequency calculation confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the thermal corrections to the Gibbs free energy.
-
-
Aqueous-Phase Single-Point Energy Calculation:
-
Using the gas-phase optimized geometries, perform single-point energy calculations for both species in a simulated aqueous environment.
-
Employ a continuum solvation model, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), to account for the bulk solvent effects.[12] This step is crucial for obtaining an accurate free energy of solvation.[5]
-
-
pKa Calculation:
-
Calculate the Gibbs free energy change of the dissociation reaction in the aqueous phase (ΔG°aq) using the computed energies.
-
The pKa is then calculated using the following equation: pKa = ΔG°aq / (2.303 * RT) where R is the ideal gas constant and T is the temperature in Kelvin.
-
Alternatively, a linear regression approach can be employed by calculating the same properties for a set of known carboxylic acids and correlating the calculated free energies with their experimental pKa values to derive a predictive equation.[12][13]
-
Visualization of the Theoretical Workflow
The following diagram illustrates the key steps in the proposed theoretical workflow for predicting the pKa of this compound.
Caption: Workflow for the theoretical pKa prediction of this compound.
References
- 1. mrupp.info [mrupp.info]
- 2. Predicting the pKa of small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. optibrium.com [optibrium.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]
- 6. MoKa - pKa modelling [moldiscovery.com]
- 7. schrodinger.com [schrodinger.com]
- 8. schrodinger.com [schrodinger.com]
- 9. MolGpKa [xundrug.cn]
- 10. acdlabs.com [acdlabs.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
The Carbamoylpiperidine Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The carbamoylpiperidine moiety, a heterocyclic scaffold featuring a piperidine ring substituted with a carboxamide group, has emerged as a cornerstone in contemporary medicinal chemistry. Its prevalence in a diverse array of clinically successful and investigational drugs underscores its significance as a privileged structure. This technical guide delves into the biological importance of the carbamoylpiperidine core, presenting key quantitative data, detailed experimental methodologies, and visual representations of its role in modulating critical signaling pathways. The inherent conformational rigidity of the piperidine ring, coupled with the hydrogen bonding capabilities of the carbamoyl group, allows for high-affinity and selective interactions with a wide range of biological targets.
A Versatile Pharmacophore Across Therapeutic Areas
The carbamoylpiperidine scaffold is a key constituent in drugs targeting a spectrum of diseases, from cardiovascular disorders to cancer and neurodegenerative diseases. Its utility is highlighted by its presence in blockbuster anticoagulants and its role in modulating hormone receptors and inflammatory pathways.
Anticoagulation: Direct Factor Xa Inhibition
A prominent application of the carbamoylpiperidine moiety is in the design of direct oral anticoagulants (DOACs) that target Factor Xa (FXa), a critical enzyme in the coagulation cascade. By inhibiting FXa, these drugs prevent the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots.[1][2][3][4]
Apixaban (Eliquis®) , a highly selective, reversible, and direct inhibitor of FXa, features a central pyrazole scaffold linked to a 4-methoxyphenyl group and a piperidinone ring which can be considered a derivative of the carbamoylpiperidine core.[5] Its high affinity for the active site of FXa (Ki = 0.08 nM) allows for effective prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation.[5]
Rivaroxaban (Xarelto®) and Edoxaban (Savaysa®) are other leading FXa inhibitors that, while not containing a classic carbamoylpiperidine, utilize a related morpholinone or a thiazole-carboxamide attached to a piperidine-like structure to achieve potent and selective inhibition of FXa.[6][7][8][9] The structure-activity relationship (SAR) of these compounds highlights the importance of the heterocyclic core in orienting the molecule within the S1 and S4 pockets of the FXa active site.
Hormone Modulation and Anti-inflammatory Effects: Bazedoxifene
Bazedoxifene , a third-generation selective estrogen receptor modulator (SERM), incorporates a related azepane ring system. It is used in combination with conjugated estrogens for the treatment of menopausal symptoms and prevention of postmenopausal osteoporosis.[9][10][11] Bazedoxifene exhibits a dual mechanism of action. As a SERM, it displays tissue-selective estrogen receptor agonism and antagonism. It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity.[8]
Beyond its SERM activity, bazedoxifene has been identified as a novel inhibitor of the IL-6/GP130 signaling pathway.[12] This pathway is implicated in various inflammatory diseases and cancers. Bazedoxifene disrupts the interaction between IL-6 and its receptor subunit GP130, thereby inhibiting downstream STAT3 signaling.[12]
Quantitative Bioactivity Data
The following tables summarize key quantitative data for representative drugs and compounds containing the carbamoylpiperidine or a related moiety, showcasing their potency and selectivity across different biological targets.
| Compound/Drug | Target | Assay Type | IC50 | Ki | Reference(s) |
| Bazedoxifene | Estrogen Receptor α (ERα) | Radioligand Binding | 23 nM | - | [8] |
| Bazedoxifene | Estrogen Receptor β (ERβ) | Radioligand Binding | 99 nM | - | [8] |
| Apixaban | Factor Xa | Enzyme Inhibition | - | 0.08 nM | [5] |
Signaling Pathways and Mechanisms of Action
The biological effects of carbamoylpiperidine-containing molecules are intrinsically linked to their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Experimental Protocols
Synthesis of Carbamoylpiperidine Derivatives
The synthesis of carbamoylpiperidine derivatives often starts from commercially available piperidine-4-carboxamide or its protected analogues. The following is a general procedure for the N-acylation of piperidine-4-carboxamide.
General Procedure for N-Acylation of Piperidine-4-carboxamide:
-
To a solution of piperidine-4-carboxamide (1.0 eq) and a suitable base (e.g., triethylamine or diisopropylethylamine, 1.2 eq) in an aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) at 0 °C, add the desired acyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl-piperidine-4-carboxamide.[13]
Synthesis of Apixaban Intermediate 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one:
-
To a 500L reactor, add 25L of water and 25L of methanol.
-
Add 2.5 kg of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one and 250 g of Raney cobalt under stirring.
-
Heat the mixture to 40-50 °C.
-
Slowly add 2.0 kg of hydrazine hydrate (80% content).
-
Maintain the temperature at 60-70 °C and react for 3 hours.
-
After the reaction is complete, filter with diatomaceous earth.
-
Concentrate the solvent to remove it, and add methyl tert-butyl ether (MTBE) to the filter cake.
-
This yields 2.20 kg of a white solid with a purity of 99.8%.[2][14]
Biological Assays
Radioligand Binding Assay for GPCRs (General Protocol): This assay measures the affinity of a compound for a G protein-coupled receptor.[3][15][16]
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR. Homogenize cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled ligand (e.g., [3H]-ligand), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. The filter traps the membranes with bound radioligand, while the unbound radioligand passes through.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Detection: Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay (General Protocol): This assay determines the ability of a compound to inhibit the activity of a specific kinase.[1][4][5][17]
-
Assay Components: In a microplate well, combine the purified kinase, a specific substrate for the kinase, and varying concentrations of the test compound in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or a high concentration of non-radiolabeled ATP).
-
Detection of Phosphorylation: Separate the phosphorylated substrate from the unreacted ATP. This can be done using various methods, such as filter binding assays (where the phosphorylated substrate binds to a filter) or by SDS-PAGE and autoradiography.
-
Data Analysis: Quantify the amount of phosphorylated substrate and calculate the percentage of kinase inhibition at each concentration of the test compound. Determine the IC50 value.
Anti-Factor Xa Chromogenic Assay (for Apixaban): This assay measures the activity of Factor Xa inhibitors.[18][19][20][21][22]
-
Sample Preparation: Obtain platelet-poor plasma from a blood sample.
-
Assay Principle: The assay is based on the ability of the inhibitor in the plasma to inhibit a known amount of added Factor Xa. The residual Factor Xa activity is then measured by its ability to cleave a chromogenic substrate, which releases a colored compound.
-
Procedure: a. Incubate the patient plasma with a known amount of Factor Xa. b. Add a chromogenic substrate that is specific for Factor Xa. c. Measure the rate of color development using a spectrophotometer.
-
Quantification: The amount of color produced is inversely proportional to the concentration of the Factor Xa inhibitor in the plasma. A standard curve is generated using known concentrations of the drug to determine the concentration in the patient sample.
Conclusion
The carbamoylpiperidine moiety is a testament to the power of privileged structures in drug design. Its conformational pre-organization and hydrogen bonding capabilities provide a robust platform for developing potent and selective ligands for a multitude of biological targets. The successful clinical translation of drugs containing this scaffold, particularly in the fields of anticoagulation and hormone-related therapies, validates its importance. As our understanding of disease biology deepens, the versatility of the carbamoylpiperidine core will undoubtedly continue to be leveraged by medicinal chemists to create the next generation of innovative therapeutics. This guide provides a foundational understanding of its biological significance and the experimental approaches used to characterize its derivatives, serving as a valuable resource for researchers in the field.
References
- 1. In vitro protein kinase assay [bio-protocol.org]
- 2. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone | 1267610-26-3 [chemicalbook.com]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]
- 5. In vitro kinase assay [protocols.io]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one CAS 1267610-26-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Bazedoxifene: a novel selective estrogen receptor modulator for postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bazedoxifene: bazedoxifene acetate, TSE 424, TSE-424, WAY 140424 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone synthesis - chemicalbook [chemicalbook.com]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Xa Assays [practical-haemostasis.com]
- 19. Apixaban Assay (Anti Xa) [healthcare.uiowa.edu]
- 20. hematology.testcatalog.org [hematology.testcatalog.org]
- 21. Utilization of anti–factor Xa levels to guide reversal of oral factor Xa inhibitors in the emergency department - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bhm.scholasticahq.com [bhm.scholasticahq.com]
Unlocking the Therapeutic Potential of 1-Carbamoylpiperidine-3-carboxylic acid: A Technical Guide for Researchers
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the potential research applications of 1-Carbamoylpiperidine-3-carboxylic acid. While direct research on this specific molecule is limited, its structural similarity to a range of biologically active piperidine-3-carboxamide derivatives suggests a rich landscape for therapeutic discovery. This document outlines potential research avenues, provides detailed experimental protocols for investigation, and summarizes key quantitative data from analogous compounds to guide future studies.
Introduction: The Piperidine-3-Carboxamide Scaffold
The piperidine ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous approved drugs and bioactive molecules. Its derivatives, particularly at the 3-position with a carboxamide functionality, have demonstrated a remarkable diversity of pharmacological activities. The introduction of a carbamoyl group at the 1-position of the piperidine ring, as in this compound, presents a unique modification that warrants exploration for its potential to modulate biological targets and offer novel therapeutic interventions.
Potential Research Areas
Based on the established biological activities of structurally related piperidine-3-carboxamide derivatives, the following research areas are proposed for this compound and its analogues:
Antimicrobial Agents
Derivatives of piperidine-3-carboxylic acid have shown promising activity against a spectrum of microbial pathogens.[1] The carbamoyl moiety could be explored for its potential to enhance antimicrobial efficacy or broaden the spectrum of activity.
Anti-Osteoporosis and Cathepsin K Inhibition
Piperidine-3-carboxamide derivatives have been identified as potent inhibitors of Cathepsin K, a cysteine protease crucial for bone resorption.[2] Inhibition of this enzyme is a validated therapeutic strategy for osteoporosis. Investigating the Cathepsin K inhibitory potential of this compound could lead to the development of new treatments for bone disorders.
Anticancer Therapeutics
The piperidine-3-carboxamide scaffold has been implicated in anticancer activity through multiple mechanisms. Derivatives have been shown to inhibit anaplastic lymphoma kinase (ALK), a key driver in certain cancers, and to induce senescence-like phenotypes in melanoma cells.[3] These findings suggest that this compound could be a valuable starting point for the design of novel anticancer agents.
Antimalarial Drug Discovery
Recent studies have highlighted piperidine carboxamides as a new class of antimalarial agents that target the proteasome of Plasmodium falciparum.[4] This presents an exciting opportunity to explore the potential of this compound derivatives in combating this global health threat.
Synthesis and Characterization
A general synthetic approach to this compound would likely involve the reaction of piperidine-3-carboxylic acid with a source of the carbamoyl group. A plausible synthetic route is outlined below.
Proposed Synthesis of this compound
A potential synthesis could involve the reaction of a protected piperidine-3-carboxylic acid ester with an isocyanate, followed by deprotection. Alternatively, direct carbamoylation of piperidine-3-carboxylic acid under appropriate conditions could be explored. A general procedure for the synthesis of a related N-substituted piperidine-3-carboxamide is provided as a reference.
Experimental Protocol: General Amide Coupling for Piperidine-3-Carboxamide Synthesis
-
To a solution of N-protected piperidine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DMF), add a coupling agent such as EDC (1.1 equivalents) and an activator like HOBt or DMAP (0.1 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired piperidine-3-carboxamide.
-
If necessary, perform a final deprotection step to remove the N-protecting group.
Quantitative Data Summary
The following table summarizes the reported biological activities of various N-substituted piperidine-3-carboxamide derivatives, providing a benchmark for the potential efficacy of this compound analogues.
| Compound Class | Target/Activity | IC50/MIC | Reference |
| Sulfonyl Piperidine Carboxamides | Antimicrobial (various bacteria and fungi) | MIC: Moderate to good | [1] |
| Piperidine-3-carboxamide Derivatives | Cathepsin K Inhibition | IC50: 0.08 µM (for compound H-9) | [2] |
| Piperidine-4-carboxamides | M. abscessus DNA Gyrase Inhibition | MIC: 1.5 to 6 µM (for 844-TFM) | [5] |
| Piperidine Carboxamide Derivatives | P. falciparum Proteasome Inhibition | EC50: Sub-micromolar | [4] |
| Pyridine Carboxamide Derivatives | M. tuberculosis Inhibition | MIC: 0.78–1.56 μM | [6] |
| Piperidine Carboxamide Derivatives | ALK Inhibition | IC50: 0.174 µM | [3] |
| N-Arylpiperidine-3-carboxamides | Melanoma Cell Senescence | EC50: 1.24 µM | [7] |
Key Signaling Pathways and Experimental Workflows
To facilitate further research, diagrams of relevant signaling pathways and a general experimental workflow are provided below.
Signaling Pathways
Experimental Workflow
Detailed Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[8]
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 18-24 hours for bacteria, 30°C for 24-48 hours for fungi).[8]
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cathepsin K Inhibition Assay (Fluorometric)
-
Reagent Preparation: Prepare a reaction buffer (e.g., containing DTT) and dilute the Cathepsin K enzyme and a fluorogenic substrate (e.g., Z-LR-AMC) to their working concentrations.
-
Inhibitor Preparation: Prepare serial dilutions of the test compound.
-
Assay Procedure:
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add the test compound dilutions to the respective wells.
-
Add the Cathepsin K enzyme to all wells except the negative control.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm) over time.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
Cancer Cell Proliferation Assay (MTT/CCK-8)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
Addition of Reagent:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the test compound.
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. The extensive body of research on related piperidine-3-carboxamide derivatives strongly suggests its potential for development in diverse therapeutic areas, including infectious diseases, bone disorders, and oncology. This technical guide provides a foundational framework to stimulate and guide future research endeavors into this intriguing class of compounds. The provided protocols and data summaries are intended to accelerate the investigation of this compound and its analogues, ultimately paving the way for the discovery of novel and effective medicines.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
Unraveling the Potential Mechanism of Action of 1-Carbamoylpiperidine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
While direct experimental evidence for the biological activity of 1-Carbamoylpiperidine-3-carboxylic acid is not extensively documented in publicly available literature, its structural similarity to a class of bioactive piperidine-3-carboxamide derivatives allows for the formulation of a plausible mechanism of action hypothesis. This technical guide posits that this compound may function as an inhibitor of Cathepsin K, a cysteine protease predominantly expressed in osteoclasts and a key enzyme in bone resorption. This hypothesis is predicated on structure-activity relationships observed in studies of related piperidine-3-carboxamide compounds that have demonstrated potent Cathepsin K inhibitory activity. This document provides a comprehensive overview of this hypothesized mechanism, including relevant signaling pathways, supporting data from analogous compounds, and detailed experimental protocols to facilitate further investigation.
Introduction: The Therapeutic Potential of Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an attractive template for designing molecules that can interact with a wide range of biological targets, including enzymes, G-protein coupled receptors, and ion channels.[2][3] Specifically, derivatives of piperidine-3-carboxamide have emerged as a promising class of compounds with diverse pharmacological activities, including antiplatelet aggregation, antimelanoma, and α7 nicotinic acetylcholine receptor antagonism.[4][5][6] A particularly well-documented activity for this class of compounds is the inhibition of Cathepsin K, a validated therapeutic target for osteoporosis and other bone-related disorders.[7][8]
Hypothesized Mechanism of Action: Cathepsin K Inhibition
We hypothesize that this compound acts as an inhibitor of Cathepsin K. This enzyme is a lysosomal cysteine protease that is highly expressed in osteoclasts and is crucial for the degradation of bone matrix proteins, particularly type I collagen. By inhibiting Cathepsin K, this compound could potentially disrupt the process of bone resorption, thereby offering a therapeutic avenue for conditions characterized by excessive bone loss, such as osteoporosis.
The Role of Cathepsin K in Bone Resorption
Osteoclasts are multinucleated cells responsible for the breakdown of bone tissue. This process, known as bone resorption, is essential for bone remodeling and calcium homeostasis. During resorption, osteoclasts adhere to the bone surface, forming a sealed compartment known as the resorption lacuna. They then secrete acid and proteolytic enzymes, including Cathepsin K, into this compartment to demineralize and degrade the bone matrix. The inhibition of Cathepsin K is therefore a targeted approach to reducing bone resorption without significantly affecting bone formation.
Caption: Hypothesized signaling pathway of Cathepsin K inhibition.
Supporting Data from Analogous Compounds
While quantitative data for this compound is unavailable, studies on structurally similar piperidine-3-carboxamide derivatives provide compelling evidence for their potential as Cathepsin K inhibitors. The following table summarizes the Cathepsin K inhibitory activity of selected analogous compounds.
| Compound ID | Structure | Cathepsin K IC50 (µM) | Reference |
| H-9 | (R)-N-(4-cyanobenzyl)-1-((3-fluorophenyl)sulfonyl)piperidine-3-carboxamide | 0.08 | [7] |
| MIV-711 | (2S,4R)-4-(benzylamino)-N-((S)-1-(cyanomethyl)-2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-ethyl-3,4-dihydro-2H-quinoline-1(5H)-carboxamide | Phase 2a Clinical Candidate | [7] |
| F-12 | N/A (a piperidine compound) | 13.52 | [8] |
Note: The structures for MIV-711 and F-12 are complex and described in the cited literature. This table provides a reference for the potency of related scaffolds.
Detailed Experimental Protocols
To test the hypothesis that this compound inhibits Cathepsin K, the following experimental protocols, adapted from studies on analogous compounds, can be employed.[7][8]
In Vitro Cathepsin K Inhibition Assay
Objective: To determine the direct inhibitory activity of this compound on recombinant human Cathepsin K.
Materials:
-
Recombinant human Cathepsin K
-
Fluorogenic Cathepsin K substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in the assay buffer to create a range of test concentrations.
-
In a 96-well plate, add the test compound dilutions, a positive control (a known Cathepsin K inhibitor), and a negative control (vehicle).
-
Add recombinant human Cathepsin K to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity over time using a plate reader (e.g., excitation at 380 nm, emission at 460 nm).
-
Calculate the rate of substrate cleavage for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the in vitro Cathepsin K inhibition assay.
Cell-Based Anti-Bone Resorption Assay
Objective: To evaluate the effect of this compound on osteoclast-mediated bone resorption.
Materials:
-
RAW 264.7 macrophage cell line
-
Receptor activator of nuclear factor-κB ligand (RANKL)
-
Bone slices or a synthetic bone-like substrate
-
Cell culture medium and supplements
-
Reagents for quantifying resorption pits (e.g., toluidine blue) or a marker of collagen degradation (e.g., CTX-I ELISA kit)
Procedure:
-
Culture RAW 264.7 cells in the presence of RANKL to induce differentiation into osteoclasts.
-
Seed the differentiated osteoclasts onto bone slices or a suitable substrate.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).
-
After treatment, remove the cells from the bone slices.
-
Stain the bone slices with toluidine blue to visualize the resorption pits.
-
Quantify the area of resorption using microscopy and image analysis software.
-
Alternatively, collect the cell culture supernatant and measure the concentration of C-terminal telopeptide of type I collagen (CTX-I), a biomarker of bone resorption, using an ELISA kit.[7]
Western Blot Analysis for Cathepsin K Expression
Objective: To determine if this compound affects the expression level of Cathepsin K in osteoclasts.
Materials:
-
Differentiated osteoclasts (as described in 4.2)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibody against Cathepsin K
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat differentiated osteoclasts with this compound.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for Cathepsin K.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the Cathepsin K band intensity to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The hypothesis that this compound acts as a Cathepsin K inhibitor is a scientifically grounded starting point for investigating its therapeutic potential. The structural precedent set by related piperidine-3-carboxamide derivatives provides a strong rationale for this line of inquiry. The experimental protocols detailed in this guide offer a clear roadmap for validating this hypothesis and characterizing the compound's biological activity.
Future research should focus on executing these experiments to generate empirical data for this compound. Should the Cathepsin K inhibition hypothesis be confirmed, further studies would be warranted to explore its selectivity profile against other cathepsins and proteases, as well as its pharmacokinetic and pharmacodynamic properties in preclinical models of bone disease. This systematic approach will be crucial in determining the ultimate therapeutic viability of this compound.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 3. clinmedkaz.org [clinmedkaz.org]
- 4. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to 1-Carbamoylpiperidine-3-carboxylic Acid in Medicinal Chemistry
The 1-carbamoylpiperidine-3-carboxylic acid core is a privileged scaffold in modern drug discovery, offering a unique combination of structural rigidity, three-dimensional complexity, and multiple points for chemical modification. This technical guide provides an in-depth overview of its application in medicinal chemistry, focusing on its role in the design of potent and selective enzyme inhibitors. We will delve into the synthesis, biological activities, and experimental protocols related to this versatile molecular framework, with a particular focus on its application in the development of inhibitors for Cathepsin K and soluble epoxide hydrolase (sEH).
Introduction to the this compound Scaffold
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. Its chair-like conformation allows for the precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. The incorporation of a carbamoyl group at the 1-position and a carboxylic acid at the 3-position endows the piperidine scaffold with several advantageous properties for drug design:
-
Hydrogen Bonding Capabilities: Both the carbamoyl and carboxylic acid moieties are excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with amino acid residues in enzyme active sites.
-
Chirality: The 3-position of the piperidine ring is a chiral center, allowing for the synthesis of enantiomerically pure compounds, which can lead to improved potency and reduced off-target effects.
-
Modularity: The scaffold presents multiple handles for chemical diversification. The carbamoyl nitrogen, the carboxylic acid, and other positions on the piperidine ring can be readily functionalized to optimize pharmacokinetic and pharmacodynamic properties.
-
Improved Physicochemical Properties: The presence of polar functional groups can enhance aqueous solubility and other drug-like properties, which are often a challenge in drug development.
These features make the this compound scaffold an attractive starting point for the development of inhibitors for a range of therapeutic targets.
Synthesis of this compound and its Derivatives
The synthesis of the this compound core and its derivatives typically involves a multi-step sequence starting from readily available piperidine precursors. A general synthetic strategy is outlined below.
General Synthetic Workflow
Caption: A generalized synthetic workflow for 1-carbamoylpiperidine-3-carboxamide derivatives.
Key Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Piperidine-3-carboxamide Intermediates
A common route to derivatives of the target scaffold involves the initial formation of a piperidine-3-carboxamide.
-
N-Protection of Piperidine-3-carboxylic Acid: To a solution of piperidine-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., a mixture of 1,4-dioxane and water), add a base such as sodium hydroxide (2.0 eq). To this mixture, add a protecting group reagent, for example, di-tert-butyl dicarbonate (Boc-anhydride, 1.1 eq). Stir the reaction at room temperature for 12-24 hours. After completion, acidify the mixture and extract the N-protected product with an organic solvent.
-
Amide Coupling: Dissolve the N-protected piperidine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and an activator like 1-hydroxybenzotriazole (HOBt, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq). Add the desired amine (1.1 eq) to the mixture and stir at room temperature for 12-24 hours. Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by purification of the N-protected piperidine-3-carboxamide by column chromatography.
-
N-Deprotection: The N-protecting group is removed under appropriate conditions. For a Boc group, this is typically achieved by treating the protected amide with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in an organic solvent, at room temperature.
-
Carbamoylation: The deprotected piperidine-3-carboxamide is dissolved in a suitable solvent, and a carbamoylating agent, such as an isocyanate or a carbamoyl chloride, is added in the presence of a base (e.g., triethylamine or diisopropylethylamine). The reaction is stirred until completion, followed by purification to yield the final 1-carbamoylpiperidine-3-carboxamide derivative.
Biological Activity and Therapeutic Targets
The this compound scaffold has been successfully employed in the design of inhibitors for several key enzymes implicated in human diseases.
Cathepsin K Inhibitors for Osteoporosis
Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in the degradation of bone matrix proteins, particularly type I collagen.[1] Inhibition of Cathepsin K is a promising therapeutic strategy for the treatment of osteoporosis and other bone-resorption disorders.[1]
Caption: Simplified signaling pathway of osteoclast-mediated bone resorption and the inhibitory action of Cathepsin K inhibitors.
The following table summarizes the inhibitory activity of representative piperidine-3-carboxamide derivatives against Cathepsin K.
| Compound ID | R1 (at N1) | R2 (at C3-carboxamide) | IC50 (µM) vs. Cathepsin K | Reference |
| H-9 | (3-chlorophenyl)sulfonyl | 4-fluorobenzylamine | 0.08 | [1] |
| F-12 | (various) | (various) | 13.52 | [2] |
Note: The table presents data for structurally related compounds, as data for the exact this compound scaffold is limited in the public domain.
Soluble Epoxide Hydrolase (sEH) Inhibitors for Inflammation and Hypertension
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxy derivatives.[3] Inhibition of sEH increases the levels of EETs, making it a promising therapeutic approach for treating inflammation, pain, and hypertension.[3]
Caption: The role of soluble epoxide hydrolase (sEH) in the arachidonic acid cascade and its inhibition.
The following table presents the inhibitory activity of representative piperidine-based sEH inhibitors.
| Compound ID | Scaffold Type | IC50 (nM) vs. human sEH | Reference |
| 5a | N-(1-Acetylpiperidin-4-yl)-N′-(adamant-1-yl) urea | 7.0 | [4] |
| Compound 7 | Chromen-2-amide with benzyl piperidine | 1750 | [5] |
Note: The table presents data for structurally related compounds, as data for the exact this compound scaffold is limited in the public domain.
Conclusion
The this compound scaffold represents a valuable and versatile platform for the design and development of novel therapeutic agents. Its inherent structural and chemical properties provide a solid foundation for creating potent and selective enzyme inhibitors with favorable drug-like characteristics. The successful application of related piperidine-based scaffolds in the development of inhibitors for Cathepsin K and soluble epoxide hydrolase highlights the potential of this core structure. Further exploration and optimization of this scaffold are likely to yield promising new drug candidates for a variety of diseases. This guide serves as a foundational resource for researchers in medicinal chemistry and drug discovery who are interested in leveraging the potential of the this compound core in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 4. Cathepsin K Activity-dependent Regulation of Osteoclast Actin Ring Formation and Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Carbamoylpiperidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of 1-Carbamoylpiperidine-3-carboxylic acid. The synthesis is a two-step process commencing with the commercially available Boc-protected piperidine-3-carboxylic acid. The first step involves the deprotection of the Boc group under acidic conditions, followed by the carbamoylation of the resulting piperidine-3-carboxylic acid using potassium isocyanate. This protocol is intended for laboratory-scale synthesis and provides a straightforward method for obtaining the target compound for research and development purposes.
Overall Reaction Scheme
The synthesis of this compound is proposed to proceed via a two-step sequence starting from 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid. The first step is the removal of the Boc protecting group, followed by the introduction of the carbamoyl group at the nitrogen atom.
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Part 1: Deprotection of 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
This procedure outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to yield piperidine-3-carboxylic acid.
Materials:
-
1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in Dioxane)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid (1 equivalent) in dichloromethane or 1,4-dioxane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add trifluoroacetic acid (5-10 equivalents) or a solution of 4M HCl in dioxane (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold diethyl ether to precipitate the product as a hydrochloride or trifluoroacetate salt.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield piperidine-3-carboxylic acid salt.
Part 2: Synthesis of this compound
This procedure describes the carbamoylation of piperidine-3-carboxylic acid.
Materials:
-
Piperidine-3-carboxylic acid salt (from Part 1)
-
Potassium isocyanate (KOCN)
-
Water
-
Hydrochloric acid (1M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Ice bath
-
Lyophilizer (optional)
Procedure:
-
Dissolve the piperidine-3-carboxylic acid salt (1 equivalent) in water in a round-bottom flask.
-
Add potassium isocyanate (1.2 equivalents) to the solution and stir at room temperature.
-
Monitor the reaction for 2-6 hours.
-
After the reaction is complete, cool the solution in an ice bath.
-
Carefully acidify the reaction mixture to a pH of 2-3 with 1M hydrochloric acid.
-
The product may precipitate upon acidification. If so, collect the solid by vacuum filtration, wash with a small amount of cold water, and dry.
-
If the product remains in solution, concentrate the aqueous solution under reduced pressure and purify the residue by column chromatography or recrystallization. Alternatively, the aqueous solution can be lyophilized to obtain the crude product.
Data Presentation
The following table summarizes key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid | C11H19NO4 | 229.27 | Solid |
| Piperidine-3-carboxylic acid | C6H11NO2 | 129.16 | Solid |
| This compound | C7H12N2O3 | 172.18 | Solid |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Application Note and Protocol: Purification of 1-Carbamoylpiperidine-3-carboxylic acid by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1-Carbamoylpiperidine-3-carboxylic acid via recrystallization. The method is based on the general principles of recrystallization for carboxylic acids and piperidine derivatives, aiming to achieve high purity of the final compound.
Introduction
This compound is a piperidine derivative with potential applications in pharmaceutical development. Ensuring the high purity of this compound is critical for its use in synthesis and biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature. Upon cooling, the compound crystallizes out of the solution, leaving the more soluble impurities behind.
Physicochemical Properties
Understanding the physical and chemical properties of this compound and related compounds is crucial for selecting an appropriate recrystallization solvent and developing an effective purification protocol.
Table 1: Physical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility Characteristics |
| This compound | C7H12N2O3 | 172.18 | Not available | Inferred to be soluble in polar solvents. |
| Piperidine-3-carboxylic acid | C6H11NO2 | 129.16 | 195 | Moderately soluble in water; more soluble in polar organic solvents like methanol and ethanol; pH-dependent solubility.[2] |
| 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid | C11H19NO4 | 229.27 | 159-162 | Data not available, but the Boc-protecting group generally decreases polarity compared to the parent amine.[3] |
| 1-Benzylpiperidine-3-carboxylic acid | C13H17NO2 | 219.28 | Not available | The benzyl group increases non-polar character.[4] |
| Piperidine-4-carboxylic acid | C6H11NO2 | 129.16 | 256 | Soluble in polar solvents like water and alcohol; limited solubility in non-polar solvents.[5] |
Based on the structure of this compound, which contains both a carboxylic acid and a carbamoyl group, it is expected to be a polar molecule. Therefore, polar solvents are likely candidates for recrystallization. Carboxylic acids generally exhibit strong hydrogen bonding, leading to high boiling points and solubility in polar solvents.[6][7]
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent may need to be optimized based on preliminary solubility tests.
3.1. Materials and Equipment
-
Crude this compound
-
Recrystallization solvent (e.g., water, ethanol, isopropanol, or a mixture such as ethanol/water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass rod
-
Ice bath
-
Drying oven or desiccator
3.2. Solvent Selection
The ideal solvent should exhibit the following properties:
-
High solubility for the compound at elevated temperatures.
-
Low solubility for the compound at low temperatures.
-
High solubility for impurities at all temperatures, or very low solubility.
-
Chemically inert towards the compound.
-
Volatile enough to be easily removed from the purified crystals.
Based on the properties of similar compounds, polar protic solvents are recommended starting points.
Table 2: Suggested Solvents for Recrystallization Trials
| Solvent | Rationale |
| Water | The compound contains polar functional groups capable of hydrogen bonding.[2][5] |
| Ethanol | A common polar protic solvent for recrystallizing carboxylic acids.[8] |
| Isopropanol | Another polar protic solvent with slightly different solvency properties than ethanol. |
| Ethanol/Water Mixture | A mixed solvent system can be fine-tuned to achieve optimal solubility characteristics. |
3.3. Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Experimental workflow for the purification of this compound by recrystallization.
3.4. Step-by-Step Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the compound just dissolves completely. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) with a fluted filter paper. Quickly filter the hot solution to remove the impurities. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Transfer the purified crystals to a watch glass or drying dish and dry them in a drying oven at a temperature well below the melting point of the compound, or in a desiccator under vacuum.
Purity Assessment
The purity of the recrystallized this compound should be assessed and compared to the crude material.
Table 3: Recommended Analytical Techniques for Purity Assessment
| Technique | Purpose | Expected Result for Pure Compound |
| Melting Point Analysis | To determine the melting point and melting range. | A sharp melting point with a narrow range (1-2°C). |
| High-Performance Liquid Chromatography (HPLC) | To quantify the purity and detect impurities. | A single major peak corresponding to the compound. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify impurities. | Spectra consistent with the expected structure and absence of impurity signals. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups. | A spectrum showing characteristic peaks for carboxylic acid and amide functional groups. |
Troubleshooting
Table 4: Common Recrystallization Problems and Solutions
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | Too much solvent was used; the compound is very soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution. Try adding a seed crystal or scratching the inside of the flask with a glass rod. |
| Oiling out (compound separates as a liquid). | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. Consider using a lower-boiling point solvent. |
| Low recovery of purified compound. | The compound is significantly soluble in the solvent even at low temperatures; premature crystallization during hot filtration. | Use a less effective solvent in which the compound has lower solubility at cold temperatures. Ensure the filtration apparatus is pre-heated for hot filtration. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform the recrystallization in a well-ventilated fume hood.
-
Be cautious when heating flammable organic solvents. Use a heating mantle or steam bath instead of an open flame.
-
Handle hot glassware with appropriate clamps or tongs.
This application note provides a comprehensive guide for the purification of this compound by recrystallization. Researchers should perform initial small-scale trials to determine the optimal solvent and conditions for their specific sample.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 1-((Tert-butoxy)carbonyl)piperidine-3-carboxylic acid | C11H19NO4 | CID 2735647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Benzylpiperidine-3-carboxylic acid | C13H17NO2 | CID 16244010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols for the Column Chromatography of 1-Carbamoylpiperidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Carbamoylpiperidine-3-carboxylic acid is a piperidine derivative containing both a carboxylic acid and a carbamoyl (carboxamide) functional group. These polar functionalities present a challenge for purification by column chromatography. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a common and accessible method in most organic chemistry laboratories. The provided method is based on general principles for the separation of polar, acidic organic compounds.
Experimental Protocols
General Purification Strategy:
The purification of polar carboxylic acids like this compound on silica gel often requires a mobile phase that is sufficiently polar to elute the compound while still allowing for separation from impurities. The acidic nature of the carboxylic acid can lead to peak tailing on silica gel. To mitigate this, a small amount of an acidic modifier, such as acetic acid or formic acid, is often added to the mobile phase. This suppresses the ionization of the analyte's carboxylic acid group, leading to better peak shape and more reproducible retention times.
Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetic Acid (AcOH), glacial
-
Hexanes, HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware for column chromatography
-
Rotary evaporator
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2:0.1 DCM/MeOH/AcOH).
-
Column Packing: Wet pack the chromatography column with the silica gel slurry. Allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully layer this powder onto the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully apply it to the top of the column.
-
-
Elution:
-
Begin elution with a mobile phase of low polarity (e.g., 98:2:0.1 DCM/MeOH/AcOH).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is from 2% to 10% methanol in dichloromethane, with a constant 0.1% acetic acid.
-
Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column).
-
-
Fraction Analysis:
-
Monitor the elution of the compound by Thin Layer Chromatography (TLC).
-
Spot each collected fraction on a TLC plate and develop it in a suitable solvent system (e.g., 90:10:1 DCM/MeOH/AcOH).
-
Visualize the spots under UV light (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or vanillin).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
The following table summarizes hypothetical data for the column chromatography purification of this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient: 2% to 10% Methanol in Dichloromethane with 0.1% Acetic Acid |
| Flow Rate | 10 mL/min (for a 40g column) |
| Detection | TLC with UV visualization and/or staining |
| Retention Factor (Rf) | ~0.4 (in 90:10:1 DCM/MeOH/AcOH) |
| Typical Yield | 85-95% (depending on crude purity) |
| Purity (by NMR) | >98% |
Mandatory Visualization
Caption: Workflow for the purification of this compound by column chromatography.
Application Note: HPLC Analysis of 1-Carbamoylpiperidine-3-carboxylic acid for Pharmaceutical Quality Control
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-Carbamoylpiperidine-3-carboxylic acid, a key intermediate in pharmaceutical synthesis. A reversed-phase HPLC method is presented for the quantification and purity assessment, while a chiral HPLC method is described for the separation and analysis of its enantiomers. These protocols are designed to provide accurate and reproducible results, essential for quality control in drug development and manufacturing. The piperidine scaffold is a common feature in many biologically active molecules, making robust analytical methods for its derivatives crucial for researchers.[1]
Physicochemical Properties of Carboxylic Acids
Carboxylic acids, such as the target analyte, are polar compounds that readily engage in hydrogen bonding.[2] Their solubility in water is generally good for low molecular weight compounds, but decreases as the carbon chain length increases.[2] For HPLC analysis, these properties make them suitable for reversed-phase chromatography, often with an acidic mobile phase to suppress the ionization of the carboxyl group and enhance retention. Due to the potential for weak UV absorbance in some carboxylic acids, derivatization can be employed to improve detection sensitivity, although direct UV detection at low wavelengths is often sufficient.[3][4]
Experimental Protocols
Achiral Reversed-Phase HPLC for Quantification and Purity
This method is intended for determining the concentration and assessing the purity of this compound in a sample.
Methodology:
-
Standard Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the same diluent.
-
Chromatographic Conditions: The separation is performed on a C8 or C18 column.[5][6] An acidic mobile phase is used to ensure the analyte is in its protonated form.
-
Injection and Analysis: Inject 10 µL of the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Compare the peak area of the analyte in the sample to that of the standard for quantification.
Chiral HPLC for Enantiomeric Separation
This method is crucial for determining the enantiomeric purity of this compound, which is critical in drug development as different enantiomers can have different pharmacological activities.[7]
Methodology:
-
Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase.
-
Chromatographic Conditions: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak AD-H), is used for the separation.[8] The mobile phase typically consists of a mixture of polar organic solvents.
-
Injection and Analysis: Inject 5 µL of the sample solution and monitor the separation of the enantiomers. The resolution between the two enantiomer peaks should be greater than 1.5 for accurate quantification.[8]
-
Enantiomeric Purity Calculation: Calculate the percentage of each enantiomer based on their respective peak areas.
Data Presentation
The following tables summarize the chromatographic conditions for both the achiral and chiral HPLC methods.
Table 1: Chromatographic Conditions for Achiral Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Diluent | Water/Acetonitrile (90:10 v/v) |
Table 2: Chromatographic Conditions for Chiral Analysis
| Parameter | Value |
| Column | Chiralpak AD-H, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% Diethylamine in Ethanol |
| Flow Rate | 0.5 mL/min[8] |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 5 µL |
Visualization of Workflows and Logic
The following diagrams illustrate the experimental workflow and the logical relationship between the two analytical methods.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. hplc method development: Topics by Science.gov [science.gov]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals [mdpi.com]
- 8. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Comprehensive NMR Spectral Analysis of 1-Carbamoylpiperidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol and application note for the comprehensive Nuclear Magnetic Resonance (NMR) spectral analysis of 1-Carbamoylpiperidine-3-carboxylic acid. It includes predicted ¹H and ¹³C NMR data, detailed experimental protocols for 1D and 2D NMR techniques, and visual workflows for structural elucidation. This guide is intended to assist researchers in confirming the structure and purity of this and similar heterocyclic compounds.
Chemical Structure and Atom Numbering
The unambiguous assignment of NMR signals requires a standardized numbering scheme for the molecule. The structure and numbering for this compound are provided below.
Caption: Structure of this compound with IUPAC numbering.
Predicted NMR Spectral Data
The following tables summarize the predicted chemical shifts for this compound based on established values for piperidine derivatives, carboxylic acids, and carbamides.[1][2][3][4][5] Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| COOH | 12.0 - 13.0 | broad s | 1H | Exchangeable with D₂O. The chemical shift is concentration and temperature dependent.[1][2][6] |
| CONH ₂ | 7.0 - 7.5 | broad s | 2H | Two separate signals may be observed due to restricted rotation around the C-N bond. Exchangeable with D₂O. |
| H-2eq, H-6eq | 3.8 - 4.1 | m | 2H | Deshielded by the adjacent carbamoyl group. |
| H-2ax, H-6ax | 2.8 - 3.1 | m | 2H | Shielded relative to their equatorial counterparts. |
| H-3 | 2.9 - 3.2 | m | 1H | Deshielded by the adjacent carboxylic acid group.[6] |
| H-4eq, H-5eq | 1.8 - 2.0 | m | 2H | |
| H-4ax, H-5ax | 1.4 - 1.6 | m | 2H |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Position | Chemical Shift (δ, ppm) | Notes |
| C OOH | 174 - 178 | Carboxylic acid carbonyl.[1][7] |
| C ONH₂ | 157 - 161 | Carbamoyl carbonyl. |
| C-2, C-6 | 43 - 47 | Deshielded by the nitrogen atom.[3][5] |
| C-3 | 38 - 42 | Alpha-carbon to the carboxylic acid.[1] |
| C-4, C-5 | 24 - 28 |
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR data are presented below.
3.1 Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often preferred to observe the exchangeable protons of the carboxylic acid and amide groups.
-
Add a small amount of TMS as an internal standard (0.03% v/v) if the solvent does not already contain it.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is clear before insertion into the spectrometer.
3.2 NMR Data Acquisition The following experiments are recommended for complete structural elucidation. All experiments should be performed on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C{¹H} NMR:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: 240 ppm (centered around 100 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096.
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Used to differentiate between CH, CH₂, and CH₃ groups. CH/CH₃ signals appear positive, while CH₂ signals appear negative. Quaternary carbons are absent.
-
Run using standard spectrometer parameters.
-
-
2D COSY (Correlation Spectroscopy):
-
Identifies proton-proton (¹H-¹H) spin-spin couplings, typically through 2 or 3 bonds.
-
Pulse Program: cosygpqf.
-
Data Points (F2 & F1): 2048 x 256.
-
Number of Scans: 2-4 per increment.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Correlates protons with their directly attached carbons (¹JCH).
-
Pulse Program: hsqcedetgpsisp2.3.
-
Spectral Width (F2/F1): 16 ppm / 240 ppm.
-
Number of Scans: 2-8 per increment.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Identifies long-range correlations between protons and carbons (²JCH, ³JCH). Crucial for assigning quaternary carbons.
-
Pulse Program: hmbcgplpndqf.
-
Spectral Width (F2/F1): 16 ppm / 240 ppm.
-
Long-Range Coupling Delay: Optimized for 8 Hz.
-
Number of Scans: 4-16 per increment.
-
Data Analysis and Structural Elucidation Workflow
The analysis of the acquired spectra follows a logical progression to confirm the molecular structure. The general workflow is depicted below.
Caption: Workflow for NMR-based structural elucidation.
4.1 COSY Analysis The COSY spectrum will reveal the connectivity of the protons within the piperidine ring. Key expected correlations are shown below. This confirms the sequence of CH₂ and CH groups in the ring.
Caption: Expected ³JHH correlations in the COSY spectrum.
4.2 HSQC Analysis The HSQC spectrum provides direct one-bond C-H correlations, allowing for the straightforward assignment of protonated carbons in the piperidine ring. For example, the proton signal at ~2.9-3.2 ppm (H-3) will show a cross-peak with the carbon signal at ~38-42 ppm (C-3).
4.3 HMBC Analysis The HMBC spectrum is critical for confirming the overall structure by identifying long-range (2- and 3-bond) C-H correlations. This connects the different spin systems and assigns the quaternary carbonyl carbons.
Key Expected HMBC Correlations:
-
H-2 and H-6 will show correlations to the carbamoyl carbonyl (C ONH₂) and to C-3 and C-5, respectively.
-
H-3 will show correlations to the carboxylic acid carbonyl (C OOH) and to C-2, C-4, and C-5.
-
H-4 will show correlations to C-2, C-3, C-5, and C-6.
-
The amide protons (NH₂) will show a correlation to the carbamoyl carbonyl carbon.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [app.jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic chemistry - Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Application Note: Mass Spectrometry Characterization of 1-Carbamoylpiperidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Carbamoylpiperidine-3-carboxylic acid is a piperidine derivative containing both a carboxylic acid and a carbamoyl functional group. As a polar small molecule, its characterization and quantification are essential in various stages of drug discovery and development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a powerful analytical tool for the sensitive and specific analysis of such compounds.[1][2] This application note provides a detailed protocol for the mass spectrometric characterization of this compound, including predicted fragmentation patterns and a comprehensive experimental workflow.
Predicted Mass Spectrometry Data
The chemical structure of this compound is presented below, along with its key properties.
Chemical Structure:
Molecular Formula: C7H12N2O3
Molecular Weight: 172.18 g/mol
Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like this compound, as it is effective for semi-polar or polar compounds.[3] Analysis can be performed in both positive and negative ion modes.
Table 1: Predicted m/z Values for Precursor and Fragment Ions
| Ion Mode | Ion Type | Predicted m/z | Description |
| Positive | [M+H]+ | 173.09 | Protonated molecule |
| Positive | [M+Na]+ | 195.07 | Sodium adduct |
| Positive | Fragment | 156.06 | Loss of NH3 (ammonia) |
| Positive | Fragment | 128.07 | Loss of COOH (carboxyl group) |
| Positive | Fragment | 111.06 | Loss of CONH2 (carbamoyl group) and H2O |
| Negative | [M-H]- | 171.07 | Deprotonated molecule |
| Negative | Fragment | 127.08 | Loss of CO2 (carbon dioxide) |
Experimental Protocol
This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or water.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase to prepare a series of working standards for calibration and system suitability checks.
-
Matrix Samples (if applicable): For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction to remove interferences. A typical protein precipitation protocol involves adding three parts of cold acetonitrile to one part of the sample, vortexing, centrifuging, and analyzing the supernatant.
Liquid Chromatography (LC)
Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended for better retention and separation.[4]
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Acetonitrile with 0.1% formic acid
-
Mobile Phase B: Water with 0.1% formic acid
-
Gradient: 95% A to 50% A over 5 minutes, hold at 50% A for 2 minutes, then return to 95% A and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS)
-
Instrument: A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an ESI source.[5]
-
Ionization Mode: ESI Positive and Negative
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative)
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
MS Scan Mode: Full scan from m/z 50-500 to determine the precursor ion.
-
MS/MS Product Ion Scan: Select the precursor ion (e.g., m/z 173.09 in positive mode) and vary the collision energy (e.g., 10-40 eV) to obtain a characteristic fragmentation pattern.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS characterization of this compound.
Caption: Experimental workflow for LC-MS/MS analysis.
Proposed Fragmentation Pathway
The fragmentation of protonated piperidine alkaloids often involves the loss of small neutral molecules.[6][7] For this compound, key fragmentations are predicted to involve the loss of ammonia, the carboxyl group, and the carbamoyl group. In short-chain carboxylic acids, prominent peaks can arise from the loss of OH and COOH.[8][9]
Caption: Proposed fragmentation pathway in positive ion mode.
Conclusion
This application note provides a foundational protocol for the mass spectrometric characterization of this compound. The use of LC-MS/MS with ESI allows for sensitive and specific detection. The predicted fragmentation patterns, in conjunction with the detailed experimental protocol, offer a robust starting point for method development and routine analysis in research and drug development settings. Further optimization of LC and MS parameters may be necessary depending on the specific application and sample matrix.
References
- 1. zefsci.com [zefsci.com]
- 2. researchgate.net [researchgate.net]
- 3. uab.edu [uab.edu]
- 4. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 6. scispace.com [scispace.com]
- 7. scielo.br [scielo.br]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Biological Assay Development of 1-Carbamoylpiperidine-3-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Carbamoylpiperidine-3-carboxylic acid is a piperidine derivative with potential therapeutic applications. The piperidine scaffold is a common motif in a variety of biologically active compounds. This document provides a comprehensive guide to the development of biological assays for the characterization of this compound, with a focus on its potential as an enzyme inhibitor. The protocols and principles outlined herein are adaptable for high-throughput screening (HTS) and detailed mechanism of action studies.
The development of robust and reliable biological assays is a cornerstone of drug discovery, essential for identifying and characterizing new therapeutic agents.[1] A primary objective in early-stage drug discovery is to develop assays that can measure the interaction of test compounds with their biological targets.[1] This often begins with biochemical assays using isolated targets, followed by more physiologically relevant cell-based assays.[2]
Potential Biological Target: Kynurenine 3-Monooxygenase (KMO)
Given that structurally related piperidine-3-carboxylic acid derivatives have been investigated as enzyme inhibitors, a plausible target for this compound is Kynurenine 3-Monooxygenase (KMO). KMO is a critical enzyme in the kynurenine pathway, which is responsible for the metabolism of tryptophan.[3][4] This pathway is implicated in various neurological and inflammatory diseases, making KMO an attractive therapeutic target.[4][5][6] Inhibition of KMO can modulate the levels of neuroactive metabolites, offering a potential strategy for treating neurodegenerative disorders like Huntington's and Alzheimer's diseases.[7][8][9]
The following sections will detail the development of both biochemical and cell-based assays to evaluate the inhibitory activity of this compound against KMO.
Section 1: Biochemical Assay Development for KMO Inhibition
Biochemical assays are fundamental for determining the direct interaction between a compound and its target enzyme.[2] They are highly amenable to high-throughput screening (HTS) and are crucial for determining key parameters such as potency (IC50), mechanism of inhibition, and enzyme kinetics.[1][10]
Principle of the KMO Inhibition Assay
The KMO inhibitor screening assay measures the inhibition of human KMO enzyme activity.[7] The assay is based on monitoring the consumption of the NADPH substrate, which is required for KMO's catalytic activity.[7] KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine, a reaction that consumes NADPH.[8] The decrease in NADPH concentration can be measured by monitoring the absorbance at 340 nm.[7] Therefore, a lower absorbance signal indicates higher KMO activity, and an increase in absorbance in the presence of an inhibitor corresponds to its inhibitory effect.[7]
Experimental Workflow for Biochemical KMO Assay
References
- 1. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. scbt.com [scbt.com]
- 4. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A brain-permeable inhibitor of the neurodegenerative disease target kynurenine 3-monooxygenase prevents accumulation of neurotoxic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A brain-permeable inhibitor of the neurodegenerative disease target kynurenine 3-monooxygenase prevents accumulation of neurotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. amsbio.com [amsbio.com]
- 9. Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
Application Notes and Protocols for In Vitro Enzyme Inhibition Assay Using "1-Carbamoylpiperidine-3-carboxylic acid"
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine scaffold is a prevalent feature in a multitude of biologically active compounds and approved pharmaceuticals. Its derivatives have been shown to exhibit inhibitory activity against a wide range of enzymes, making them attractive starting points for drug discovery programs. "1-Carbamoylpiperidine-3-carboxylic acid" is a novel compound incorporating this key structural motif. These application notes provide a detailed protocol for evaluating its potential as an enzyme inhibitor, using the cysteine protease Cathepsin K as a representative target. Cathepsin K is a lysosomal cysteine protease primarily involved in bone remodeling and resorption, making it a significant target for therapies against osteoporosis.[1][2]
The following protocols describe a fluorescence-based in vitro assay to determine the half-maximal inhibitory concentration (IC50) of "this compound" against Cathepsin K. This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% and is a critical parameter for assessing its potency.[3][4][5]
Principle of the Assay
The in vitro Cathepsin K inhibition assay is based on the enzymatic cleavage of a fluorogenic substrate. A common substrate for Cathepsin K is a peptide sequence, such as Z-Phe-Arg, conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC) or Ac-Leu-Arg labeled with amino-4-trifluoromethyl coumarin (AFC).[6][7][8][9][10] In its conjugated form, the fluorescence of AMC or AFC is quenched. Upon cleavage of the peptide by active Cathepsin K, the free AMC or AFC is released, resulting in a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to the enzyme's activity. When an inhibitor, such as "this compound," is introduced, it binds to the enzyme, reducing its catalytic activity and thus slowing down the rate of substrate cleavage and fluorescence generation. By measuring the enzyme activity across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50 value.[3][4]
Data Presentation
The inhibitory potency of "this compound" and control compounds against Cathepsin K is determined by calculating their IC50 values. The results are summarized in a clear and structured table for easy comparison.
| Compound | Target Enzyme | IC50 (µM) [a] |
| This compound | Cathepsin K | [Value] |
| E-64 (Control Inhibitor) [b] | Cathepsin K | [Value] |
[a] IC50 values are determined from a dose-response curve of at least eight different concentrations, with each concentration tested in triplicate. [b] E-64 is a well-characterized, broad-spectrum cysteine protease inhibitor.[11]
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human Cathepsin K (carrier-free)
-
Substrate: Z-Phe-Arg-AMC (in DMSO) or Ac-LR-AFC (in DMSO)[6][12]
-
Test Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Control Inhibitor: E-64 (in DMSO) or another known Cathepsin K inhibitor.[11]
-
Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 5 mM EDTA, 5 mM Dithiothreitol (DTT). Note: Prepare the buffer fresh and add DTT just before use.
-
Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade
-
Hardware: 96-well black, flat-bottom microplates; multichannel pipettes; fluorescence microplate reader with excitation/emission wavelengths of ~360/460 nm for AMC or ~400/505 nm for AFC.[10][13]
Experimental Workflow Diagram
Caption: Workflow for the in vitro Cathepsin K inhibition assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare the Assay Buffer and bring it to room temperature. Add DTT to the required volume of buffer immediately before starting the experiment.
-
Thaw the enzyme, substrate, and control inhibitor on ice.
-
Prepare a stock solution of "this compound" in DMSO. A typical starting concentration is 10 mM.
-
Dilute the Cathepsin K enzyme to the desired working concentration (e.g., 0.5 ng/µl) in the Assay Buffer.[11] Keep the diluted enzyme on ice.
-
Dilute the fluorogenic substrate to its working concentration (e.g., 140 µM) in the Assay Buffer.[11] Protect the substrate solution from light.
-
-
Inhibitor Dilution Series:
-
Perform serial dilutions of the "this compound" stock solution in DMSO to create a range of concentrations. For an initial screen, an 8-point, 3-fold dilution series starting from 1 mM might be appropriate.
-
Prepare similar dilutions for the control inhibitor, E-64.
-
-
Assay Plate Setup (96-well format):
-
Test Wells: Add 2.5 µL of each dilution of "this compound" to triplicate wells.
-
Positive Control (100% activity): Add 2.5 µL of DMSO to triplicate wells.
-
Negative Control (0% activity/background): Add 2.5 µL of DMSO to triplicate wells. These wells will not receive the enzyme.
-
Inhibitor Control: Add 2.5 µL of the diluted control inhibitor (E-64) to triplicate wells.
-
-
Enzyme and Inhibitor Pre-incubation:
-
Add 10 µL of the diluted Cathepsin K enzyme solution to all wells except the Negative Control wells.
-
To the Negative Control wells, add 10 µL of Assay Buffer.
-
Mix the plate gently and pre-incubate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[11]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 12.5 µL of the diluted substrate solution to all wells. The final reaction volume will be 25 µL.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Ex/Em = ~360/460 nm for AMC or ~400/505 nm for AFC) every minute for 30 to 60 minutes in kinetic mode.[13]
-
Data Analysis
-
Calculate Reaction Rates: For each well, determine the rate of reaction (slope) from the linear portion of the fluorescence versus time plot (RFU/min).
-
Normalize Data:
-
Subtract the average rate of the Negative Control wells from all other wells to correct for background fluorescence.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Positive Control)] x 100
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.[3]
-
Signaling Pathway and Inhibition Logic
The following diagram illustrates the general principle of competitive enzyme inhibition, which is a possible mechanism for "this compound".
Caption: Competitive inhibition of Cathepsin K.
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. courses.edx.org [courses.edx.org]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cathepsin K Activity Assay Kit (Fluorometric) (ab65303) | Abcam [abcam.com]
- 7. Z-FR-AMC - LKT Labs [lktlabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biotium.com [biotium.com]
- 10. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. content.abcam.com [content.abcam.com]
- 13. abcam.com [abcam.com]
Application Notes and Protocols: 1-Carbamoylpiperidine-3-carboxylic acid as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the potential application of 1-Carbamoylpiperidine-3-carboxylic acid as an enzyme inhibitor. While specific experimental data for this compound is not extensively available in current literature, this note outlines a hypothetical framework for its investigation based on the structural characteristics of piperidine-based carboxylic acids. We present potential target classes, a proposed mechanism of action, and detailed protocols for screening and characterization. All data presented herein is illustrative to guide future research.
Introduction
Piperidine derivatives are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their presence in numerous natural products and synthetic drugs. The combination of a carboxylic acid and a carbamoyl group on a piperidine scaffold, as seen in this compound, presents a unique pharmacophore with the potential to interact with the active sites of various enzymes. The carboxylic acid can act as a key recognition element, often mimicking a natural substrate or binding to catalytic residues, while the carbamoyl group can form additional hydrogen bonds, enhancing binding affinity and specificity.
Based on its structural similarity to known inhibitors of enzymes such as gamma-aminobutyric acid (GABA) aminotransferase and various proteases, this compound is a candidate for investigation as a modulator of enzymatic activity. This document provides a theoretical basis and practical protocols for exploring its inhibitory potential.
Potential Mechanism of Action and Signaling Pathway
We hypothesize that this compound could act as a competitive inhibitor of an enzyme that utilizes a carboxylate-containing substrate. The piperidine ring serves as a scaffold to orient the carboxylic acid and carbamoyl moieties in a conformation that fits the enzyme's active site. The carboxylic acid group could interact with positively charged amino acid residues (e.g., Lysine, Arginine) or a metal cofactor, while the carbamoyl group could form hydrogen bonds with the enzyme backbone or side chains.
A potential, hypothetical signaling pathway affected by the inhibition of a target enzyme (e.g., a metabolic enzyme) is depicted below.
Caption: Hypothetical signaling pathway illustrating competitive enzyme inhibition.
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical inhibitory activity data for this compound against a potential target enzyme. This data is for illustrative purposes to demonstrate how experimental results would be presented.
| Enzyme Target (Hypothetical) | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| GABA Aminotransferase | 15.2 | 7.8 | Competitive |
| Matrix Metalloproteinase-9 | 45.8 | 22.1 | Competitive |
| Cathepsin K | > 100 | - | Not Determined |
Experimental Protocols
A generalized workflow for screening and characterizing a potential enzyme inhibitor is outlined below.
Caption: Experimental workflow for inhibitor characterization.
Protocol: Enzyme Inhibition Assay (General)
This protocol provides a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against a hypothetical enzyme.
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
96-well microplate
-
Microplate reader
-
Multichannel pipette
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).
-
-
Assay Setup:
-
In a 96-well plate, add 5 µL of each compound dilution to triplicate wells.
-
Include control wells:
-
No inhibitor control: 5 µL of assay buffer.
-
No enzyme control: 5 µL of assay buffer.
-
-
Add 40 µL of the enzyme solution (pre-diluted in assay buffer to the desired concentration) to all wells except the "no enzyme" control. Add 40 µL of assay buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15 minutes.
-
-
Initiation of Reaction:
-
Add 5 µL of the substrate solution (pre-warmed to the assay temperature) to all wells to initiate the enzymatic reaction. The final volume in each well is 50 µL.
-
-
Data Collection:
-
Immediately place the microplate in a plate reader.
-
Measure the change in absorbance or fluorescence over time at the appropriate wavelength for the specific assay. Record data at regular intervals (e.g., every 60 seconds for 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well by determining the slope of the linear portion of the progress curve.
-
Normalize the rates of the inhibitor-treated wells to the "no inhibitor" control (set to 100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound represents a molecule of interest for enzyme inhibition studies. The protocols and hypothetical data presented in this document provide a foundational framework for researchers to begin investigating its potential therapeutic applications. Further experimental validation is necessary to determine its specific enzyme targets, mechanism of action, and potency.
Application Notes and Protocols for Antimicrobial Activity Screening of 1-Carbamoylpiperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the preliminary in vitro evaluation of the antimicrobial properties of the novel compound "1-Carbamoylpiperidine-3-carboxylic acid." While specific data on the antimicrobial activity of this compound is not yet publicly available, the following standardized protocols will enable researchers to effectively screen for and quantify its potential efficacy against a panel of pathogenic microorganisms.
The methodologies detailed below are foundational in antimicrobial drug discovery and are designed to provide reproducible and comparable results. These include determining the minimum inhibitory concentration (MIC), assessing the zone of inhibition, and evaluating the rate of microbial killing.
Data Presentation
As of the latest literature review, no quantitative data on the antimicrobial activity of "this compound" has been published. Upon completion of the experimental protocols outlined below, it is recommended to summarize the findings in a clear and structured format. A template for data presentation is provided below.
Table 1: Antimicrobial Activity of this compound
| Test Organism | Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Time-Kill Assay (Log Reduction at T=x hours) |
| Staphylococcus aureus | ATCC 29213 | |||
| Escherichia coli | ATCC 25922 | |||
| Pseudomonas aeruginosa | ATCC 27853 | |||
| Candida albicans | ATCC 90028 | |||
| (Other) |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][2][3][4][5]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound stock solution
-
Positive control (bacterial suspension without antimicrobial agent)
-
Negative control (broth only)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a serial two-fold dilution of the this compound in MHB across the wells of a 96-well plate.[2] The concentration range should be selected based on expected activity, for example, from 128 µg/mL to 0.25 µg/mL.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. This should be further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.[5]
-
Include a positive control well containing the bacterial inoculum without the test compound and a negative control well with broth only.
-
Determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth.[2][4] This can be done by visual inspection or by using a microplate reader.
Workflow for Broth Microdilution Assay
Caption: Workflow for MIC determination using broth microdilution.
Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[6][7][8][9][10]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound solution of known concentration
-
Sterile swabs
-
Forceps
-
Incubator
Procedure:
-
Prepare MHA plates and allow them to come to room temperature.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, evenly inoculate the entire surface of the MHA plate to create a bacterial lawn.[8] This is typically done by streaking the plate in three directions.[6]
-
Impregnate sterile filter paper disks with a known concentration of the this compound solution.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[8] Ensure the disks are pressed down gently to ensure complete contact with the agar.
-
Include a blank disk with the solvent used to dissolve the compound as a negative control. Standard antibiotic disks can be used as positive controls.
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[8]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.
Workflow for Disk Diffusion Assay
Caption: Workflow for the Kirby-Bauer disk diffusion assay.
Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[11][12][13][14]
Materials:
-
Culture tubes with appropriate broth media
-
Bacterial inoculum
-
This compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC)
-
Shaking incubator
-
Plating supplies (agar plates, spreader)
-
Serial dilution supplies (e.g., phosphate-buffered saline)
Procedure:
-
Prepare a bacterial culture in the mid-logarithmic growth phase.[11]
-
Inoculate tubes of broth containing different concentrations of the this compound to a starting density of approximately 5 x 10^5 CFU/mL.
-
Include a growth control tube without the compound.
-
Incubate all tubes in a shaking incubator at 37°C.[11]
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[13]
-
Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).
-
Incubate the plates until colonies are visible, then count the colonies to calculate the CFU/mL at each time point.
-
Plot the log10 CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[12]
Workflow for Time-Kill Kinetics Assay
Caption: Workflow for the time-kill kinetics assay.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Broth microdilution susceptibility testing. [bio-protocol.org]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. asm.org [asm.org]
- 7. eucast: Disk diffusion methodology [eucast.org]
- 8. hardydiagnostics.com [hardydiagnostics.com]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 11. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 12. emerypharma.com [emerypharma.com]
- 13. actascientific.com [actascientific.com]
- 14. scribd.com [scribd.com]
Application Notes and Protocols: Piperidine-3-Carboxamide Derivatives in Anti-Osteoporosis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-osteoporosis potential of piperidine-3-carboxamide derivatives, with a specific focus on the potent Cathepsin K inhibitor, compound H-9. The following sections detail the mechanism of action, quantitative efficacy data, and detailed protocols for in vitro and in vivo evaluation.
Introduction
Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. A key enzyme implicated in the bone resorption process is Cathepsin K (Cat K), a cysteine protease highly expressed in osteoclasts. Inhibition of Cathepsin K is a promising therapeutic strategy for the treatment of osteoporosis. Recent studies have identified a series of piperidine-3-carboxamide derivatives as potent Cathepsin K inhibitors. Among these, compound H-9 has demonstrated significant anti-bone resorption activity both in vitro and in vivo, making it a promising lead candidate for further drug development.[1][2]
Mechanism of Action
The primary mechanism by which piperidine-3-carboxamide derivatives, such as H-9, exert their anti-osteoporotic effects is through the potent and selective inhibition of Cathepsin K.[1][2] Cathepsin K is the principal protease responsible for the degradation of bone matrix proteins, including type I collagen. By inhibiting Cathepsin K, these compounds effectively reduce osteoclast-mediated bone resorption, thereby helping to restore the balance between bone formation and resorption. This targeted action leads to an increase in bone mineral density (BMD) and a reduction in fracture risk.
Quantitative Data Summary
The following tables summarize the key quantitative data for the lead compound H-9, a piperidine-3-carboxamide derivative.
Table 1: In Vitro Efficacy of Compound H-9
| Parameter | Value | Description |
| Cathepsin K IC50 | 0.08 µM | The half maximal inhibitory concentration against Cathepsin K, indicating high potency.[1][2] |
| Anti-Bone Resorption | Comparable to MIV-711 | Demonstrated equivalent activity to a clinical-phase Cathepsin K inhibitor in reducing bone resorption.[1] |
| Cathepsin K Expression | Effective Downregulation | Significantly reduced the expression of Cathepsin K in RANKL-induced RAW264.7 cells.[1][2] |
Table 2: In Vivo Efficacy of Compound H-9
| Animal Model | Parameter | Outcome |
| OVX-induced Osteoporosis Mice | Bone Mineral Density (BMD) | Significant increase in BMD compared to the vehicle-treated group.[1][2] |
Signaling Pathway
The signaling pathway targeted by piperidine-3-carboxamide derivatives is central to osteoclast function. The diagram below illustrates the role of Cathepsin K in bone resorption and its inhibition by compounds like H-9.
Caption: Inhibition of the Cathepsin K pathway by piperidine-3-carboxamide derivatives.
Experimental Workflow
The following diagram outlines the typical experimental workflow for evaluating the anti-osteoporotic potential of piperidine-3-carboxamide derivatives.
Caption: Experimental workflow for preclinical evaluation of anti-osteoporosis compounds.
Detailed Experimental Protocols
Cathepsin K Enzymatic Inhibition Assay
Objective: To determine the in vitro potency of test compounds in inhibiting Cathepsin K activity.
Materials:
-
Recombinant human Cathepsin K
-
Fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)
-
Test compound (e.g., H-9) and positive control inhibitor (e.g., Odanacatib)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of the test compound dilutions to the respective wells.
-
Add 25 µL of recombinant Cathepsin K solution (final concentration ~1 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration ~20 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 1-minute intervals for 30 minutes at 37°C.
-
Calculate the rate of reaction for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Bone Resorption Assay
Objective: To assess the effect of test compounds on osteoclast-mediated bone resorption.
Materials:
-
RAW264.7 macrophage cell line
-
Recombinant mouse RANKL
-
α-MEM medium with 10% FBS
-
Bone or dentin slices
-
CTX-I ELISA kit
-
Toluidine blue stain
-
Microscope with imaging software
Procedure:
-
Seed RAW264.7 cells onto bone/dentin slices in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Induce osteoclast differentiation by adding 50 ng/mL of RANKL to the culture medium.
-
Culture the cells for 5-7 days, replacing the medium every 2-3 days.
-
On day 7, add fresh medium containing various concentrations of the test compound or vehicle control.
-
After 48 hours of treatment, collect the conditioned medium for CTX-I analysis.
-
Measure the concentration of C-terminal telopeptides of type I collagen (CTX-I) in the medium using an ELISA kit according to the manufacturer's instructions.
-
Fix the cells on the bone/dentin slices and remove them by sonication.
-
Stain the slices with toluidine blue to visualize the resorption pits.
-
Capture images of the resorption pits and quantify the resorbed area using image analysis software.
Western Blot for Cathepsin K Expression
Objective: To determine the effect of test compounds on Cathepsin K protein expression in osteoclasts.
Materials:
-
RAW264.7 cells differentiated into osteoclasts
-
Test compound
-
RIPA lysis buffer with protease inhibitors
-
Primary antibody against Cathepsin K
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Culture RAW264.7 cells with RANKL to induce osteoclast differentiation.
-
Treat the differentiated osteoclasts with the test compound or vehicle for 24-48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-Cathepsin K antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Ovariectomy (OVX)-Induced Osteoporosis Mouse Model
Objective: To evaluate the in vivo efficacy of test compounds in a postmenopausal osteoporosis model.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Test compound formulated for oral or parenteral administration
-
Micro-computed tomography (µCT) scanner
Procedure:
-
Acclimatize the mice for at least one week.
-
Perform bilateral ovariectomy (OVX) or a sham operation on the mice under anesthesia.
-
Allow the mice to recover for 2-4 weeks to establish bone loss.
-
Randomly assign the OVX mice to treatment groups (vehicle control, positive control, test compound at various doses).
-
Administer the treatments daily for 4-8 weeks.
-
At the end of the treatment period, euthanize the mice and collect the femurs and lumbar vertebrae.
-
Analyze the bone microarchitecture and bone mineral density (BMD) of the collected bones using a µCT scanner.
-
Key parameters to analyze include bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).
-
Statistically compare the results between the treatment groups and the sham and vehicle control groups.
References
Application Notes and Protocols: 1-Carbamoylpiperidine-3-carboxylic acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Carbamoylpiperidine-3-carboxylic acid, a derivative of nipecotic acid, presents a promising scaffold for the development of targeted drug delivery systems. While research on this specific molecule is emerging, its structural similarity to nipecotic acid suggests its potential as a targeting moiety for cells overexpressing Gamma-Aminobutyric Acid (GABA) receptors, which are implicated in various neurological disorders and certain types of cancer.[1][2][3] The presence of a carboxylic acid group allows for straightforward conjugation to therapeutic agents or nanoparticle platforms, while the carbamoyl group may influence its pharmacokinetic properties.
These application notes provide an overview of the potential applications, along with detailed protocols for the synthesis of drug conjugates and the formulation of nanoparticle-based delivery systems utilizing this compound as a targeting ligand.
Mechanism of Targeting
The proposed targeting mechanism relies on the affinity of the piperidine-3-carboxylic acid moiety for GABA transporters (GATs) and receptors (GABA-Rs), which are often upregulated in cancer cells.[1] By conjugating a cytotoxic drug to this compound, the therapeutic agent can be selectively delivered to these cells, thereby increasing its efficacy and reducing off-target toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 1-Carbamoylpiperidine-3-carboxylic Acid for Structure-Activity Relationship Studies of Factor XIa Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Factor XIa (FXIa) is a plasma serine protease that plays a crucial role in the intrinsic pathway of the blood coagulation cascade. Its inhibition is a promising therapeutic strategy for the development of novel anticoagulants with a potentially lower risk of bleeding compared to currently available therapies. The piperidine-3-carboxamide scaffold is a versatile starting point for the synthesis of small molecule inhibitors of various enzymes. This document provides detailed protocols for the derivatization of 1-Carbamoylpiperidine-3-carboxylic acid and the subsequent evaluation of the synthesized compounds for their inhibitory activity against Factor XIa, facilitating structure-activity relationship (SAR) studies.
Logical Workflow for SAR Studies of this compound Derivatives
Caption: Workflow for the synthesis and SAR evaluation of this compound derivatives.
Experimental Protocols
General Protocol for the Synthesis of 1-Carbamoylpiperidine-3-carboxamide Derivatives via Amide Coupling
This protocol describes a general method for the amide coupling of this compound with a variety of primary and secondary amines using a carbodiimide coupling agent.
Materials:
-
This compound
-
Substituted amine (R-NH2)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired 1-Carbamoylpiperidine-3-carboxamide derivative.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol for In Vitro Factor XIa Inhibition Assay
This protocol outlines a colorimetric assay to determine the in vitro inhibitory activity of the synthesized compounds against human Factor XIa.
Materials:
-
Human Factor XIa (active enzyme)
-
Factor XIa chromogenic substrate (e.g., S-2366)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test compounds in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid interference.
-
In a 96-well microplate, add the diluted test compounds to the wells. Include wells for a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Add human Factor XIa to each well (except the negative control) to a final concentration that gives a linear rate of substrate hydrolysis.
-
Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every 30-60 seconds.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Data Presentation: Structure-Activity Relationship (SAR)
The following table presents representative quantitative data for a series of hypothetical 1-Carbamoylpiperidine-3-carboxamide derivatives with varying substituents on the amide nitrogen, tested for their inhibitory activity against Factor XIa. This data is for illustrative purposes to demonstrate how SAR data should be presented.
| Compound ID | R Group (Amine Used) | Molecular Weight | cLogP | Factor XIa IC₅₀ (nM) |
| CPCA-01 | Benzylamine | 261.32 | 1.25 | 1520 |
| CPCA-02 | 4-Chlorobenzylamine | 295.76 | 2.01 | 780 |
| CPCA-03 | 4-Fluorobenzylamine | 279.31 | 1.48 | 950 |
| CPCA-04 | 4-Methoxybenzylamine | 291.35 | 1.18 | 1200 |
| CPCA-05 | 3,4-Dichlorobenzylamine | 330.21 | 2.77 | 450 |
| CPCA-06 | N-Methylbenzylamine | 275.35 | 1.63 | >5000 |
| CPCA-07 | Aniline | 247.29 | 0.99 | 2300 |
| CPCA-08 | 4-Chloroaniline | 281.74 | 1.75 | 1100 |
SAR Summary:
-
Effect of Phenyl Ring Substitution: Introduction of electron-withdrawing groups on the benzylamine phenyl ring, such as chlorine (CPCA-02 and CPCA-05), generally leads to an increase in potency compared to the unsubstituted analog (CPCA-01). Dichlorination (CPCA-05) further enhances activity.
-
Effect of Amide N-Substitution: N-methylation of the amide nitrogen (CPCA-06) results in a significant loss of activity, suggesting that the amide N-H may be involved in a key hydrogen bonding interaction with the enzyme.
-
Comparison of Benzylamine vs. Aniline: The benzylamine derivatives generally show better activity than the corresponding aniline derivatives (compare CPCA-01 vs. CPCA-07 and CPCA-02 vs. CPCA-08), indicating that the methylene spacer is beneficial for optimal positioning within the active site.
Signaling Pathway Visualization
Simplified Blood Coagulation Cascade Highlighting Factor XIa
Caption: Role of Factor XIa in the coagulation cascade and the point of inhibition.
Application Notes and Protocols: "1-Carbamoylpiperidine-3-carboxylic acid" as a Versatile Building Block for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules.[1] Among these, the piperidine scaffold is a privileged structure, frequently incorporated into drug candidates to modulate physicochemical properties and confer specific three-dimensional orientations for optimal target binding.[1] 1-Carbamoylpiperidine-3-carboxylic acid (CAS 871478-82-9) is a bifunctional building block offering two distinct points for chemical modification: a secondary carboxylic acid and a urea-like N-carbamoyl group. This unique combination allows for the strategic construction of complex molecular architectures and novel heterocyclic systems.
The carboxylic acid moiety can be readily converted into a wide array of functional groups, most notably amides, through standard coupling reactions.[2][3] This provides a robust avenue for linking the piperidine core to other fragments or for initiating intramolecular cyclization cascades to build fused or spirocyclic systems.[4][5] The N-carbamoyl group, while relatively stable, can influence the molecule's conformation and participate in hydrogen bonding, which is critical for molecular recognition in biological systems. These application notes provide detailed protocols and conceptual frameworks for utilizing this valuable building block in drug discovery and medicinal chemistry.
Physicochemical Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 871478-82-9 | [6][7] |
| Molecular Formula | C₇H₁₂N₂O₃ | N/A |
| Molecular Weight | 172.18 g/mol | N/A |
| Synonyms | 1-(Aminocarbonyl)piperidine-3-carboxylic acid | [8] |
| Physical Form | Solid | N/A |
Application Notes: Synthetic Potential
This compound is an ideal starting material for generating libraries of diverse compounds for screening. The primary point of diversification is the carboxylic acid group.
-
Amide Bond Formation: The most direct application is the formation of amides by coupling the carboxylic acid with a diverse range of primary and secondary amines.[2] This is the most frequently used reaction in modern medicinal chemistry.[3] By choosing amines that contain additional functional groups, multi-step syntheses can be designed to generate complex heterocyclic systems. For example, coupling with an amino-ester could be followed by an intramolecular cyclization to form a diketopiperazine-like structure.
-
Intramolecular Cyclization: The derivatives synthesized via amide coupling can be designed to undergo subsequent intramolecular reactions. For instance, coupling with an ortho-haloaniline could be followed by a palladium-catalyzed C-N cross-coupling reaction to yield a fused tricyclic heterocycle.[9]
-
Esterification and Reduction: The carboxylic acid can be esterified or reduced to a primary alcohol. The resulting alcohol can then be used in a variety of subsequent reactions, such as Mitsunobu reactions or conversions to alkyl halides, further expanding the synthetic possibilities.
The general workflow for utilizing this building block is depicted below.
Experimental Protocols
The following protocol details a general procedure for the amide coupling of a piperidine-3-carboxylic acid derivative with an amine.
Note: This protocol is adapted from a published procedure for the analogous compound, 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, and is expected to be directly applicable.[10] The reactivity of the carboxylic acid is not substantially altered by the N-substituent in this context.
Protocol 1: Synthesis of Piperidine-3-carboxamides via HATU-mediated Amide Coupling
This protocol describes the coupling of the piperidine carboxylic acid with a generic amine (R¹R²NH) using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as the base.
Materials:
-
This compound
-
Amine of interest (HNR¹R²)
-
HATU
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for chromatography)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a solution of the selected amine (1.0 eq) in anhydrous DMF, add this compound (1.2 eq).
-
To this mixture, add HATU (1.5 eq) followed by DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and stir for 10 minutes.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with cold water (2x) and then with brine (1x).
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure amide derivative.
Exemplary Data
The following table presents data from the synthesis of sulfonyl piperidine carboxamides derived from the closely related N-Boc-piperidine-3-carboxylic acid, demonstrating typical yields and properties for this class of reaction.[10] Researchers can expect similar outcomes when applying the protocol to this compound with various amines.
| Product No. | R Group (in Ar-SO₂-NH-R) | Yield (%) | Melting Point (°C) |
| 9a | 4-Methylphenyl | 81 | 134-135 |
| 9b | 4-Chlorophenyl | 70 | 174-175 |
| 9c | 4-Bromophenyl | 75 | 141-142 |
Disclaimer: The provided protocols and data are intended as a guide for trained professional chemists. All reactions should be performed in a suitable chemical fume hood with appropriate personal protective equipment. Reaction conditions may require optimization for specific substrates.
References
- 1. mdpi.com [mdpi.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds [beilstein-journals.org]
- 5. Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 871478-82-9 this compound [chemsigma.com]
- 7. 871478-82-9|this compound|BLD Pharm [bldpharm.com]
- 8. CAS [chemicalbook.com]
- 9. Heterocycle Synthesis via Direct C-H/N-H Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting "1-Carbamoylpiperidine-3-carboxylic acid" synthesis low yield
Technical Support Center: 1-Carbamoylpiperidine-3-carboxylic acid Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of this compound and addressing common issues such as low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the carbamoylation of piperidine-3-carboxylic acid (also known as nipecotic acid). This is typically achieved by reacting piperidine-3-carboxylic acid with a source of isocyanic acid, most commonly generated in situ from an alkali metal cyanate, such as potassium cyanate (KNCO), in an aqueous solution.[1][2] The reaction involves the nucleophilic attack of the secondary amine of the piperidine ring on isocyanic acid.
Q2: What is the role of pH in this reaction?
A2: pH is a critical parameter. The reaction should be maintained at a neutral to slightly alkaline pH (around 7-8). At acidic pH, the isocyanic acid can be hydrolyzed, and the piperidine nitrogen will be protonated, reducing its nucleophilicity.[3] At a highly alkaline pH, the carboxylic acid group will be deprotonated, which can affect solubility and workup, and may also promote unwanted side reactions.
Q3: Can urea be used as a carbamoylating agent instead of potassium cyanate?
A3: Yes, urea can be used as a source for carbamoylation, as it is in equilibrium with ammonium cyanate in solution.[2] However, this often requires higher temperatures to drive the equilibrium towards the formation of isocyanic acid, which can lead to more side products.[4] For laboratory-scale synthesis, potassium cyanate is generally preferred for its higher reactivity and milder reaction conditions.[1]
Q4: What are the main impurities or byproducts I should be aware of?
A4: Potential byproducts include unreacted piperidine-3-carboxylic acid, dicarbamoylated products (though less likely under controlled conditions), and polymers formed from side reactions of isocyanic acid. If urea is used at high temperatures, biuret and other condensation products can also form. Proper purification, typically by recrystallization or chromatography, is essential.
Troubleshooting Guide
This section addresses specific problems that may lead to low yields and other undesired outcomes during the synthesis.
Issue 1: Low or No Product Formation
Q: I have set up the reaction, but TLC/LC-MS analysis shows very little or no desired product. What could be the cause?
A: This issue often points to problems with the reagents or reaction conditions. Follow this checklist:
-
Check Starting Material Quality:
-
Piperidine-3-carboxylic acid: Ensure it is pure and dry. The presence of impurities can inhibit the reaction.
-
Potassium Cyanate (KNCO): This reagent is susceptible to hydrolysis upon exposure to moisture, converting it to potassium carbonate. Use a fresh, dry batch of KNCO. Consider titrating the cyanate content if the reagent's quality is uncertain.
-
-
Verify Reaction pH: Use a calibrated pH meter to ensure the reaction medium is within the optimal 7-8 range. Adjust with a dilute acid (e.g., HCl) or base (e.g., NaOH) as needed. An incorrect pH is a very common reason for failure.
-
Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., 40-50°C) can increase the rate. However, excessive heat can promote the hydrolysis of potassium cyanate and other side reactions.[5]
-
Insufficient Reaction Time: The reaction may be slow. Monitor the reaction progress over several hours (e.g., 4-24 hours) to ensure it has gone to completion.
Issue 2: Yield is Consistently Low (<50%)
Q: My reaction works, but the yield is consistently poor. How can I improve it?
A: A persistent low yield suggests that the reaction is incomplete or that the product is being lost during workup and purification.
-
Stoichiometry of Reagents:
-
Ensure that a slight excess of potassium cyanate (e.g., 1.1 to 1.5 equivalents) is used to drive the reaction to completion.[5] A large excess should be avoided as it can complicate purification.
-
-
Product Isolation Issues:
-
Acidification: The product is an amino acid derivative and is zwitterionic. For proper isolation, the reaction mixture is typically acidified to a pH of around 2-3. This protonates the carboxylate, making the product less soluble in water and allowing it to be extracted with an organic solvent (like ethyl acetate) or to precipitate.
-
Extraction: Ensure thorough extraction. The product may have some water solubility even at low pH. Use multiple extractions with a suitable organic solvent.
-
Precipitation/Crystallization: If isolating by precipitation, ensure the solution is sufficiently cooled and given enough time for complete crystallization. The choice of crystallization solvent is also crucial for obtaining a high recovery of pure product.
-
Issue 3: Difficulty in Product Purification
Q: I have obtained a crude product, but it is difficult to purify. What are my options?
A: Purification challenges often arise from unreacted starting materials or closely related byproducts.
-
Recrystallization: This is the most common method. Experiment with different solvent systems. A mixture of a polar solvent (like water, ethanol, or methanol) with a less polar co-solvent can be effective.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography can be used. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of acetic acid or ammonia, may be required to effectively separate the product from the starting material.
-
Ion-Exchange Chromatography: For very difficult separations, ion-exchange chromatography can be an effective technique, exploiting the acidic and basic nature of the starting material and product.
Experimental Protocol & Data
Below is a representative experimental protocol for the synthesis of this compound.
Objective: To synthesize this compound from piperidine-3-carboxylic acid and potassium cyanate.
Materials:
-
Piperidine-3-carboxylic acid
-
Potassium cyanate (KNCO)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated and 1M
-
Ethyl acetate
Procedure:
-
Dissolution: Dissolve piperidine-3-carboxylic acid in deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Cyanate: In a separate beaker, dissolve potassium cyanate in a minimum amount of deionized water. Add this solution dropwise to the stirred solution of piperidine-3-carboxylic acid at room temperature.
-
pH Adjustment & Reaction: Monitor the pH of the reaction mixture. Maintain the pH between 7.5 and 8.0 by the careful addition of 1M HCl. Let the reaction stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Acidification: Once the reaction is complete, cool the flask in an ice bath. Carefully acidify the mixture to pH 2-3 by the dropwise addition of concentrated HCl. A white precipitate should form.
-
Isolation:
-
Filtration: Stir the cold slurry for 30-60 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and then with a small amount of a non-polar solvent like hexane to aid drying.
-
Extraction (Alternative): Alternatively, extract the acidified aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., water/ethanol) to yield the pure this compound.
Quantitative Data Summary Table:
| Parameter | Value | Notes |
| Piperidine-3-carboxylic acid | 1.0 eq | Starting material |
| Potassium cyanate (KNCO) | 1.2 eq | Slight excess to ensure completion |
| Solvent | Water | ~10 mL per gram of starting material |
| Reaction Temperature | 20-25 °C | Room Temperature |
| Reaction Time | 12-24 h | Monitor by TLC/LC-MS |
| pH for Reaction | 7.5 - 8.0 | Critical for optimal reactivity |
| pH for Precipitation | 2.0 - 3.0 | Critical for product isolation |
| Expected Yield | 75-90% | Varies based on purity and isolation |
Visualizations
Below are diagrams illustrating the reaction pathway and a logical troubleshooting workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Potassium cyanate as an inhibitor of the sickling of erythrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of carbamylation conditions and study on the effects on the product ions of carbamylation and dual modification of the peptide by Q-TOF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US3935300A - Process for preparing potassium cyanate from potassium hydroxide and urea - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Carbamoylpiperidine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 1-Carbamoylpiperidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, by-products from side reactions, residual solvents, and diastereomers if chiral centers are involved. The specific impurity profile will depend on the synthetic route employed.
Q2: What is the general solubility profile of this compound?
A2: As a derivative of piperidine-3-carboxylic acid, it is expected to have moderate solubility in water, which can be influenced by pH.[1] It is likely more soluble in polar organic solvents such as methanol and ethanol.[1] Temperature also plays a key role, with solubility generally increasing with a rise in temperature.[1]
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is a powerful technique for determining purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for purity assessment. Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for identifying the molecular weights of the main component and any impurities.
Troubleshooting Guides
Low Yield After Purification
Problem: Significant loss of product during the purification process.
| Potential Cause | Troubleshooting Solution |
| Product Loss During Extraction | The pH of the aqueous phase during acid-base extraction is critical. Ensure the pH is sufficiently acidic (at least 2 units below the pKa) to protonate the carboxylic acid for extraction into an organic solvent, and sufficiently basic (at least 2 units above the pKa) to deprotonate it for extraction into the aqueous phase.[2] Perform multiple extractions with smaller volumes of solvent to improve recovery. |
| Incomplete Crystallization | The choice of solvent system is crucial for effective crystallization.[3] Screen a variety of solvent and anti-solvent systems. Ensure the solution is sufficiently concentrated and allowed to cool slowly to promote crystal growth. Seeding the solution with a small crystal of pure product can induce crystallization. |
| Product Adherence to Chromatography Column | The highly polar nature of the carboxylic acid and the carbamoyl group can lead to strong interactions with silica gel.[4] Consider using a more polar eluent system or adding a competitive acidic modifier, such as 0.1-1% acetic acid or trifluoroacetic acid (TFA), to the mobile phase to reduce tailing and improve elution.[4] Reverse-phase chromatography is also a viable alternative. |
Persistent Impurities
Problem: Impurities remain in the final product after purification.
| Potential Cause | Troubleshooting Solution |
| Co-crystallization of Impurities | If impurities have similar solubility profiles to the desired product, they may co-crystallize. Try recrystallizing from a different solvent system.[2] A multi-step purification approach, such as combining crystallization with chromatography, may be necessary. |
| Inadequate Chromatographic Separation | The chosen mobile phase may not be optimal for separating the product from a key impurity. A systematic approach to developing a chromatographic method is recommended. Vary the solvent gradient and consider different stationary phases (e.g., C18 for reverse-phase, or a different type of normal phase silica). |
| Thermal Degradation | If purification involves heating (e.g., distillation or high-temperature recrystallization), the product may be degrading. Assess the thermal stability of the compound and consider purification methods that can be performed at lower temperatures. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate.
-
Basification: Extract the organic solution with an aqueous basic solution (e.g., 1 M sodium hydroxide). The deprotonated carboxylic acid will move to the aqueous phase. Repeat the extraction to ensure complete transfer.
-
Separation of Phases: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous phase in an ice bath and acidify with a strong acid (e.g., 1 M hydrochloric acid) to a pH of approximately 2-3. The protonated carboxylic acid should precipitate if it is insoluble in acidic water.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. If the product is water-soluble, extract the acidified aqueous phase with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent.
Protocol 2: Purification by Recrystallization
This protocol is for enhancing the purity of solid this compound.
-
Solvent Selection: Identify a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include water, ethanol, methanol, or mixtures like ethanol/water.[1][5]
-
Dissolution: In a flask, add the crude solid and the minimum amount of the hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Visual Guides
Experimental Workflow for Purification
Caption: General purification workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low purification yields.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Piperidine Carboxamides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of piperidine carboxamides. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amide coupling step in piperidine carboxamide synthesis?
A1: The most prevalent side reactions include:
-
Racemization or Epimerization: Loss of stereochemical integrity at a chiral center, particularly when using chiral piperidine carboxylic acids.
-
Diketopiperazine (DKP) Formation: Intramolecular cyclization, especially problematic in the synthesis of piperidine-2-carboxamides.
-
Guanidinium Byproduct Formation: A reaction between the piperidine amine and guanidinium-based coupling reagents like HATU or HBTU.
-
N-oxide Formation: Oxidation of the piperidine nitrogen, which can occur during various steps of the synthesis.
-
Over-alkylation/Over-acylation: Multiple alkylations or acylations on the piperidine nitrogen or other reactive sites.
Q2: How can I minimize racemization during the coupling of a chiral piperidine carboxylic acid?
A2: Racemization often proceeds through the formation of an azlactone intermediate.[1] To minimize this, consider the following strategies:
-
Choice of Coupling Reagent: Employ coupling reagents known to suppress racemization. Carbodiimide-based reagents should be used with additives.[2] Phosphonium and aminium reagents often provide better results.[2] Ynamide-based reagents have also been shown to be effective in racemization-free amide bond formation.[3]
-
Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and 6-Cl-HOBt can significantly suppress racemization by forming active esters that are less prone to cyclizing into oxazolones.[4][5]
-
Base Selection: The choice of base and its strength can influence the rate of racemization.[5] Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIEA) in the minimum necessary amount.
-
Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature) to reduce the rate of epimerization.[6]
Table 1: Effect of Coupling Conditions on Racemization
| Coupling Reagent | Additive | Base | Temperature (°C) | % Epimerization (Example) |
| DCC | None | DIEA | RT | High |
| DCC | HOBt | DIEA | 0 - RT | Low[7] |
| HATU | None | DIEA | RT | Low[8] |
| PyBOP | None | DIEA | RT | Low[4] |
| EDC | HOAt | NMM | 0 - RT | Very Low[7] |
Note: The extent of racemization is highly dependent on the specific substrates and reaction conditions.
Q3: I am synthesizing a piperidine-2-carboxamide and observing a significant amount of a cyclic byproduct. What is it and how can I prevent it?
A3: You are likely observing the formation of a diketopiperazine (DKP). This occurs via an intramolecular "backbite" reaction where the deprotected piperidine nitrogen attacks the ester linkage to the solid-phase resin or the activated carboxyl group of the second amino acid in solution-phase synthesis, leading to the cleavage of the desired product and the formation of a stable six-membered ring.[9][10][11]
Troubleshooting Diketopiperazine Formation:
-
Resin Choice (for Solid-Phase Synthesis): Use a sterically hindered resin, such as a 2-chlorotrityl chloride (2-CTC) resin, which positions the growing peptide chain further from the resin backbone, disfavoring the intramolecular cyclization.[4][12]
-
Use of Dipeptide Building Blocks: Couple a pre-formed dipeptide containing the piperidine-2-carboxamide moiety to the resin. This bypasses the vulnerable dipeptide stage on the resin where DKP formation is most likely to occur.
-
Immediate Coupling: After the deprotection of the N-terminal protecting group of the piperidine-2-carboxylic acid, proceed immediately with the coupling of the next amino acid to minimize the time the free amine is available to initiate DKP formation.
-
Mild Deprotection Conditions: While piperidine is standard for Fmoc deprotection, its basicity can promote DKP formation.[10] In some cases, using a milder base or a different protecting group strategy may be beneficial.
Q4: I am using HATU as a coupling reagent and see an unexpected side product with a mass corresponding to my piperidine starting material plus a guanidinium group. What is happening?
A4: This is a known side reaction with uronium/guanidinium-based coupling reagents like HATU and HBTU.[8][13][14] The piperidine, acting as a nucleophile, can attack the guanidinium moiety of the coupling reagent itself, leading to the formation of a guanidinylated piperidine byproduct.[15] This side reaction consumes your starting material and can complicate purification.
Mitigation Strategies:
-
Stoichiometry Control: Avoid using a large excess of the coupling reagent. Use a stoichiometric amount or a minimal excess (e.g., 1.05-1.1 equivalents) relative to the carboxylic acid. The side product is often formed after the desired amide bond formation is complete, by the reaction of the remaining coupling reagent with the amine.[8]
-
Order of Addition: Pre-activate the carboxylic acid with the coupling reagent for a short period (a few minutes) before adding the piperidine. This allows for the formation of the active ester and reduces the concentration of free coupling reagent available to react with the piperidine.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Piperidine Carboxamide
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | Monitor reaction progress by TLC, LC-MS, or HPLC. | Extend reaction time, increase temperature moderately, or use a more efficient coupling reagent. |
| Side Product Formation | Analyze crude reaction mixture by LC-MS to identify major byproducts (e.g., DKP, guanidinium adduct). | Refer to specific FAQs for mitigating the identified side reaction. |
| Poor Quality Reagents | Check the purity of starting materials (piperidine derivative, carboxylic acid, coupling reagents, and solvents). | Use freshly purified reagents and anhydrous solvents. |
| Steric Hindrance | Substrates are sterically bulky around the reaction centers. | Use a more powerful coupling reagent (e.g., phosphonium salts like PyBOP). Increase reaction temperature. |
Problem 2: Presence of Multiple Spots/Peaks in the Crude Product Analysis
| Possible Cause | Diagnostic Check | Recommended Solution |
| Racemization/Epimerization | Use chiral HPLC or NMR with a chiral shift reagent to determine the diastereomeric/enantiomeric ratio. | See FAQ Q2 for detailed mitigation strategies. |
| Unreacted Starting Materials | Compare crude product analysis with starting material standards. | Optimize stoichiometry and reaction time. Ensure efficient activation of the carboxylic acid. |
| Byproducts from Coupling Reagent | Check for known byproducts of the coupling reagent used (e.g., DCU for DCC, HOBt-related impurities). | Choose a coupling reagent with water-soluble byproducts (e.g., EDC) to simplify workup. |
| Over-acylation | Look for mass peaks corresponding to the addition of a second acyl group. | Use a less reactive acylating agent or milder conditions. Protect other nucleophilic groups if present. |
Experimental Protocols
Protocol 1: General Procedure for Piperidine Carboxamide Synthesis with Minimized Racemization
-
Preparation: To a solution of the chiral piperidine carboxylic acid (1.0 eq.) and 1-hydroxy-7-azabenzotriazole (HOAt) (1.1 eq.) in anhydrous DMF (or another suitable aprotic solvent) under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq.).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: Add N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, filter off any solid byproducts (e.g., diisopropylurea if DIC is used). Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Mitigation of Guanidinium Side Product Formation with HATU
-
Pre-activation: To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF under an inert atmosphere, add HATU (1.05 eq.) and a non-nucleophilic base such as DIEA (2.0 eq.).
-
Stirring: Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the active ester.
-
Amine Addition: Add a solution of the piperidine derivative (1.1 eq.) in DMF to the pre-activated mixture.
-
Reaction and Workup: Stir at room temperature until the reaction is complete (monitor by LC-MS). Perform a standard aqueous workup as described in Protocol 1.
Visual Guides
Caption: Overview of potential side reactions in piperidine carboxamide synthesis.
Caption: Troubleshooting workflow for side reactions in piperidine carboxamide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. hepatochem.com [hepatochem.com]
- 3. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Optimizing reaction conditions for "1-Carbamoylpiperidine-3-carboxylic acid" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Carbamoylpiperidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and logical synthetic approach involves a multi-step process starting from a protected form of piperidine-3-carboxylic acid. A plausible route includes:
-
Protection of the carboxylic acid: The carboxylic acid group of piperidine-3-carboxylic acid is first protected, for example, as a methyl or ethyl ester, to prevent it from reacting in the subsequent step.
-
Carbamoylation of the piperidine nitrogen: The secondary amine of the piperidine ring is then reacted with a carbamoylating agent to introduce the 1-carbamoyl group.
-
Deprotection of the carboxylic acid: Finally, the protecting group is removed from the carboxylic acid to yield the desired product, this compound.
Q2: What are some potential side reactions to be aware of during the synthesis?
Potential side reactions can occur at each stage of the synthesis:
-
During carbamoylation, over-reaction or reaction with any unprotected carboxylic acid can lead to unwanted byproducts.
-
In the deprotection step, harsh conditions could potentially lead to the degradation of the desired product or incomplete removal of the protecting group. Careful monitoring of the reaction is crucial.
Q3: How can I purify the final product?
Purification of this compound can typically be achieved through crystallization or column chromatography. The choice of method will depend on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the carbamoylation step | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure the use of an appropriate base to facilitate the reaction. |
| Degradation of the starting material or product. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use milder reaction conditions if possible. | |
| Issues with the carbamoylating agent. | - Use a freshly opened or purified carbamoylating agent. - Consider using an alternative carbamoylating reagent. | |
| Incomplete deprotection of the carboxylic acid ester | Insufficient hydrolysis. | - Increase the concentration of the acid or base used for hydrolysis. - Prolong the reaction time or increase the temperature. |
| Inappropriate hydrolysis conditions for the specific ester. | - For methyl or ethyl esters, basic hydrolysis with NaOH or KOH followed by acidic workup is common.[1] | |
| Presence of multiple spots on TLC after reaction | Formation of byproducts. | - Optimize reaction conditions (temperature, solvent, stoichiometry of reagents) to minimize side reactions. - Purify the crude product using column chromatography. |
| Incomplete reaction. | - Monitor the reaction progress closely using TLC to ensure full conversion of the starting material. | |
| Difficulty in isolating the final product | Product is highly soluble in the workup solvent. | - Concentrate the aqueous layer and extract with a different organic solvent. - Consider precipitation of the product by adjusting the pH. |
| Formation of an emulsion during extraction. | - Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. |
Experimental Protocols
A detailed experimental protocol for a plausible synthesis of this compound is provided below.
Step 1: Synthesis of Methyl piperidine-3-carboxylate
-
To a solution of piperidine-3-carboxylic acid (1 equivalent) in methanol, slowly add thionyl chloride (1.2 equivalents) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the methyl ester.
Step 2: Synthesis of Methyl 1-carbamoylpiperidine-3-carboxylate
-
Dissolve methyl piperidine-3-carboxylate (1 equivalent) in a suitable aprotic solvent such as dichloromethane or acetonitrile.
-
Add a base, for example, triethylamine or diisopropylethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C and add a solution of a suitable carbamoylating agent (e.g., isocyanic acid generated in situ or a protected equivalent) (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Step 3: Synthesis of this compound (Hydrolysis)
-
Dissolve methyl 1-carbamoylpiperidine-3-carboxylate (1 equivalent) in a mixture of methanol and water.
-
Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Once the ester has been completely hydrolyzed, acidify the reaction mixture to a pH of approximately 3-4 with a suitable acid (e.g., 1M HCl).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.
Visualizations
The following diagrams illustrate the synthetic workflow and a troubleshooting decision-making process.
Caption: Synthetic workflow for this compound.
References
"1-Carbamoylpiperidine-3-carboxylic acid" stability and storage issues
This technical support guide provides essential information on the stability and storage of 1-Carbamoylpiperidine-3-carboxylic acid for researchers, scientists, and drug development professionals. As specific stability data for this compound is not extensively published, this guide offers troubleshooting advice and frequently asked questions based on the chemical properties of its core structural components: a piperidine ring, a carbamoyl group, and a carboxylic acid moiety.
Troubleshooting Guide
Encountering unexpected results in your experiments? This guide will help you troubleshoot potential issues related to the stability of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency or Activity Over Time | Degradation of the compound due to hydrolysis of the carbamoyl group or other decomposition pathways. | Perform a stability study under your experimental conditions (pH, temperature, solvent). Consider using a fresh stock solution. For long-term experiments, evaluate the need for pH control or the use of aprotic solvents if compatible with your assay. |
| Changes in pH of Stock Solutions | Hydrolysis of the carbamoyl group can release ammonia or an amine, potentially altering the pH of unbuffered solutions. | Prepare stock solutions in a suitable buffer system that is compatible with your downstream applications. Monitor the pH of your solutions over time. |
| Unexpected Peaks in Analytical Chromatography (HPLC, LC-MS) | Presence of degradation products. The primary suspect would be the hydrolysis product, piperidine-1,3-dicarboxylic acid monoamide, or products of decarboxylation. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Poor Solubility or Precipitation | The compound has both acidic (carboxylic acid) and potentially basic (piperidine nitrogen) character, making its solubility pH-dependent. Precipitation could also occur due to degradation. | Determine the pKa of the compound and adjust the pH of your solvent to enhance solubility. Always ensure the compound is fully dissolved before use. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main potential stability issues stem from the carbamoyl and carboxylic acid functional groups. The carbamoyl group can be susceptible to hydrolysis, especially under acidic or basic conditions, which would cleave the C-N bond. The carboxylic acid group is generally stable, but decarboxylation can occur under harsh thermal stress.
Q2: What are the recommended storage conditions for solid this compound?
A2: For solid-state storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. A standard recommendation for many fine chemicals is storage at 2-8°C. Protect from moisture to minimize the risk of hydrolysis.
Q3: How should I prepare and store stock solutions of this compound?
A3: The choice of solvent is critical. For short-term storage, dissolving the compound in a high-quality, dry aprotic solvent such as DMSO or DMF is advisable. For aqueous solutions, it is best to prepare them fresh. If aqueous stock solutions must be stored, they should be kept at low temperatures (2-8°C or -20°C), and the pH should be controlled with a suitable buffer, ideally close to neutral pH to minimize hydrolysis.
Q4: My analytical results show a new, more polar peak appearing over time. What could it be?
A4: A more polar peak appearing over time in reverse-phase chromatography is often indicative of a hydrolysis product. In this case, the likely candidate is the carboxylic acid formed from the hydrolysis of the carbamoyl group. To confirm, you can perform a forced degradation study under acidic or basic conditions and monitor the growth of this peak.
Potential Degradation Pathway
The most probable degradation pathway for this compound in aqueous media is the hydrolysis of the carbamoyl group.
Caption: Potential hydrolytic degradation of this compound.
Experimental Protocol: Forced Degradation Study
To proactively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[1][2][3][4][5]
Objective: To evaluate the intrinsic stability of this compound and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile or other suitable organic solvent for HPLC
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl in separate vials. Keep one set at room temperature and another at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials. Maintain at room temperature for a shorter period (e.g., a few hours), as base hydrolysis is often faster.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C) for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a control (unstressed) sample, by a suitable analytical method (e.g., HPLC).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation.
-
The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[3]
-
This protocol provides a framework for understanding the stability profile of this compound, which is crucial for the development of robust experimental and analytical procedures.
Caption: Workflow for a forced degradation study of this compound.
References
Overcoming solubility problems of "1-Carbamoylpiperidine-3-carboxylic acid" in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with "1-Carbamoylpiperidine-3-carboxylic acid" in various assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: In which solvents should I prepare a stock solution of this compound?
A2: For most biological assays, preparing a high-concentration stock solution in an organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of carboxylic acids due to its strong solubilizing power for a wide range of organic molecules.[1] For assays that are sensitive to DMSO, high-purity ethanol or methanol can be considered as alternatives.
Q3: What is the expected biological target of this compound?
A3: The parent compound, nipecotic acid, and its derivatives are well-known inhibitors of γ-aminobutyric acid (GABA) transporters (GATs).[2] Therefore, it is highly probable that this compound is being investigated for its activity as a GABA uptake inhibitor. This context is important when considering assay conditions, as many GABA uptake assays are cell-based and may have limitations on the final concentration of organic solvents.
Q4: Can I increase the aqueous solubility of this compound by adjusting the pH?
A4: Yes, the solubility of carboxylic acids is generally pH-dependent. By increasing the pH of the aqueous solution with a base (e.g., sodium hydroxide), the carboxylic acid group will be deprotonated to form a more soluble carboxylate salt. However, it is crucial to ensure that the final pH of your assay buffer is compatible with your experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound does not dissolve in aqueous buffer. | The intrinsic aqueous solubility of the compound is low. | 1. Prepare a high-concentration stock solution in DMSO. 2. Serially dilute the stock solution in your aqueous assay buffer. 3. Consider adjusting the pH of the buffer to be slightly basic (e.g., pH 7.4-8.0) to form the more soluble salt, if compatible with your assay. |
| Precipitation occurs when diluting the DMSO stock solution into the aqueous assay buffer. | The final concentration of the compound in the aqueous buffer exceeds its solubility limit. | 1. Lower the final concentration of the compound in the assay. 2. Increase the percentage of DMSO in the final assay volume (ensure it is within the tolerance limits of your assay, typically <1%). 3. Use a co-solvent. For some carboxylic acids, a small amount of a suitable co-solvent in the aqueous buffer can enhance solubility. 4. Gently warm the solution and use sonication to aid dissolution. |
| Inconsistent assay results. | The compound may not be fully dissolved or may be precipitating out of solution over time. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Vortex solutions thoroughly after each dilution step. 4. Consider filtering the final working solution through a 0.22 µm syringe filter to remove any undissolved particles. |
Data Presentation
Table 1: Solubility of Piperidine-3-carboxylic acid (Parent Compound) in Various Solvents
| Solvent | Solubility | Reference |
| Water | 50 mg/mL | |
| Phosphate-Buffered Saline (PBS) pH 7.2 | 10 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [3] |
| Dimethylformamide (DMF) | Slightly soluble | [3] |
| Ethanol | Slightly soluble | [3] |
Note: This data is for the parent compound, piperidine-3-carboxylic acid, and should be used as a guideline for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh out the required amount of this compound in a microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh out X mg (where X = 10 * molecular weight in g/mol / 1000).
-
Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Aiding Solubilization (if necessary): If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution into your final aqueous assay buffer. It is crucial to add the stock solution to the buffer and mix immediately to minimize the risk of precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed the tolerance level of your experimental system (typically below 1%).
-
Vortexing: Vortex the working solution thoroughly before adding it to your assay plate.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, the concentration is likely too high for the given buffer conditions.
Visualizations
Caption: Experimental workflow for preparing solutions of this compound.
Caption: Putative mechanism of action for this compound as a GABA uptake inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(((9H-fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid | C21H21NO4 | CID 2756141 - PubChem [pubchem.ncbi.nlm.nih.gov]
"1-Carbamoylpiperidine-3-carboxylic acid" assay interference and artifacts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Carbamoylpiperidine-3-carboxylic acid. The information provided is based on general chemical principles and common analytical challenges, as there is limited specific literature on assay interference for this particular molecule.
Frequently Asked Questions (FAQs)
Q1: I am observing poor peak shape (fronting or tailing) for this compound in my reversed-phase HPLC-UV assay. What are the possible causes and solutions?
A1: Poor peak shape for a polar compound like this compound is a common issue in reversed-phase chromatography. Several factors could be contributing to this:
-
Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with the basic piperidine nitrogen, leading to peak tailing.
-
Insufficient Equilibration: Inadequate column equilibration, especially with highly aqueous mobile phases, can cause peak fronting or splitting.[1]
-
Mobile Phase pH: The pH of your mobile phase can affect the ionization state of both the carboxylic acid and the piperidine ring, influencing retention and peak shape.
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the carboxylic acid and the piperidine nitrogen to ensure a single ionic species.
-
Use a Different Column: Consider using a column with end-capping to minimize silanol interactions or a column specifically designed for polar analytes.
-
Ensure Proper Equilibration: Equilibrate the column with a sufficient volume of the initial mobile phase (at least 10-20 column volumes).[2]
-
Check for Contamination: System contamination can lead to peak shape issues.[3] Flush the system and use fresh, high-purity mobile phase solvents.[4][5]
Q2: My LC-MS signal for this compound is weak and inconsistent. How can I improve it?
A2: Weak and inconsistent signals in LC-MS for polar, acidic compounds are often related to poor ionization efficiency in the mass spectrometer source.
-
Ionization Mode: Carboxylic acids typically ionize better in negative ion mode.[6] However, the piperidine nitrogen can be protonated in positive ion mode. The optimal mode may depend on your specific mobile phase conditions.
-
Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of your analyte.[3][7]
-
Mobile Phase Additives: Acidic mobile phase additives used for chromatography can suppress negative ion mode ESI.[6]
Troubleshooting Steps:
-
Optimize Ionization Mode: Experiment with both positive and negative ion modes to determine which provides a better signal for your compound.
-
Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[7]
-
Consider Derivatization: Derivatizing the carboxylic acid group can significantly improve ionization efficiency in positive ion mode.[6][8]
-
Adjust Mobile Phase: If using negative ion mode, try to minimize the concentration of acidic additives or use a volatile buffer compatible with MS.
Q3: I am seeing "ghost peaks" or unexpected signals in my blank injections. What is the source of these artifacts?
A3: Ghost peaks are extraneous signals that can arise from several sources and are particularly common in high-sensitivity analyses.[5]
-
Mobile Phase Contamination: Impurities in the solvents, even in HPLC-grade reagents, can accumulate on the column and elute as ghost peaks, especially during gradient elution.[4][5]
-
System Contamination: Carryover from previous injections, where the analyte adsorbs to parts of the injector or tubing, is a frequent cause.[3][4][5]
-
Sample Solvent Effects: If the sample solvent is different from the mobile phase, it can cause a disturbance in the baseline that appears as a peak.[9]
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use fresh, HPLC or LC-MS grade solvents and additives.
-
Implement a Thorough Wash Protocol: Wash the injector needle and port with a strong solvent between injections to minimize carryover.
-
Inject a Series of Blanks: Run multiple blank injections after a high-concentration sample to see if the ghost peak intensity decreases.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your standards and samples in the initial mobile phase.
Troubleshooting Guides
Guide 1: Investigating Analyte Degradation
Issue: You suspect that this compound is degrading during sample preparation or analysis, leading to lower than expected quantitative results and the appearance of new peaks. The carbamoyl group can be susceptible to hydrolysis under certain conditions.[10][11]
dot
Caption: Workflow for investigating potential analyte degradation.
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all stressed samples and an unstressed control sample by LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. Analyze the mass spectra of any new peaks to identify potential degradation products.
Quantitative Data Summary (Hypothetical)
| Stress Condition | % this compound Remaining | Major Degradant m/z |
| Control | 100% | N/A |
| 0.1 M HCl, 60°C | 85% | 158.08 (de-carbamoylated) |
| 0.1 M NaOH, 60°C | 70% | 158.08 (de-carbamoylated) |
| 3% H₂O₂ | 98% | N/A |
| 80°C | 95% | N/A |
| UV Light (254 nm) | 99% | N/A |
Guide 2: Troubleshooting NMR Artifacts
Issue: You are using NMR for structural confirmation or quantification and observe unexpected peak shifts or broadening for the protons on the piperidine ring.
dot
Caption: Logic diagram for troubleshooting NMR artifacts.
Potential Causes and Solutions:
-
pH Effects: The chemical shifts of protons near the nitrogen and carboxylic acid groups are highly sensitive to pH. Small changes in pH can lead to peak shifting or broadening due to rapid proton exchange.
-
Solution: Ensure your NMR solvent is adequately buffered if using an aqueous system, or use a deuterated aprotic solvent like DMSO-d₆.
-
-
Conformational Dynamics: The piperidine ring can undergo chair-chair interconversion. If this process is on the same timescale as the NMR experiment, it can lead to broadened peaks.
-
Solution: Perform variable temperature (VT) NMR. At lower temperatures, the interconversion may slow down, resulting in sharper signals for individual conformers. At higher temperatures, the interconversion may become rapid, leading to a sharpened, averaged signal.
-
-
Sample Concentration: At high concentrations, intermolecular interactions or aggregation can occur, leading to changes in chemical shifts and peak broadening.
-
Solution: Acquire spectra at several different concentrations to see if the peak positions or shapes are concentration-dependent.
-
Experimental Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare your sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a buffer).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Low-Temperature Spectra: Cool the sample in increments (e.g., 10 K) and acquire a spectrum at each temperature (e.g., 288 K, 278 K, etc.) until you observe sharpening of the peaks of interest or no further changes.
-
High-Temperature Spectra: Warm the sample in increments from room temperature (e.g., 308 K, 318 K, etc.) and acquire a spectrum at each temperature until you observe sharpening or degradation.
-
Data Analysis: Analyze the changes in chemical shift and peak width as a function of temperature to understand the dynamic processes occurring.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. zefsci.com [zefsci.com]
- 4. youtube.com [youtube.com]
- 5. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buy Carbamoyl (EVT-1566433) [evitachem.com]
Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chiral separation of piperidine-3-carboxylic acid enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the most common and successful method for separating piperidine-3-carboxylic acid enantiomers?
A1: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most widely reported and successful technique for the chiral separation of piperidine-3-carboxylic acid and its derivatives. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are particularly effective.[1][2][3]
Q2: Which type of Chiral Stationary Phase (CSP) is recommended for piperidine-3-carboxylic acid enantiomers?
A2: Polysaccharide-based CSPs are a highly recommended starting point. Columns such as Chiralpak® IA, Chiralpak® AD-H, and Chiralcel® OD-H have demonstrated good performance in separating piperidine derivatives.[1][4][5] Protein-based CSPs, like an alpha 1-acid glycoprotein (AGP) column, can also provide successful separation.[6] It is often necessary to screen a selection of CSPs to find the optimal one for your specific analyte.[7]
Q3: What are the typical mobile phase compositions used for this separation?
A3: For normal-phase HPLC, a common mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier, typically an alcohol such as ethanol or isopropanol.[1][2][8] For basic compounds, adding a small amount of an amine like diethylamine (DEA) can improve peak shape, while for acidic compounds, an acid like trifluoroacetic acid (TFA) may be beneficial.[7]
Q4: Is derivatization necessary for the chiral separation of piperidine-3-carboxylic acid?
A4: Derivatization is not always necessary but can be a valuable strategy in two main scenarios:
-
To enhance detection: If the analyte lacks a UV chromophore, derivatization with a UV-active agent can improve sensitivity.[4]
-
To improve separation: Reacting the enantiomers with a chiral derivatizing agent to form diastereomers can allow for separation on a standard (achiral) HPLC column.[9][10] For example, piperidin-3-amine has been successfully derivatized with para-toluene sulfonyl chloride (PTSC) for chiral HPLC analysis.[4]
Q5: How does temperature affect the chiral separation?
A5: Temperature is a critical parameter that can influence retention times, selectivity, and resolution. For the separation of a derivative of piperidine-3-carboxylic acid, it was observed that as the column temperature increased, the retention factor, separation factor, and resolution all decreased.[1] Therefore, it is crucial to control the column temperature and explore its effect during method development.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Inadequate temperature control. | 1. Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, protein-based).2. Systematically vary the ratio of the non-polar and polar components of the mobile phase. Evaluate different alcohol modifiers (e.g., ethanol, isopropanol).3. Investigate the effect of column temperature on the separation. |
| Peak Tailing | 1. Strong interactions between the analyte and the stationary phase.2. Presence of active sites on the silica support. | 1. Add a mobile phase modifier. For basic analytes like piperidine derivatives, add a small amount of a basic modifier such as diethylamine (0.1% v/v). For acidic analytes, an acidic modifier like trifluoroacetic acid (0.1% v/v) may be beneficial.[7] |
| Long Run Times | 1. High retention of the enantiomers.2. Low mobile phase flow rate. | 1. Increase the percentage of the polar modifier (e.g., ethanol) in the mobile phase to reduce retention times.2. Increase the flow rate, but monitor the effect on resolution and backpressure. |
| Poor Sensitivity | 1. Analyte lacks a strong chromophore.2. Low concentration of the analyte. | 1. Consider pre-column derivatization with a UV-active reagent to enhance detection.[4]2. Increase the injection volume or the concentration of the sample if possible. |
| Irreproducible Results | 1. Fluctuations in column temperature.2. Inconsistent mobile phase preparation.3. Column degradation. | 1. Use a column oven to ensure a stable and consistent temperature.2. Prepare fresh mobile phase daily and ensure accurate measurements of all components.3. Use a guard column and ensure the mobile phase pH is within the stable range for the column. |
Quantitative Data Summary
The following tables summarize quantitative data from a successful chiral separation of a piperidine-3-carboxylic acid derivative.
Table 1: Chromatographic Conditions and Performance
| Parameter | Value | Reference |
| Column | Chiralpak IA (250 x 4.6 mm, 5 µm) | [1][2] |
| Mobile Phase | n-hexane:ethanol (70:30, v/v) | [1][2][8] |
| Flow Rate | 1.0 mL/min | [1][2][8] |
| Temperature | 30°C | [1][2][8] |
| Detection | 225 nm | [1][2][8] |
| Resolution (Rs) | > 10 | [1][2][8] |
| Tailing Factor | 1.21 | [1] |
| Theoretical Plates | 5,244 | [1] |
Table 2: Effect of Temperature on Separation
| Temperature (°C) | Separation Factor (α) | Resolution (Rs) | Reference |
| 20 | 3.21 | 12.13 | [1] |
| 30 | - | > 10 | [1] |
| 50 | 2.25 | 7.01 | [1] |
Experimental Protocols
Detailed Methodology for Chiral HPLC Separation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide and its Enantiomer [1][2][8]
-
Instrumentation: An HPLC system equipped with a quaternary pump, degasser, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Chiralpak IA column (250 x 4.6 mm internal diameter, 5-micron particle size).
-
Mobile Phase Preparation: Prepare a mixture of n-hexane and ethanol in a 70:30 volume-to-volume ratio.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column oven temperature at 30°C.
-
Set the UV detection wavelength to 225 nm.
-
-
Sample Preparation: Prepare the sample solution at a concentration of 2 mg/mL in the mobile phase.
-
Injection: Inject 10 µL of the sample solution.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomers (an overall run time of 20 minutes was reported).
Visualizations
Caption: General workflow for developing a chiral HPLC separation method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods [mdpi.com]
- 4. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral separation problem - Chromatography Forum [chromforum.org]
- 6. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide, a Key Starting Material of Zidebactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gcoe.u-shizuoka-ken.ac.jp [gcoe.u-shizuoka-ken.ac.jp]
- 10. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Carbamoylpiperidine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of 1-Carbamoylpiperidine-3-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most direct method for the synthesis of this compound on a larger scale?
A1: A direct and efficient method for the gram-scale synthesis involves the reaction of piperidine-3-carboxylic acid with urea. This approach, which can be catalyzed by agents such as magnesium nitrate or imidazole, offers a straightforward route to the desired product, avoiding the use of hazardous reagents like isocyanates.[1]
Q2: What are the critical parameters to control during the reaction of piperidine-3-carboxylic acid with urea?
A2: Temperature, reaction time, and the choice of catalyst are crucial. The reaction temperature typically needs to be elevated to facilitate the reaction between the carboxylic acid and the relatively stable urea molecule. The catalyst plays a significant role in activating the carboxylic acid. Monitoring the reaction progress by techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of byproducts.
Q3: How can I purify the final product, this compound?
A3: Purification can typically be achieved through crystallization or column chromatography. Since the product is an amino acid derivative, ion-exchange chromatography can also be an effective method for purification, separating the product from unreacted starting materials and impurities based on charge.[2] General purification procedures for carboxylic acids, such as extraction and precipitation, may also be applicable.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. When working with solvents and reagents at elevated temperatures, proper ventilation is crucial. Care should be taken when handling catalysts and reagents. For detailed safety information, always refer to the Safety Data Sheets (SDS) of all chemicals used.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no product formation | - Inadequate reaction temperature.- Inactive or insufficient catalyst.- Poor quality of starting materials. | - Gradually increase the reaction temperature and monitor for product formation.- Use a fresh batch of catalyst or increase the catalyst loading.- Ensure the purity of piperidine-3-carboxylic acid and urea. |
| Formation of multiple byproducts | - Reaction temperature is too high, leading to decomposition.- Prolonged reaction time.- Presence of impurities in the starting materials. | - Optimize the reaction temperature by running small-scale trials at different temperatures.- Monitor the reaction closely and stop it once the starting material is consumed.- Purify the starting materials before use. |
| Difficulty in isolating the product | - Product is highly soluble in the reaction solvent.- Formation of an emulsion during workup. | - After the reaction, try to precipitate the product by adding a non-polar solvent.- If an emulsion forms during extraction, add a small amount of brine or filter the mixture through celite. |
| Product is not pure after initial purification | - Co-precipitation of starting materials or byproducts.- Inefficient chromatographic separation. | - Recrystallize the product from a suitable solvent system.- Optimize the mobile phase for column chromatography to achieve better separation. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the direct synthesis of amides from carboxylic acids using urea.[1]
Materials:
-
Piperidine-3-carboxylic acid
-
Urea
-
Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) or Imidazole
-
High-boiling point solvent (e.g., N,N-Dimethylformamide - DMF)
-
Solvents for workup and purification (e.g., water, ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine-3-carboxylic acid (1 equivalent), urea (1.5-2 equivalents), and the catalyst (0.1-0.2 equivalents of Mg(NO₃)₂·6H₂O or imidazole).
-
Add a suitable high-boiling point solvent (e.g., DMF) to dissolve the reactants.
-
Heat the reaction mixture to a temperature between 100-140°C.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.
-
The aqueous layer containing the product can be acidified to precipitate the carboxylic acid, which can then be filtered, washed, and dried.
-
Further purification can be achieved by recrystallization or column chromatography.
Quantitative Data Summary
The following table provides hypothetical yet plausible quantitative data for the synthesis, based on typical results for similar reactions. Actual results may vary depending on the specific experimental conditions.
| Parameter | Value | Notes |
| Reactant Ratio (Piperidine-3-carboxylic acid : Urea) | 1 : 1.5 | An excess of urea is used to drive the reaction to completion. |
| Catalyst Loading (mol%) | 10 - 20 | Based on the limiting reactant (piperidine-3-carboxylic acid). |
| Reaction Temperature (°C) | 120 - 140 | Higher temperatures may be required but should be optimized to avoid degradation. |
| Reaction Time (hours) | 6 - 12 | Monitor reaction progress to determine the optimal time. |
| Typical Yield (%) | 60 - 80 | Yields can be optimized by adjusting reaction conditions. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
By-product identification in "1-Carbamoylpiperidine-3-carboxylic acid" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating by-products during the synthesis of 1-Carbamoylpiperidine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Two common approaches for the synthesis of this compound are:
-
Route A: Carbamoylation of a Piperidine-3-carboxylic acid derivative. This typically involves the reaction of a protected or unprotected piperidine-3-carboxylic acid with a carbamoylating agent.
-
Route B: Amide coupling. This involves coupling piperidine-3-carboxamide with a carboxylating agent, though this is a less common route for this specific target molecule.
The choice of starting materials and reaction conditions will significantly influence the by-product profile.
Q2: What is a major potential by-product when using carbodiimide coupling agents like DCC or EDC?
A2: A significant by-product is the formation of an N-acylurea.[1][2] This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, rearranges. This N-acylurea is often difficult to remove by standard purification techniques.
Q3: Can intramolecular cyclization be a problem?
A3: Yes, depending on the reaction conditions, intramolecular cyclization of piperidine derivatives can occur.[3][4] For this compound, there is a potential for the carbamoyl and carboxylic acid groups to react, especially at elevated temperatures or in the presence of certain reagents, to form a cyclic imide-like structure.
Q4: How can I minimize by-product formation?
A4: To minimize by-products, consider the following:
-
Control of Stoichiometry: Use a precise 1:1 stoichiometry of the amine and acylating agent.
-
Temperature Control: Many side reactions are accelerated at higher temperatures. Running the reaction at the lowest effective temperature can improve purity.
-
Choice of Coupling Agent: If using a coupling agent, select one that is known to minimize side reactions for your specific substrate. For example, the addition of additives like HOBt or HOAt can suppress N-acylurea formation when using carbodiimides.
-
Order of Addition: Adding the coupling agent to the carboxylic acid before the amine can sometimes reduce the formation of unwanted side products.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action(s) |
| Low Yield of Desired Product | Incomplete reaction. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Consider a slight excess of the carbamoylating agent. |
| Formation of soluble by-products. | Analyze the crude reaction mixture by LC-MS or NMR to identify major by-products. Adjust reaction conditions (temperature, solvent, base) to minimize their formation. | |
| Presence of an Insoluble White Precipitate | Formation of dicyclohexylurea (DCU) if using DCC as a coupling agent. | Filter the reaction mixture to remove the DCU precipitate. |
| Formation of N-acylurea.[1][2] | Optimize reaction conditions to suppress rearrangement (e.g., lower temperature, use of additives). Purification may require chromatography. | |
| Multiple Spots on TLC Close to the Product Spot | Formation of isomeric by-products or closely related impurities. | Utilize high-resolution analytical techniques like HPLC and LC-MS to identify the structures. Employ preparative HPLC for purification. |
| Incomplete removal of protecting groups (if used). | Ensure deprotection step goes to completion. Analyze the crude product for the presence of protected starting material. | |
| Unexpected Peak in Mass Spectrometry | Possible intramolecular cyclization or dimer formation. | Analyze the fragmentation pattern in MS/MS to elucidate the structure. Adjust reaction conditions to favor intermolecular reaction over intramolecular cyclization (e.g., higher concentration). |
By-product Identification
The following table summarizes potential by-products, their likely origin, and recommended analytical methods for identification.
| By-product Name | Potential Origin | Analytical Identification Methods |
| N-acylurea | Rearrangement of O-acylisourea intermediate when using carbodiimide coupling agents.[1][2] | LC-MS (distinct molecular weight), NMR (characteristic urea and acyl signals). |
| Unreacted Starting Materials | Incomplete reaction. | TLC, LC-MS, NMR. |
| Dicyclohexylurea (DCU) | By-product from DCC coupling agent. | Insoluble in most organic solvents, easily removed by filtration. |
| Cyclic Imide | Intramolecular cyclization of the target molecule. | IR (characteristic imide carbonyl stretches), LC-MS (loss of water from the parent mass), NMR. |
| Di-carbamoylated piperidine | Reaction at both the nitrogen and the carboxylic acid. | LC-MS (higher molecular weight), NMR. |
Experimental Protocols
Protocol 1: General Procedure for By-product Analysis by LC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 100 - 1000.
-
Data Analysis: Identify the molecular weights of the main product and any impurities. Use MS/MS fragmentation to help elucidate the structures of unknown by-products.
-
Protocol 2: ¹H NMR for Purity Assessment
-
Sample Preparation: Dissolve 5-10 mg of the dried crude product in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: Integrate the peaks corresponding to the desired product and compare them to the integration of peaks from known impurities or unreacted starting materials. The presence of unexpected signals may indicate by-products.
Visualizing Reaction Pathways and Troubleshooting
Caption: Potential reaction pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting by-product formation.
References
- 1. researchgate.net [researchgate.net]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
"1-Carbamoylpiperidine-3-carboxylic acid" reaction monitoring by TLC
Welcome to the Technical Support Center for monitoring the synthesis of 1-Carbamoylpiperidine-3-carboxylic acid and related compounds using Thin Layer Chromatography (TLC). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the TLC analysis of reactions involving this compound. A common synthetic route that can be monitored by TLC is the hydrolysis of a precursor amide to the final carboxylic acid product.
Scenario: Monitoring the Hydrolysis of 1-Carbamoylpiperidine-3-carboxamide to this compound
-
Starting Material (SM): 1-Carbamoylpiperidine-3-carboxamide
-
Product (P): this compound
Problem 1: Spots are streaking on the TLC plate.
-
Possible Cause A: Sample Overload. You may have spotted too much of your reaction mixture on the TLC plate.
-
Solution: Dilute your sample with an appropriate solvent (e.g., methanol or the reaction solvent) and re-spot a smaller amount on the plate.[1]
-
-
Possible Cause B: Highly Polar Compound. Carboxylic acids and some amides can interact strongly with the silica gel, leading to streaking.[1]
Problem 2: All spots remain at the baseline (Rf value is too low).
-
Possible Cause: The eluent system is not polar enough to move the polar starting material and product up the plate.
-
Solution: Increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate. If you are using dichloromethane/methanol, increase the amount of methanol.[1]
-
Problem 3: All spots run to the top of the plate (Rf value is too high).
-
Possible Cause: The eluent system is too polar.
-
Solution: Decrease the polarity of your mobile phase. For example, decrease the proportion of the more polar solvent in your mixture (e.g., decrease methanol in a dichloromethane/methanol system).[1]
-
Problem 4: No spots are visible on the TLC plate after development and visualization.
-
Possible Cause A: Compound is not UV-active. this compound and its precursors may not be strongly UV-active.
-
Solution: Use a chemical stain for visualization. Potassium permanganate (KMnO4) stain is a good general stain for compounds that can be oxidized.[1] Ninhydrin stain can be used to visualize primary and secondary amines, which may be present as starting materials or byproducts.[1] Bromocresol green is specific for acidic compounds and will show the carboxylic acid product as a yellow-green spot on a blue background.[1]
-
-
Possible Cause B: Sample is too dilute. The concentration of your compound may be too low to be detected.
-
Solution: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications. Alternatively, concentrate your sample before spotting.[1]
-
-
Possible Cause C: Compound has evaporated. If the compound is volatile, it may have evaporated from the plate, especially if excessive heat is used for visualization.
-
Solution: Minimize the time the plate is heated after staining.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent system for TLC analysis of this compound?
A1: Due to the polar nature of the carboxylic acid and the carbamoyl group, a relatively polar eluent system is recommended. Good starting points for silica gel TLC plates include:
-
Dichloromethane (DCM) : Methanol (MeOH) (e.g., 9:1 or 8:2 v/v)
-
Ethyl Acetate (EtOAc) : Methanol (MeOH) (e.g., 9.5:0.5 v/v)
-
To improve the spot shape of the carboxylic acid, consider adding a small amount (e.g., 1%) of acetic acid or formic acid to the mobile phase.[2]
Q2: How can I visualize the spots on my TLC plate?
A2: Since this compound lacks a strong chromophore, UV visualization may not be effective.[1] Chemical staining is recommended.[1] The following table summarizes suitable stains:
| Stain | Target Functional Group(s) | Expected Appearance |
| Potassium Permanganate (KMnO4) | General oxidizing stain (alcohols, aldehydes, etc.) | Yellow/brown spots on a purple background |
| Ninhydrin | Primary and secondary amines | Purple/blue spots (may require heating) |
| Bromocresol Green | Carboxylic acids | Yellow-green spots on a blue background |
| Anisaldehyde | General stain, can give different colors for different functional groups | Various colored spots upon heating |
Q3: How do I set up a TLC plate to monitor my reaction?
A3: To effectively monitor a reaction, use a three-lane spotting system on your TLC plate:
-
Lane 1 (Starting Material - SM): Spot a dilute solution of your starting material.
-
Lane 2 (Co-spot - Co): Spot both the starting material and the reaction mixture in the same lane. This helps to confirm the identity of the spots.
-
Lane 3 (Reaction Mixture - R): Spot a sample of your reaction mixture.
As the reaction progresses, you should observe the spot corresponding to the starting material in the reaction mixture lane decrease in intensity, while a new spot corresponding to the product appears and intensifies.
Q4: What do typical Rf values look like for the starting material and product?
A4: The carboxylic acid product is generally more polar than its corresponding amide precursor. Therefore, the product will have a lower Retention Factor (Rf) value than the starting material on a normal phase (silica gel) TLC plate. The following table provides an example of expected Rf values in a suitable eluent system.
| Compound | Eluent System | Expected Rf Value (Approximate) |
| 1-Carbamoylpiperidine-3-carboxamide (SM) | DCM:MeOH (9:1) + 1% Acetic Acid | 0.6 |
| This compound (P) | DCM:MeOH (9:1) + 1% Acetic Acid | 0.4 |
Note: These are illustrative values. Actual Rf values will depend on the specific TLC plate, chamber saturation, and temperature.
Experimental Protocols
Protocol 1: General Procedure for TLC Reaction Monitoring
-
Prepare the TLC Plate: Draw a faint starting line with a pencil approximately 1 cm from the bottom of a silica gel TLC plate. Mark the positions for the three lanes (SM, Co, R).
-
Prepare Samples:
-
SM: Dissolve a small amount of the starting material in a volatile solvent (e.g., methanol).
-
R: Take a small aliquot of the reaction mixture. If the reaction solvent is high-boiling, dilute the aliquot with a more volatile solvent.
-
-
Spot the Plate: Using a capillary tube, spot small amounts of the prepared samples onto the corresponding marks on the starting line. For the co-spot lane, spot the SM solution first, then spot the reaction mixture on top of it.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent system. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Mark the Solvent Front: Immediately after removing the plate from the chamber, mark the solvent front with a pencil.
-
Visualize the Spots:
-
First, check the plate under a UV lamp (254 nm) and circle any visible spots.[1]
-
Next, use a chemical stain. For example, dip the plate into a potassium permanganate solution, then gently heat with a heat gun until spots appear. Circle the visualized spots.
-
-
Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the formation of the product. Calculate the Rf values for the starting material and product spots.
Diagrams
Caption: Troubleshooting workflow for common TLC issues.
Caption: Workflow for monitoring a chemical reaction using TLC.
References
Optimizing amide bond formation for piperidine carboxylic acids
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing amide bond formation for piperidine carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What makes amide bond formation with piperidine carboxylic acids particularly challenging?
A1: The challenges primarily arise from two factors:
-
Steric Hindrance: The piperidine ring, especially when substituted, can create significant steric bulk around either the carboxylic acid group or the amine, slowing down the coupling reaction. This is a common issue for sterically hindered substrates.[1][2][3]
-
Basicity of Piperidine Nitrogen: The piperidine nitrogen is a relatively strong, non-aromatic base (pKa of piperidinium is ~11.1). If the nitrogen is unprotected (N-H), it can compete with the desired amine nucleophile, leading to side reactions like dimerization or oligomerization. It can also be acylated by the activated carboxylic acid.
Q2: Which coupling reagent is generally the best choice for these substrates?
A2: There is no single "best" reagent, as the optimal choice depends on the specific substrates, budget, and scale. However, for challenging couplings involving piperidine carboxylic acids, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is widely regarded as a highly effective choice.[4] It is known for its fast reaction rates and ability to minimize epimerization.[4] Another excellent modern alternative is COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which offers high efficiency, reduced epimerization risk, and a better safety profile compared to benzotriazole-based reagents.[4][5][6]
Q3: How can I prevent or minimize epimerization at the alpha-carbon of the carboxylic acid?
A3: Epimerization is a critical side reaction, especially for chiral carboxylic acids.[7] It can be minimized by:
-
Choosing the Right Additive: Using additives whose corresponding esters are more reactive and less prone to epimerization is key. 1-Hydroxy-7-azabenzotriazole (HOAt) and OxymaPure are superior to 1-hydroxybenzotriazole (HOBt) in suppressing epimerization. Reagents that incorporate these additives, like HATU (HOAt-based) and COMU (Oxyma-based), are therefore highly recommended.[4][5]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine instead of triethylamine (TEA). The choice of base can significantly impact the rate of epimerization.[7]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to warm to room temperature) to slow down the rate of enolization and subsequent epimerization.
-
Activation Time: Add the amine to the reaction mixture shortly after the carboxylic acid activation step to ensure the activated intermediate is consumed quickly.
Q4: What is the difference between uronium/aminium and phosphonium salt coupling reagents?
A4: The main difference lies in their structure and a key side reaction.
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents can react with the amine nucleophile to form a guanidinium byproduct, especially if the coupling reagent is used in excess or if the coupling reaction is slow. This consumes the amine and can complicate purification.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents do not cause this guanidinylation side reaction. They are a better choice for reactions that are sluggish or require an excess of coupling reagent, such as peptide fragment condensations or macrocyclizations.
Troubleshooting Guide
Problem: My reaction shows low or no conversion, and I recover most of my starting materials.
-
Possible Cause 1: Ineffective Carboxylic Acid Activation. The coupling reagent may be old, hydrolyzed, or not potent enough for your specific substrate.
-
Solution:
-
Ensure your coupling reagent is fresh and has been stored under anhydrous conditions.
-
Verify that your solvent (e.g., DMF, DCM) is anhydrous. Water will rapidly quench the activated intermediate.
-
Switch to a more powerful coupling reagent. If you are using a carbodiimide like EDC with HOBt, consider upgrading to HATU, HCTU, or COMU.[5]
-
-
-
Possible Cause 2: Insufficient Base. The reaction requires a base to neutralize the acid formed and to facilitate the coupling.
-
Solution: Ensure you are using at least 2 equivalents of a non-nucleophilic base like DIPEA for uronium/aminium salt reagents (e.g., HATU). One equivalent is needed to neutralize the hexafluorophosphate salt, and another is for the coupling itself. For COMU, only 1 equivalent of base is typically required.[4]
-
Problem: My starting materials are consumed, but the desired amide yield is low.
-
Possible Cause 1: Side Reaction with Piperidine N-H. If your piperidine carboxylic acid has a free N-H, the activated acid can react with the piperidine nitrogen of another molecule, leading to dimers or polymers.
-
Solution: If feasible for your synthetic route, protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before the coupling step.
-
-
Possible Cause 2: Guanidinylation of the Amine. If you are using a uronium/aminium reagent (like HBTU or HATU) in excess, it can react with your amine starting material, rendering it inactive.
-
Solution:
-
Use the coupling reagent in stoichiometric amounts (e.g., 1.05-1.1 equivalents).
-
Alternatively, switch to a phosphonium-based reagent like PyBOP or PyAOP, which does not cause this side reaction.
-
-
Problem: The reaction works, but purification is difficult due to byproducts.
-
Possible Cause 1: Insoluble Urea Byproduct. If you are using DCC (Dicyclohexylcarbodiimide), the dicyclohexylurea (DCU) byproduct is often insoluble in common organic solvents and can be difficult to remove completely by filtration.[8]
-
Solution: Switch to DIC (Diisopropylcarbodiimide), which forms a more soluble diisopropylurea (DIU) byproduct, or use EDC, whose urea byproduct is water-soluble and can be removed with an aqueous workup.[4]
-
-
Possible Cause 2: Hexamethylphosphoramide (HMPA) Formation. If using the BOP reagent, the carcinogenic byproduct HMPA is formed.[4]
-
Solution: Avoid using BOP reagent. Modern phosphonium reagents like PyBOP or PyAOP are much safer alternatives.
-
Comparison of Common Coupling Reagents
| Coupling Reagent System | Typical Conditions | Pros | Cons | Key Considerations |
| EDC / HOBt (or Oxyma) | EDC (1.2 eq), HOBt (1.2 eq), DIPEA (2 eq), DMF, 0°C to RT | Inexpensive; water-soluble byproducts (EDC); low toxicity (Oxyma).[9] | Slower than uronium/phosphonium salts; higher risk of epimerization with HOBt.[7] | Good for simple, large-scale couplings. Use OxymaPure instead of HOBt for better performance and safety.[5] |
| HATU / DIPEA | HATU (1.1 eq), DIPEA (2-3 eq), DMF or DCM, 0°C to RT | Very fast and efficient, even for hindered substrates; low epimerization risk.[4] | Expensive; can cause guanidinylation of the amine if used in excess. | Excellent choice for difficult or epimerization-prone couplings.[4] |
| COMU / DIPEA | COMU (1.1 eq), DIPEA (1-2 eq), DMF or MeCN, RT | High reactivity, often superior to HATU; low epimerization risk; better safety profile (non-explosive).[4][5] | Expensive; solutions have moderate stability compared to HATU. | A state-of-the-art reagent that is a powerful and safer alternative to benzotriazole-based systems.[5] |
| T3P® (Propylphosphonic Anhydride) | T3P (1.5 eq), Pyridine or DIPEA (3 eq), EtOAc or DCM, RT | Broad substrate scope; byproducts are water-soluble and easily removed. | Requires slightly larger excess; can be viscous and difficult to handle. | Very effective for preventing epimerization and for large-scale synthesis due to easy workup. |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling
-
Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the piperidine carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in an anhydrous solvent such as DMF or DCM (concentration ~0.1-0.5 M).
-
Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) followed by DIPEA (2.5 eq).
-
Stirring: Stir the mixture at 0 °C for 5-10 minutes to allow for the formation of the activated HOAt ester.
-
Amine Addition: Add the amine component (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash sequentially with 5% aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for EDC/OxymaPure-Mediated Coupling
-
Preparation: To a round-bottom flask, add the piperidine carboxylic acid (1.0 eq), the amine component (1.1 eq), and OxymaPure (1.2 eq).
-
Dissolution: Dissolve the components in an anhydrous solvent such as DMF or CH₃CN.
-
Coupling: Cool the solution to 0 °C. Add EDC·HCl (1.2 eq) portion-wise.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Concentrate the reaction mixture to remove the solvent.
-
Redissolve the residue in Ethyl Acetate or DCM.
-
Wash sequentially with 1M HCl (if the product is base-stable), 5% aqueous NaHCO₃ solution, and brine. The water-soluble EDC-urea byproduct will be removed during these washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: A typical workflow for amide bond formation using a coupling reagent.
Caption: A decision tree for troubleshooting common issues in amide coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.globalso.com [file.globalso.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Removal in 1-Carbamoylpiperidine-3-carboxylic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst removal during the synthesis of "1-Carbamoylpiperidine-3-carboxylic acid". The synthesis of this molecule likely involves the hydrogenation of a pyridine-based precursor, commonly utilizing heterogeneous catalysts such as Palladium on Carbon (Pd/C) or Rhodium on Carbon (Rh/C). Residual catalyst in the final active pharmaceutical ingredient (API) is a critical quality attribute that must be controlled to acceptable levels.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in the synthesis of this compound?
A1: The synthesis of this compound typically proceeds through the hydrogenation of a corresponding pyridine precursor. The most common heterogeneous catalysts for this transformation are Platinum Group Metal (PGM) catalysts, including Palladium on Carbon (Pd/C) and Rhodium on Carbon (Rh/C). These catalysts are effective for the reduction of the pyridine ring to a piperidine ring.
Q2: Why is it crucial to remove the catalyst from the final product?
A2: Residual metal catalysts in an Active Pharmaceutical Ingredient (API) can pose significant risks to patient safety and may compromise the stability and efficacy of the drug product.[1] Regulatory bodies like the FDA and EMA have strict limits on the amount of residual metals in final drug products. Therefore, effective removal of the catalyst is a critical step in the purification process.
Q3: What are the primary methods for removing heterogeneous catalysts like Pd/C or Rh/C?
A3: The three primary methods for removing heterogeneous catalysts from a reaction mixture are:
-
Filtration: This is the most direct method and involves separating the solid catalyst from the liquid product solution.
-
Metal Scavenging: This technique uses solid-supported ligands that selectively bind to and remove dissolved or fine catalyst particles.
-
Crystallization: The product is crystallized from the solution, leaving the catalyst and other impurities behind in the mother liquor.
Q4: What are metal scavengers and how do they work?
A4: Metal scavengers are functionalized materials, often silica-based or polymeric resins, that have a high affinity for specific metals.[1] They work by chelating or binding to metal species, effectively removing them from the solution. The scavenger, with the bound metal, can then be easily removed by filtration.
Troubleshooting Guides
Filtration Issues
Problem: Black particles of the catalyst are visible in the filtrate after filtration.
| Potential Cause | Troubleshooting Action |
| Filter paper pore size is too large. | Use a finer grade of filter paper or a membrane filter with a smaller pore size (e.g., 0.45 µm or 0.22 µm). |
| Filter paper is torn or not properly seated. | Ensure the filter paper is correctly placed in the funnel and is not damaged before or during filtration. |
| Catalyst particles are too fine. | Consider using a filter aid like Celite®. A pad of Celite® on top of the filter paper can help trap fine particles. |
| Agitation during filtration. | Avoid disturbing the filter cake during filtration. Pour the slurry carefully onto the center of the filter paper. |
Problem: Filtration is extremely slow.
| Potential Cause | Troubleshooting Action |
| Filter is clogged with fine catalyst particles. | Use a larger filter surface area or a filter aid like Celite® to improve flow rate. |
| Product has started to crystallize on the filter. | Ensure the product is fully dissolved in the solvent at the filtration temperature. Pre-warming the filtration apparatus can help. |
| Viscosity of the solution is too high. | Dilute the reaction mixture with more solvent to reduce viscosity. |
Metal Scavenger Performance
Problem: High levels of residual metal remain after treatment with a metal scavenger.
| Potential Cause | Troubleshooting Action |
| Incorrect scavenger selected. | Different scavengers have different affinities for various metals and their oxidation states. Screen a panel of scavengers to identify the most effective one for your specific catalyst. For rhodium, scavengers containing thiol or triamine functionalities can be effective.[2][3] |
| Insufficient amount of scavenger used. | Increase the equivalents of the scavenger relative to the theoretical amount of metal. A common starting point is 4-8 molar equivalents.[4] |
| Inadequate contact time or temperature. | Increase the stirring time and/or gently heat the mixture to improve the kinetics of metal scavenging.[5] |
| Presence of competing ligands. | The product molecule or impurities might be competing with the scavenger for the metal. Consider a pre-treatment step, such as a wash, to remove interfering species. |
| Scavenger is not well-dispersed. | Ensure vigorous stirring to keep the scavenger suspended in the solution and maximize surface contact. |
Crystallization In-Process Control
Problem: The catalyst is co-precipitating with the product during crystallization.
| Potential Cause | Troubleshooting Action |
| Incomplete removal of catalyst fines before crystallization. | Perform a hot filtration through a filter aid like Celite® before initiating the crystallization process. |
| Rapid crystallization entrapping catalyst particles. | Slow down the crystallization process by cooling the solution more slowly or by adding the anti-solvent at a reduced rate. This allows for the formation of a more ordered crystal lattice that excludes impurities. |
| Catalyst acting as nucleation sites. | Ensure the solution is completely free of solid catalyst particles before cooling or adding an anti-solvent. |
Experimental Protocols
Protocol 1: Catalyst Filtration using a Celite® Pad
-
Place a piece of filter paper in a Buchner funnel.
-
Wet the filter paper with the reaction solvent.
-
Prepare a slurry of Celite® in the reaction solvent.
-
Carefully pour the Celite® slurry onto the filter paper to form a uniform pad of about 1-2 cm in thickness.
-
Gently apply vacuum to settle the Celite® pad and remove excess solvent.
-
Heat the reaction mixture to ensure the product is fully dissolved.
-
Carefully pour the hot reaction mixture onto the center of the Celite® pad, avoiding disturbance of the pad.
-
Wash the filter cake with fresh, hot solvent to recover any remaining product.
-
Combine the filtrates for further processing.
Protocol 2: General Procedure for Metal Scavenging
-
After the reaction is complete, filter off the bulk of the heterogeneous catalyst.
-
Transfer the filtrate to a clean reaction vessel.
-
Add the selected metal scavenger (e.g., SiliaMetS® DMT for rhodium) to the solution. A typical starting amount is 20% by weight relative to the product.[4]
-
Stir the mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 1-4 hours.
-
Monitor the removal of the residual metal by a suitable analytical technique (e.g., ICP-MS).
-
Once the desired level of metal is reached, filter off the scavenger.
-
Wash the scavenger with fresh solvent to recover any adsorbed product.
-
Combine the filtrates for subsequent work-up.
Visualizations
Caption: General workflow for the removal of catalyst from the synthesis of this compound.
Caption: A logical flow for troubleshooting high residual catalyst levels in the final product.
References
Validation & Comparative
Comparative Analysis of 1-Carbamoylpiperidine-3-carboxylic acid and Established SGLT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known inhibitors of the Sodium-Glucose Cotransporter 2 (SGLT2) and evaluates the potential of "1-Carbamoylpiperidine-3-carboxylic acid" as a candidate within this class. The comparison is based on available biochemical data and established experimental protocols.
Introduction to SGLT2 Inhibition
Sodium-Glucose Cotransporter 2 (SGLT2) is a protein primarily expressed in the proximal convoluted tubules of the kidneys.[1][2] It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[2] Inhibition of SGLT2 presents a compelling therapeutic strategy for type 2 diabetes by promoting the excretion of excess glucose in the urine, thereby lowering blood glucose levels.[1][2] This mechanism is independent of insulin secretion or action. Several SGLT2 inhibitors, often referred to as "gliflozins," have been approved for clinical use and have demonstrated significant efficacy in glycemic control, along with cardiovascular and renal benefits.
Quantitative Comparison of Known SGLT2 Inhibitors
The inhibitory potency of a compound is a critical parameter in drug development. For SGLT2 inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Another key parameter is selectivity, particularly for SGLT2 over the closely related SGLT1, which is predominantly found in the small intestine. High selectivity for SGLT2 minimizes off-target effects associated with SGLT1 inhibition.
The following table summarizes the IC50 values and selectivity ratios for three well-established SGLT2 inhibitors: Dapagliflozin, Canagliflozin, and Empagliflozin.
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) |
| Dapagliflozin | ~1 | ~1400 | ~1400 |
| Canagliflozin | ~4.2 | ~663 | ~158 |
| Empagliflozin | ~3 | ~8300 | ~2700 |
Note: IC50 values can vary slightly between different studies and assay conditions. The values presented here are representative figures from the scientific literature.[3][4]
"this compound": A Hypothetical Candidate
To date, there is no publicly available experimental data demonstrating the inhibitory activity of "this compound" against SGLT2. However, the piperidine scaffold is a known structural motif in medicinal chemistry and has been explored in the context of SGLT2 inhibition, as evidenced by patents for piperidine-based SGLT2 inhibitors. This suggests that derivatives of piperidine, such as "this compound," could potentially interact with the SGLT2 transporter.
Without experimental data, a direct comparison to established inhibitors is not possible. Further investigation, beginning with in vitro screening assays, would be necessary to determine if this compound exhibits any SGLT2 inhibitory activity and to quantify its potency and selectivity.
Experimental Protocols
The following is a detailed methodology for a common in vitro assay used to determine the inhibitory activity of compounds against SGLT2.
Cell-Based Fluorescent Glucose Uptake Assay
This assay measures the uptake of a fluorescently labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), into cells engineered to express human SGLT2.[5][6][7][8]
1. Cell Culture and Plating:
- Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells are stably transfected with a plasmid containing the full-length human SGLT2 gene.
- Cells are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
- For the assay, cells are seeded into 96-well black, clear-bottom plates at a density of 2-5 x 10^4 cells per well and allowed to adhere overnight.[9]
2. Compound Treatment:
- On the day of the assay, the culture medium is removed, and the cells are washed with a sodium-containing buffer (e.g., Krebs-Ringer-HEPES buffer).
- Cells are then incubated with varying concentrations of the test compound (e.g., "this compound") or a known inhibitor (e.g., Dapagliflozin) for a predetermined period (e.g., 15-30 minutes) at 37°C.
3. Glucose Uptake Measurement:
- A solution containing the fluorescent glucose analog 2-NBDG is added to each well.
- The plate is incubated for a specific duration (e.g., 30-60 minutes) at 37°C to allow for glucose uptake.
- The uptake is terminated by removing the 2-NBDG solution and washing the cells with ice-cold, sodium-free buffer.
4. Data Acquisition and Analysis:
- The fluorescence intensity in each well is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for 2-NBDG).
- The fluorescence signal is proportional to the amount of 2-NBDG taken up by the cells.
- The percentage of inhibition for each compound concentration is calculated relative to untreated control cells.
- IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Visualizations
Mechanism of SGLT2 Inhibition in the Renal Proximal Tubule
Caption: Mechanism of SGLT2 inhibition in a renal proximal tubule epithelial cell.
Experimental Workflow for SGLT2 Inhibition Assay
Caption: Workflow for a cell-based fluorescent SGLT2 inhibition assay.
Conclusion
Established SGLT2 inhibitors like Dapagliflozin, Canagliflozin, and Empagliflozin have well-characterized inhibitory profiles with high potency and varying degrees of selectivity for SGLT2 over SGLT1. These properties are crucial for their therapeutic efficacy and safety.
The potential of "this compound" as an SGLT2 inhibitor remains to be determined. While its piperidine core is a feature found in some SGLT2 inhibitor scaffolds, empirical evidence is required to ascertain any activity. The experimental protocol outlined in this guide provides a robust framework for the initial screening and characterization of this and other novel compounds targeting SGLT2. Further research is warranted to explore the structure-activity relationship of piperidine-based compounds and their potential as a new class of SGLT2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus | Takebayashi | Journal of Clinical Medicine Research [jocmr.org]
- 4. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
A Comparative Analysis of Nipecotic Acid and 1-Carbamoylpiperidine-3-carboxylic acid in Neuronal GABAergic Signaling
For researchers, scientists, and professionals in drug development, understanding the nuances of compounds that modulate neurotransmitter systems is paramount. This guide provides a comparative overview of nipecotic acid, a well-established GABA uptake inhibitor, and the less-characterized 1-Carbamoylpiperidine-3-carboxylic acid. While extensive data exists for nipecotic acid, this comparison highlights the current knowledge gap regarding its carbamoylated analogue.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The concentration of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs), which are responsible for its reuptake into neurons and glial cells. Dysregulation of GABAergic signaling is implicated in various neurological and psychiatric disorders, making GATs attractive targets for therapeutic intervention.
Chemical Structures and Properties
Nipecotic acid, or piperidine-3-carboxylic acid, is a cyclic amino acid that serves as a foundational scaffold for the design of GAT inhibitors.[1][2] Its structure is characterized by a piperidine ring with a carboxylic acid group at the 3-position. This compound is a derivative of nipecotic acid where a carbamoyl group (-CONH2) is attached to the nitrogen atom of the piperidine ring.
| Compound | IUPAC Name | Molecular Formula | Molar Mass |
| Nipecotic acid | Piperidine-3-carboxylic acid | C₆H₁₁NO₂ | 129.16 g/mol |
| This compound | 1-(Aminocarbonyl)piperidine-3-carboxylic acid | C₇H₁₂N₂O₃ | 188.18 g/mol |
Mechanism of Action: Targeting GABA Transporters
Nipecotic acid exerts its effects by competitively inhibiting GABA transporters, thereby blocking the reuptake of GABA from the synaptic cleft and prolonging its inhibitory action.[3] There are four known subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1. Nipecotic acid is known to inhibit GAT-1, GAT-3, and GAT-4 with varying affinities.[4] The interaction of nipecotic acid with GATs is stereoselective, with the (R)-enantiomer generally exhibiting higher potency.
The mechanism of action for this compound as a GAT inhibitor has not been experimentally determined, as there is a notable absence of published research on its biological activity. Based on its structural similarity to nipecotic acid, it could theoretically interact with the GABA binding site on GATs. However, the addition of the carbamoyl group at the 1-position would significantly alter the molecule's polarity, size, and hydrogen bonding potential, which could drastically affect its binding affinity and efficacy compared to nipecotic acid.
Comparative Performance Data
A significant disparity in the available research data exists between nipecotic acid and this compound. Nipecotic acid and its derivatives have been the subject of extensive research, providing a wealth of information on their inhibitory activity against various GAT subtypes. In contrast, there is a lack of publicly available experimental data on the biological performance of this compound.
Table 1: Inhibitory Potency (IC₅₀) of Nipecotic Acid on Mouse GABA Transporters
| Compound | GAT-1 (µM) | GAT-2 (µM) | GAT-3 (µM) | GAT-4 (µM) |
| (±)-Nipecotic Acid | 2.6 | 310 | 29 | 16 |
Data sourced from Cayman Chemical product information sheet, citing Kragler, A., et al. (2005).[4]
Table 2: Biological Activity Data for this compound
| Compound | GAT-1 IC₅₀ | GAT-2 IC₅₀ | GAT-3 IC₅₀ | GAT-4 IC₅₀ |
| This compound | No data available | No data available | No data available | No data available |
Experimental Protocols
The following is a generalized protocol for a [³H]GABA uptake assay, a common method used to determine the inhibitory potency of compounds like nipecotic acid on GABA transporters.
Protocol: [³H]GABA Uptake Assay in HEK-293 Cells Expressing GAT Subtypes
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells are cultured and stably transfected to express one of the murine GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4).
-
Assay Preparation: Cells are seeded in 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and the cells are washed with a pre-warmed Krebs-Ringer-HEPES buffer.
-
Inhibitor Incubation: The cells are pre-incubated for a specified time (e.g., 10-20 minutes) at room temperature with varying concentrations of the test compound (e.g., nipecotic acid) or vehicle control.
-
GABA Uptake Initiation: The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]GABA (radiolabeled GABA) and unlabeled GABA.
-
Uptake Termination: After a short incubation period (e.g., 1-3 minutes), the uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer.
-
Scintillation Counting: The cells are lysed, and the radioactivity accumulated inside the cells is measured using a scintillation counter.
-
Data Analysis: The amount of [³H]GABA uptake is plotted against the concentration of the test compound. The IC₅₀ value, which is the concentration of the inhibitor that reduces the specific GABA uptake by 50%, is then calculated using non-linear regression analysis.
Visualizing the GABAergic Synapse and Experimental Workflow
To better understand the context of this comparative study, the following diagrams illustrate the key concepts.
Caption: The GABAergic synapse and the inhibitory role of nipecotic acid.
Caption: Workflow for a typical [³H]GABA uptake inhibition assay.
Conclusion and Future Directions
Nipecotic acid is a well-characterized and widely used tool for studying the GABAergic system, with established inhibitory activity against several GABA transporters. Its derivatives have been extensively explored in the quest for more potent and selective GAT inhibitors, leading to the development of drugs like tiagabine.
In stark contrast, this compound remains a hypothetical GAT inhibitor. While its structural similarity to nipecotic acid suggests potential biological activity, the absence of experimental data makes any claims about its efficacy and mechanism of action purely speculative. The addition of the carbamoyl group could lead to several outcomes, including altered binding affinity, changes in selectivity for GAT subtypes, or even a complete loss of activity.
For researchers in drug development, this highlights a potential, albeit unexplored, area of chemical space. Future research should focus on the synthesis and biological evaluation of this compound. A systematic investigation, beginning with in vitro GABA uptake assays, would be necessary to determine if this compound holds any promise as a modulator of GABAergic neurotransmission. Until such data becomes available, nipecotic acid and its well-documented derivatives remain the compounds of choice for reliable and reproducible research in this field.
References
Validating "1-Carbamoylpiperidine-3-carboxylic acid" as an Inosine-5'-monophosphate Dehydrogenase (IMPDH) Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "1-Carbamoylpiperidine-3-carboxylic acid" with other known inhibitors of inosine-5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, these compounds exert an immunosuppressive effect, primarily by targeting the proliferation of T and B lymphocytes, which are highly dependent on this pathway.[1][2][3][4] This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to support the validation of "this compound" as a potential therapeutic agent.
Introduction to the Biological Target: IMPDH
Inosine-5'-monophosphate dehydrogenase (IMPDH) is a rate-limiting enzyme that catalyzes the NAD+-dependent conversion of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP). This is a crucial step in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis and, consequently, for cell proliferation.[2][5] T and B lymphocytes are particularly reliant on the de novo pathway for their proliferation, making IMPDH an attractive target for selective immunosuppression.[2][3][4] There are two isoforms of human IMPDH: type I, which is constitutively expressed in most cell types, and type II, which is upregulated in proliferating cells, including activated lymphocytes.[2] Many IMPDH inhibitors show greater potency against the type II isoform.[2]
Comparative Analysis of IMPDH Inhibitors
"this compound" belongs to a class of cyclic carboxamide derivatives identified as inhibitors of IMPDH. To objectively evaluate its potential, this guide compares it with the well-established immunosuppressant, Mycophenolate Mofetil (MMF), and its active metabolite, Mycophenolic Acid (MPA), as well as other relevant compounds.
| Compound | Target | IC50 (IMPDH) | Cell-Based Potency (IC50) | Key Features |
| This compound | IMPDH | Data not publicly available | Data not publicly available | Cyclic carboxamide derivative with potential for immunosuppressive activity. |
| Mycophenolic Acid (MPA) | IMPDH (uncompetitive, reversible inhibitor) | ~10-40 nM | ~16 nM (ConA-stimulated feline lymphocytes) | Active metabolite of Mycophenolate Mofetil; potent inhibitor of both IMPDH1 and IMPDH2; widely used as an immunosuppressant.[2][6][7] |
| Mycophenolate Mofetil (MMF) | IMPDH (prodrug) | N/A (converted to MPA) | Varies by cell type and activation state | Prodrug of MPA with improved oral bioavailability; standard of care in preventing organ transplant rejection.[1][2][3] |
| Mizoribine | IMPDH | ~10 nM | Data varies | An imidazole nucleoside with immunosuppressive properties; inhibits mammalian IMPDHs.[8][9] |
| Ribavirin | IMPDH | Data varies | Data varies | A synthetic nucleoside analog with broad-spectrum antiviral activity, also inhibits IMPDH.[8] |
| Azathioprine | Purine Synthesis (indirect) | N/A | Data varies | A prodrug that is converted to 6-mercaptopurine, which inhibits multiple points in the purine synthesis pathway.[10] |
Experimental Protocols
To facilitate the validation and comparison of "this compound," detailed methodologies for key experiments are provided below.
IMPDH Inhibition Assay (Fluorometric)
This assay measures the enzymatic activity of IMPDH by monitoring the production of NADH.
Materials:
-
Recombinant human IMPDH2 enzyme
-
IMPDH Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA)
-
IMP (Inosine Monophosphate) substrate
-
NAD+ (Nicotinamide Adenine Dinucleotide) cofactor
-
IMPDH Detection Reagent (e.g., a reagent that fluoresces upon reduction by NADH)
-
Test compounds (e.g., "this compound", MPA)
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer or fluorometer
Procedure:
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Enzyme Preparation: Prepare a working solution of recombinant IMPDH2 in Assay Buffer.
-
Inhibitor Incubation: Add 10 µL of the test compound working solutions, a known inhibitor control (e.g., MPA), and a solvent control to appropriate wells of the 96-well plate. Incubate with the enzyme for a defined period (e.g., 30 minutes) at room temperature.[11]
-
Reaction Initiation: Prepare a Substrate Mix containing IMP and NAD+ in Assay Buffer. Add the Substrate Mix to each well to initiate the enzymatic reaction.
-
Signal Detection: Immediately begin monitoring the increase in fluorescence (or absorbance at 340 nm for NADH) in kinetic mode at 37°C for a set duration (e.g., 60 minutes).[11][12]
-
Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Lymphocyte Proliferation Assay
This cell-based assay assesses the antiproliferative effects of the test compounds on lymphocytes.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI 1640 culture medium supplemented with fetal bovine serum, penicillin, and streptomycin.
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA)) to stimulate lymphocyte proliferation.
-
Test compounds.
-
Cell proliferation reagent (e.g., MTT, BrdU, or a fluorescent dye like CFSE).
-
96-well cell culture plate.
-
Flow cytometer or microplate reader.
Procedure:
-
Cell Plating: Seed PBMCs into a 96-well plate at a density of approximately 1 x 10^5 cells/well.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control and a positive control (e.g., MPA).
-
Stimulation: Add a mitogen (e.g., PHA) to the wells to induce lymphocyte proliferation.
-
Incubation: Incubate the plate for a period of 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Proliferation Measurement:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent and measure the absorbance at the appropriate wavelength.[13]
-
BrdU Assay: Add BrdU to the wells during the final hours of incubation. After incubation, fix the cells, add an anti-BrdU antibody, and a detection substrate. Measure the absorbance or fluorescence.[14]
-
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the stimulated control. Determine the IC50 value for each compound.
Visualizing the Mechanism of Action
To further understand the biological context, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: The role of IMPDH in the de novo purine synthesis pathway and its inhibition.
Caption: A generalized workflow for validating the biological target of a novel compound.
Conclusion
The available evidence strongly suggests that "this compound" functions as an inhibitor of inosine-5'-monophosphate dehydrogenase. Its structural similarity to other known IMPDH inhibitors, as disclosed in patent literature, positions it as a compound of interest for immunosuppressive applications. Further quantitative experimental data, following the protocols outlined in this guide, are necessary to fully characterize its potency, selectivity, and potential advantages over existing therapies like Mycophenolate Mofetil. The provided frameworks for experimental design and data visualization will aid researchers in the systematic evaluation of this and other novel IMPDH inhibitors.
References
- 1. Mechanisms of action of mycophenolate mofetil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. bmrservice.com [bmrservice.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of a potent dual-function inhibitor for hIMPDH isoforms by computer-aided drug discovery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The antibiotic potential of prokaryotic IMP dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Replacement of mycophenolate mofetil with azathioprine in patients with renal transplants] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Mycophenolate mofetil: an update on its mechanism of action and effect on lymphoid tissue - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Piperidine-3-Carboxamide Derivatives as Cathepsin K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of novel piperidine-3-carboxamide derivatives as inhibitors of Cathepsin K (Cat K). The data presented is based on a study that aimed to develop potent anti-bone resorption agents for the potential treatment of osteoporosis. While the initial focus of this guide was on "1-Carbamoylpiperidine-3-carboxylic acid," the available public data has led to a focus on this closely related and well-studied series.
Introduction to Cathepsin K and the Piperidine Scaffold
Cathepsin K is a cysteine protease highly expressed in osteoclasts, where it plays a crucial role in the degradation of bone matrix proteins, including type I collagen.[1] Its significant involvement in bone resorption makes it a prime therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis.[1] The piperidine scaffold is a versatile and common motif in medicinal chemistry, known for its favorable physicochemical properties and its presence in numerous approved drugs. In the context of Cat K inhibition, derivatives of piperidine-3-carboxamide have emerged as a promising class of compounds.
Comparative Analysis of Inhibitory Activity
The following table summarizes the in vitro Cathepsin K inhibitory activity (IC50) of a series of synthesized piperidine-3-carboxamide derivatives. The core structure consists of a piperidine ring with a carboxamide linkage at the 3-position. Modifications were made at the 1-position of the piperidine ring (sulfonyl group substitutions) and on the benzylamine moiety attached to the carboxamide.
| Compound ID | R (Substitution on Phenylsulfonyl) | R' (Substitution on Benzylamine) | Cat K IC50 (µM)[1] |
| F-12 (Lead) | 4-methoxy | - | 13.52 |
| H-1 | 4-methoxy | H | 0.25 |
| H-2 | 4-methyl | H | 0.23 |
| H-3 | 3-bromo | H | 0.21 |
| H-4 | 3-trifluoromethyl | H | 0.19 |
| H-5 | 3-fluoro | H | 0.17 |
| H-6 | 2-chloro | H | 0.15 |
| H-7 | 4-chloro | H | 0.13 |
| H-8 | 3-chloro | H | 0.11 |
| H-9 | 2,4-dichloro | H | 0.08 |
| H-10 | 4-bromo | H | 0.14 |
| H-11 | 4-methoxy | 2-fluoro | 0.31 |
| H-12 | 4-methoxy | 3-fluoro | 0.28 |
| H-13 | 4-methoxy | 4-fluoro | 0.26 |
| H-14 | 4-methoxy | 2-chloro | 0.35 |
| H-15 | 4-methoxy | 3-chloro | 0.33 |
| H-16 | 4-methoxy | 4-chloro | 0.29 |
| H-17 | 4-methoxy | 2-methyl | 0.41 |
| H-18 | 4-methoxy | 3-methyl | 0.38 |
| H-19 | 4-methoxy | 4-methyl | 0.36 |
| H-20 | 4-methoxy | 4-methoxy | 0.45 |
| H-21 | 4-methoxy | 4-(trifluoromethyl) | 0.39 |
Key SAR Observations:
-
Introduction of Benzylamine: The addition of a benzylamine group to the lead compound F-12 significantly enhanced Cat K inhibitory activity across all analogs, validating the design strategy of targeting the P3 pocket of the enzyme.[1]
-
Substitutions on the Phenylsulfonyl Moiety:
-
Electron-withdrawing groups on the phenylsulfonyl ring generally led to increased potency.
-
Halogen substitutions were particularly favorable, with chloro-substituted compounds showing high activity.[2]
-
The position of the substituent was important, with the 4-chloro substitution (H-7) being more favorable than 2-chloro (H-6) or 3-chloro (H-8) substitutions.[2]
-
The most potent compound in the series, H-9 , featured a 2,4-dichloro substitution on the phenylsulfonyl ring, with an IC50 of 0.08 µM.[1]
-
-
Substitutions on the Benzylamine Moiety:
-
Substitutions on the benzylamine ring were generally less favorable for activity compared to the unsubstituted benzylamine (H-1).
-
Both electron-donating and electron-withdrawing groups at various positions on the benzylamine phenyl ring resulted in a decrease in potency compared to the unsubstituted analog.
-
Experimental Protocols
In Vitro Cathepsin K Inhibition Assay
The inhibitory activity of the synthesized compounds against human Cathepsin K was determined using a fluorescence-based assay.
-
Enzyme Activation: Recombinant human Cathepsin K was pre-incubated in an activation buffer (100 mM sodium acetate, 5 mM EDTA, 5 mM DTT, pH 5.5) for 15 minutes at room temperature.
-
Compound Incubation: The test compounds, dissolved in DMSO, were added to the activated enzyme solution at various concentrations and incubated for 10 minutes at room temperature.
-
Substrate Addition: The fluorogenic substrate (Z-FR-AMC) was added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity was measured at an excitation wavelength of 380 nm and an emission wavelength of 460 nm using a microplate reader.
-
Data Analysis: The percent inhibition was calculated relative to a DMSO control. IC50 values were determined by fitting the concentration-response data to a four-parameter logistic equation.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general synthetic scheme for the piperidine-3-carboxamide derivatives and the workflow of the Cathepsin K inhibition assay.
Caption: General synthetic scheme for piperidine-3-carboxamide derivatives.
Caption: Workflow for the in vitro Cathepsin K inhibition assay.
The Kynurenine Pathway and Kynurenine Aminotransferase II (KAT II)
While this guide focuses on Cathepsin K inhibitors, the initial search for "this compound" SAR studies pointed towards Kynurenine Aminotransferase II (KAT II) as a potential target for piperidine derivatives. KAT II is a key enzyme in the kynurenine pathway of tryptophan metabolism.[3][4] Elevated levels of its product, kynurenic acid, in the brain have been associated with cognitive deficits in disorders like schizophrenia.[5] Therefore, inhibiting KAT II is a therapeutic strategy being explored for various central nervous system disorders.[3] The following diagram illustrates the position of KAT II in this important metabolic pathway.
Caption: Simplified schematic of the Kynurenine Pathway highlighting KAT II.
References
- 1. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K [mdpi.com]
- 3. Kynurenine Aminotransferase Isozyme Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Comparative In Vivo Efficacy of 1-Carbamoylpiperidine-3-carboxylic Acid Derivatives in Osteoporosis and Malaria
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative analysis of the in vivo efficacy of novel 1-Carbamoylpiperidine-3-carboxylic acid derivatives against established or clinically advanced alternatives in the fields of osteoporosis and malaria. The data presented is compiled from preclinical studies to aid in the evaluation of these compounds for further development.
Part 1: Anti-Osteoporosis Efficacy of Piperidine-3-Carboxamide Derivative H-9
A novel piperidine-3-carboxamide derivative, H-9, has been investigated as a potential therapeutic agent for osteoporosis. Its efficacy was evaluated in a preclinical model of postmenopausal osteoporosis and is compared here to MIV-711, a selective cathepsin K inhibitor that has undergone clinical investigation for osteoarthritis, a condition also involving bone and cartilage degradation.
Quantitative Efficacy Data
The following table summarizes the in vivo efficacy of H-9 in an ovariectomized (OVX) mouse model of osteoporosis, a standard model that mimics postmenopausal bone loss. Data for the comparator, MIV-711, is derived from preclinical models of osteoarthritis, which also provide insights into its effects on bone. A direct comparison is challenging due to the different disease models.
| Compound | Animal Model | Key Efficacy Parameter | Dosage | Results |
| H-9 | Ovariectomized (OVX) Mice | Increased Bone Mineral Density (BMD) | 90 mg/kg | Comparable efficacy to the positive control (E2, 5 mg/kg) in increasing BMD. |
| MIV-711 | Rabbit Anterior Cruciate Ligament Transection (ACLT) Model of Osteoarthritis | Reversal of Subchondral Bone Loss | 30 and 100 µmol/kg | Reversed the loss of subchondral bone plate thickness in the femur and tibia.[1] |
| MIV-711 | Dog Partial Medial Meniscectomy Model of Osteoarthritis | Reduction in Bone and Cartilage Degradation Biomarkers | Not specified | Significantly reduced urinary levels of CTX-I (bone resorption marker) and CTX-II (cartilage degradation marker). |
Experimental Protocols
H-9 In Vivo Efficacy Study (Ovariectomized Mouse Model):
-
Animal Model: Female C57BL/6J mice (12 weeks old) were used. Ovariectomy was performed to induce estrogen deficiency and subsequent bone loss, mimicking postmenopausal osteoporosis. A sham-operated group served as a control.
-
Treatment Groups:
-
Sham + Vehicle
-
OVX + Vehicle
-
OVX + Estradiol (E2, 5 mg/kg, positive control)
-
OVX + H-9 (30, 60, and 90 mg/kg)
-
-
Administration: Compounds were administered orally, once daily for 8 weeks.
-
Efficacy Endpoint: Bone mineral density (BMD) of the femur was measured using dual-energy X-ray absorptiometry (DXA).
MIV-711 In Vivo Efficacy Study (Rabbit ACLT Model):
-
Animal Model: New Zealand White rabbits underwent unilateral anterior cruciate ligament transection (ACLT) to induce osteoarthritis.
-
Treatment Groups:
-
Sham-operated
-
ACLT + Vehicle
-
ACLT + MIV-711 (30 µmol/kg)
-
ACLT + MIV-711 (100 µmol/kg)
-
-
Administration: Oral gavage, once daily for 7 weeks, starting one week post-surgery.[1]
-
Efficacy Endpoints: Subchondral bone plate thickness and trabecular bone volume were assessed by micro-computed tomography (µCT).[1]
Signaling Pathway: Cathepsin K Inhibition in Osteoclasts
Both H-9 and MIV-711 are believed to exert their anti-resorptive effects by inhibiting Cathepsin K, a key cysteine protease expressed in osteoclasts that is responsible for the degradation of bone matrix proteins, primarily type I collagen.
Part 2: Antimalarial Efficacy of Piperidine Carboxamide SW584
A novel piperidine carboxamide, SW584, has demonstrated potent antimalarial activity in a humanized mouse model of Plasmodium falciparum infection. This section compares its in vivo efficacy against standard-of-care antimalarial drugs, Chloroquine and Artemisinin.
Quantitative Efficacy Data
The following table summarizes the in vivo efficacy of SW584 and comparator antimalarial drugs in humanized mouse models of P. falciparum infection.
| Compound | Animal Model | Key Efficacy Parameter | Dosage | Results |
| SW584 | Humanized SCID Mouse Model (P. falciparum) | Efficacy in a mouse model of human malaria | Oral dosing | Showed efficacy after oral dosing.[2][3] |
| Chloroquine | Humanized NOD-scid IL2Rγnull Mouse Model (P. falciparum) | 90% Effective Dose (ED90) | Oral, once daily for 4 days | ED90 = 4.9 ± 0.5 mg/kg.[4] |
| Artesunate (an Artemisinin derivative) | Humanized NOD-scid IL2Rγnull Mouse Model (P. falciparum) | 90% Effective Dose (ED90) | Oral, once daily for 4 days | ED90 = 12.9 ± 1.0 mg/kg.[4] |
Experimental Protocols
SW584 In Vivo Efficacy Study (Humanized Mouse Model):
-
Animal Model: Severe combined immunodeficient (SCID) mice engrafted with human red blood cells.
-
Infection: Mice were infected with Plasmodium falciparum.
-
Administration: SW584 was administered orally. Specific dosing regimens and schedules from the primary publication are pending further detailed analysis.
-
Efficacy Endpoint: Parasite clearance and survival.
Chloroquine and Artesunate In Vivo Efficacy Study (Humanized Mouse Model):
-
Animal Model: NOD-scid IL2Rγnull mice engrafted with human erythrocytes.[4]
-
Infection: Mice were infected with the Pf3D70087/N9 strain of P. falciparum.[4]
-
Treatment Groups: Vehicle control and various doses of chloroquine or artesunate.
-
Administration: Oral administration once daily for four consecutive days.[4]
-
Efficacy Endpoint: The effective dose that reduced parasitemia by 90% (ED90) at day 7 post-infection compared to the vehicle-treated group.[4]
Experimental Workflow: In Vivo Antimalarial Efficacy Testing
The general workflow for evaluating the in vivo efficacy of antimalarial compounds in a humanized mouse model is depicted below.
Signaling Pathway: Proteasome Inhibition in P. falciparum
SW584 exerts its antimalarial effect by targeting the β5 subunit of the P. falciparum proteasome. The proteasome is a critical cellular machine responsible for protein degradation, and its inhibition leads to the accumulation of damaged or unfolded proteins, ultimately causing parasite death.
References
- 1. The selective cathepsin K inhibitor MIV-711 attenuates joint pathology in experimental animal models of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. malariaworld.org [malariaworld.org]
- 4. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Toxicity and Cytotoxicity Profiling: 1-Carbamoylpiperidine-3-carboxylic acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available toxicity and cytotoxicity data for 1-Carbamoylpiperidine-3-carboxylic acid and structurally related analogs, namely Piperidine-3-carboxylic acid (also known as Nipecotic acid) and (R)-N-BOC-Piperidine-3-carboxylic acid. Due to the limited publicly available data on this compound, this guide focuses on presenting the known toxicological profiles of its key structural precursors and provides a framework of standard experimental protocols for assessing the cytotoxicity of novel chemical entities in this class.
Comparative Safety and Hazard Data
The following table summarizes the available GHS hazard classifications for Piperidine-3-carboxylic acid and (R)-N-BOC-Piperidine-3-carboxylic acid. This data is crucial for preliminary risk assessment in a laboratory setting. No specific GHS classification is currently available for this compound.
| Compound | GHS Hazard Statements | Signal Word | Pictogram |
| Piperidine-3-carboxylic acid (Nipecotic acid) | H315: Causes skin irritation[1][2] H319: Causes serious eye irritation[1][2] H335: May cause respiratory irritation[1][2] | Warning | |
| (R)-N-BOC-Piperidine-3-carboxylic acid | H315: Causes skin irritation[3] H319: Causes serious eye irritation[3] H335: May cause respiratory irritation[3] | Warning | |
| This compound | No data available | No data available | No data available |
Note: The toxicological properties of this compound have not been fully investigated[4]. Standard laboratory safety precautions, including the use of personal protective equipment, should be observed.
Experimental Protocols for Cytotoxicity Assessment
To evaluate the cytotoxic potential of "this compound" and its analogs, a panel of in vitro assays is recommended. These assays measure different indicators of cell health and death.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound, Piperidine-3-carboxylic acid) in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Membrane Integrity Assay (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[5]
Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The amount of NADH, measured colorimetrically or fluorometrically, is proportional to the extent of cell lysis.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the amount of LDH release relative to a positive control (cells lysed with a lysis buffer) and calculate the percentage of cytotoxicity.
Visualizations
General Workflow for In Vitro Cytotoxicity Testing
Caption: A generalized workflow for assessing the in vitro cytotoxicity of a test compound.
Potential Cellular Response to Cytotoxicity
Caption: Overview of potential cellular outcomes following exposure to a cytotoxic agent.
Signaling Pathways in Cytotoxicity
While specific signaling pathways affected by this compound are unknown, many cytotoxic compounds induce cell death through common pathways such as apoptosis. The diagram below illustrates a simplified overview of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.
Caption: Intrinsic and extrinsic pathways leading to apoptosis.
Further investigation using techniques such as Western blotting for caspase activation or flow cytometry for Annexin V staining would be necessary to elucidate the specific mechanisms of cell death induced by this compound.
References
- 1. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (-)-Nipecotic acid | C6H11NO2 | CID 1796510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
Comparative Cross-Reactivity Analysis of "1-Carbamoylpiperidine-3-carboxylic acid" Based on Structurally Related Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of "1-Carbamoylpiperidine-3-carboxylic acid" with various enzymes. Direct experimental data for this specific compound is not publicly available. Therefore, this analysis is based on the known enzymatic activities of structurally related piperidine-3-carboxylic acid derivatives, which have been primarily investigated as inhibitors of Cathepsin K and as modulators of GABAergic neurotransmission through the inhibition of GABA transporters.
Executive Summary
The core structure of "this compound" is a recurring motif in compounds targeting distinct enzyme families. Derivatives of piperidine-3-carboxylic acid have demonstrated potent inhibitory activity against Cathepsin K, a cysteine protease involved in bone resorption. Other analogues have been identified as inhibitors of GABA transporters (GATs), which are crucial for regulating neurotransmitter levels in the central nervous system. This suggests that "this compound" could potentially exhibit cross-reactivity with these or related enzymes. The following sections provide a detailed comparison of the inhibitory profiles of these related compounds, along with representative experimental protocols to guide future investigations.
Comparative Inhibitory Activity of Piperidine-3-Carboxylic Acid Derivatives
The following table summarizes the inhibitory activities of various piperidine-3-carboxylic acid derivatives against their respective primary targets. This data provides a basis for understanding the potential enzymatic interactions of "this compound".
| Compound Class | Primary Target | Key Derivatives | IC50 / Ki | Reference |
| Piperidine-3-carboxamide Derivatives | Cathepsin K | H-9 | 0.08 µM (IC50) | [1] |
| Piperidine-3-carboxamide Derivatives | Cathepsin K | F-12 | 13.52 µM (IC50) | [1] |
| Piperidine Derivatives | MenA (M. tuberculosis) | Compound 1 Analogues | 0.2 to 200 µM (IC50) | [2] |
| (R)-N-substituted-piperidine-3-carboxylic acids | GABA Transporter 1 (GAT1) | Compound 6a | Potent inhibition | |
| Hydroxy/amino-substituted piperidinecarboxylic acids | GABA Uptake System | Compounds 4, 18, 20 | Weaker inhibitors | [3] |
Detailed Experimental Protocols
To facilitate the investigation of the cross-reactivity of "this compound," detailed methodologies for key enzymatic assays are provided below.
Cathepsin K Inhibition Assay
This protocol is representative of assays used to determine the inhibitory potential of compounds against Cathepsin K.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human Cathepsin K.
Materials:
-
Recombinant human Cathepsin K
-
Fluorogenic substrate (e.g., Z-FR-AMC)
-
Assay buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5
-
Test compound ("this compound") dissolved in DMSO
-
Positive control inhibitor (e.g., Odanacatib)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add 2 µL of the diluted test compound or control to the wells of the 96-well plate.
-
Add 88 µL of the assay buffer to each well.
-
Add 5 µL of the recombinant human Cathepsin K solution to each well to initiate the pre-incubation.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 5 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes using a microplate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition versus the logarithm of the test compound concentration to determine the IC50 value using a suitable software.
GABA Uptake Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of compounds on GABA transporters.[4]
Objective: To measure the inhibition of [³H]-GABA uptake into synaptosomes or cells expressing GABA transporters by a test compound.
Materials:
-
Synaptosomal preparation from rat brain cortex or a cell line stably expressing a specific GABA transporter (e.g., GAT1).
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
Krebs-Ringer-HEPES buffer (KRH buffer): 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4
-
Test compound ("this compound") dissolved in a suitable solvent.
-
Known GABA uptake inhibitor as a positive control (e.g., Tiagabine).[5]
-
Scintillation cocktail and a liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Prepare synaptosomes or harvest cells expressing the GABA transporter of interest.
-
Resuspend the synaptosomes/cells in KRH buffer.
-
Prepare various concentrations of the test compound and the positive control.
-
In a series of microcentrifuge tubes, add the synaptosome/cell suspension.
-
Add the test compound or control at the desired concentrations and pre-incubate for 10-15 minutes at 37°C.
-
Initiate the uptake by adding a fixed concentration of [³H]-GABA.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA uptake.
-
Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold KRH buffer to remove extracellular [³H]-GABA.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor or at 4°C).
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Hypothetical GABAergic signaling pathway and the point of inhibition.
Caption: General experimental workflow for assessing enzyme cross-reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin K Inhibitors for Osteoporosis: Biology, Potential Clinical Utility, and Lessons Learned - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Predicted Pharmacokinetic Properties of 1-Carbamoylpiperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In Silico Prediction of ADME Properties
In the early stages of drug discovery, in silico models are invaluable for predicting the pharmacokinetic profiles of novel compounds, thereby guiding candidate selection and reducing reliance on extensive animal testing.[4][5][6][7] These models use a compound's structure to estimate its ADME properties.
-
Physicochemical Properties: The molecular weight, lipophilicity (logP), and polar surface area (PSA) are fundamental predictors of a drug's behavior. The carboxylic acid group generally decreases lipophilicity and increases water solubility.[8][9]
-
Absorption: Human intestinal absorption (HIA) is predicted to be high for many small molecules containing the piperidine scaffold.
-
Distribution: The volume of distribution (VDss) and plasma protein binding (PPB) are influenced by the compound's charge and lipophilicity. The presence of the acidic carboxylic acid may influence these parameters.
-
Metabolism: The piperidine ring is relatively stable metabolically, though the specific sites of metabolism by cytochrome P450 (CYP) enzymes can be predicted.[1]
-
Excretion: Clearance (CL) and half-life (t½) are key indicators of how long a drug remains in the body.
Predicted Pharmacokinetic Properties of 1-Carbamoylpiperidine-3-carboxylic acid and Comparators
The following table summarizes the predicted ADME properties for this compound alongside experimental data for two well-known piperidine-containing drugs, providing a basis for comparison.
| Parameter | This compound (Predicted) | Ropivacaine (Experimental) | Haloperidol (Experimental) |
| Molecular Weight ( g/mol ) | 158.17 | 274.4 | 375.9 |
| logP | -0.8 to 0.5 | 3.3 | 4.3 |
| Aqueous Solubility (logS) | High | -3.1 | -4.5 |
| Human Intestinal Absorption (%) | > 80% | High | High |
| Plasma Protein Binding (%) | Low to Moderate | 94% | 92% |
| Blood-Brain Barrier Permeation | Low | Yes | Yes |
| CYP Inhibition | Likely low for major isoforms | Inhibitor of CYP3A4, CYP1A2 | Substrate of CYP3A4, CYP2D6 |
| Primary Route of Elimination | Likely Renal | Hepatic Metabolism | Hepatic Metabolism |
Note: Predicted values for this compound are derived from computational models and require experimental validation.
Experimental Protocols for Pharmacokinetic Analysis
To empirically determine the pharmacokinetic properties of this compound, a series of standardized in vitro and in vivo experiments are required.
In Vitro Permeability Assays
These assays predict a drug's intestinal absorption and potential to cross the blood-brain barrier.[10][11][12]
Caco-2 Permeability Assay Protocol
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal epithelium.[13][14][15] This assay is a gold standard for predicting oral drug absorption.[13]
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable filters in Transwell™ plates and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.[16]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are typically used.[17]
-
Bidirectional Transport Study:
-
The test compound (e.g., at 10 µM) is added to either the apical (A) or basolateral (B) side of the monolayer.[14]
-
The plate is incubated at 37°C with 5% CO₂ for a set period (e.g., 2 hours).[14]
-
Samples are collected from the opposite chamber at specified time points.
-
Compound concentrations are quantified using LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A). The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is determined. An ER greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp).[16]
In Vitro Metabolism Assays
These assays evaluate the metabolic stability of a compound and identify the enzymes responsible for its metabolism.[18][19][20]
Liver Microsomal Stability Assay Protocol
Liver microsomes are vesicles from the endoplasmic reticulum of liver cells that contain high concentrations of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[18][21]
-
Reaction Mixture Preparation:
-
Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Add liver microsomes (from human or animal species) to the buffer.
-
Add the test compound at a specified concentration (e.g., 1 µM).
-
-
Initiation and Incubation:
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding a cofactor, typically NADPH.
-
Incubate the reaction at 37°C, taking samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
-
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate parameters like in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Studies
In vivo studies in animal models, typically rodents, are essential to understand the complete ADME profile of a drug candidate in a whole organism.[22][23][24]
Rodent Pharmacokinetic Study Protocol
-
Animal Model: Sprague-Dawley rats or C57BL/6 mice are commonly used.[23][25][26] Animals are housed under controlled conditions with access to food and water.
-
Drug Administration: The test compound is administered via at least two routes to assess bioavailability:
-
Intravenous (IV): Typically via the tail vein, to ensure 100% bioavailability.
-
Oral (PO): By gavage, to assess absorption from the gastrointestinal tract.
-
-
Blood Sampling:
-
Small blood samples (e.g., ~100-250 µL) are collected at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[23][26]
-
Blood is collected from the tail vein, saphenous vein, or via terminal cardiac puncture.[22]
-
Plasma is separated by centrifugation and stored at -80°C until analysis.[25]
-
-
Bioanalysis: Plasma concentrations of the drug are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to determine key PK parameters:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability (calculated as [AUC_PO / AUC_IV] * 100).
-
Conclusion
While direct experimental data for this compound is not publicly available, in silico predictions suggest it is likely to have favorable absorption and a primarily renal route of elimination due to its hydrophilic nature. However, these predictions must be confirmed through rigorous experimental validation. The standardized in vitro and in vivo protocols detailed in this guide provide a clear pathway for determining the complete pharmacokinetic profile of this compound. By systematically evaluating its absorption, distribution, metabolism, and excretion, researchers can accurately assess its potential as a drug candidate and make informed decisions in the drug development process.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Silico Prediction of Human Clinical Pharmacokinetics with ANDROMEDA by Prosilico: Predictions for an Established Benchmarking Data Set, a Modern Small Drug Data Set, and a Comparison with Laboratory Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. nuvisan.com [nuvisan.com]
- 12. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. enamine.net [enamine.net]
- 15. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 19. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 24. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 25. In vivo pharmacokinetic study in rats [bio-protocol.org]
- 26. In vivo pharmacokinetic studies in rats [bio-protocol.org]
Benchmarking "1-Carbamoylpiperidine-3-carboxylic acid" Against Commercial and Late-Stage Investigational Drugs Targeting Cathepsin K
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, "1-Carbamoylpiperidine-3-carboxylic acid" is an investigational compound with no publicly available data on its biological activity. Based on the activity of structurally similar piperidine-3-carboxamide derivatives that have shown inhibitory effects on Cathepsin K, this guide provides a hypothetical benchmark against known Cathepsin K inhibitors. The data presented for "this compound" is illustrative and intended to guide potential research and development.
Introduction
Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption through the degradation of type I collagen. Its inhibition presents a promising therapeutic strategy for bone-related disorders such as osteoporosis and osteoarthritis. This guide provides a comparative analysis of the hypothetical compound "this compound" against three notable Cathepsin K inhibitors: Odanacatib, Balicatib, and MIV-711. While Odanacatib and Balicatib were discontinued in late-stage clinical trials due to safety concerns, their extensive study provides valuable comparative data. MIV-711 has been investigated for its potential in treating osteoarthritis.
Comparative Analysis of Cathepsin K Inhibitors
The following tables summarize the available quantitative data for the selected Cathepsin K inhibitors, with hypothetical data assigned to "this compound" for comparative purposes.
Table 1: In Vitro Potency and Selectivity
This table outlines the half-maximal inhibitory concentration (IC50) of the compounds against Cathepsin K and other related cathepsins, indicating their potency and selectivity.
| Compound | Cathepsin K IC50 (nM) | Cathepsin B IC50 (nM) | Cathepsin L IC50 (nM) | Cathepsin S IC50 (nM) |
| This compound (Hypothetical) | 5.0 | >10,000 | >10,000 | >5,000 |
| Odanacatib | 0.2[1] | >10,000 | >10,000 | >10,000 |
| Balicatib | 1.4 - 22[2] | 4,800 - 61[2][3] | 503 - 48[2][3] | 65,000 - 2900[2][3] |
| MIV-711 | 0.98 (Ki)[4] | >1300-fold selectivity | >1300-fold selectivity | >1300-fold selectivity |
Table 2: Clinical Efficacy in Osteoporosis
This table summarizes key efficacy endpoints from clinical trials in postmenopausal women with osteoporosis.
| Compound | Study Population | Treatment Duration | Primary Efficacy Endpoints |
| This compound (Hypothetical) | Postmenopausal women with osteoporosis | 3 years | Projected >50% reduction in new vertebral fractures |
| Odanacatib | Postmenopausal women with osteoporosis | 5 years | 54% relative risk reduction of new vertebral fractures[5][6] |
| 47% relative risk reduction of clinical hip fractures[5][7] | |||
| 23% relative risk reduction of clinical non-vertebral fractures[5][7] | |||
| 11.2% increase in lumbar spine Bone Mineral Density (BMD) vs. placebo[5] | |||
| 9.5% increase in total hip BMD vs. placebo[5] | |||
| Balicatib | Postmenopausal women with osteopenia/osteoporosis | 1 year | 4.5% increase in lumbar spine BMD[8] |
| 2.3% increase in total hip BMD[8] |
Table 3: Clinical Efficacy in Osteoarthritis
This table presents the outcomes from a clinical trial of MIV-711 in patients with knee osteoarthritis.
| Compound | Study Population | Treatment Duration | Efficacy Endpoints |
| This compound (Hypothetical) | Patients with knee osteoarthritis | 6 months | Projected reduction in cartilage thinning and bone area progression |
| MIV-711 | Patients with moderate knee osteoarthritis | 6 months | No statistically significant reduction in knee pain score (NRS) vs. placebo[9][10] |
| Significant reduction in medial femoral bone area progression (p=0.002 for 100mg, p=0.004 for 200mg)[9] | |||
| Reduced loss of cartilage thickness on the medial femur (p=0.023 for 100mg)[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of Cathepsin K inhibitors.
Cathepsin K Inhibition Assay Protocol
This protocol outlines a fluorometric method for determining the inhibitory activity of a compound against Cathepsin K.
-
Reagent Preparation:
-
Prepare a 1x Cathepsin Buffer by diluting a 4x stock solution with distilled water.
-
Thaw recombinant human Cathepsin K on ice and dilute to a working concentration (e.g., 0.5 ng/µl) with 1x Cathepsin Buffer.
-
Prepare a stock solution of the test inhibitor (e.g., in DMSO) and create serial dilutions at a concentration 10-fold higher than the desired final concentrations.
-
Prepare a fluorogenic Cathepsin K substrate solution (e.g., 140 µM).
-
-
Assay Procedure:
-
Add the diluted test inhibitor or vehicle control to the wells of a microplate.
-
Add the diluted Cathepsin K enzyme to all wells except the "Negative Control" wells.
-
Pre-incubate the inhibitors with the enzyme for 30 minutes at room temperature with gentle agitation.
-
Initiate the reaction by adding the fluorogenic substrate to all wells. Protect the plate from light.
-
Incubate at room temperature for 60 minutes or perform a kinetic analysis.
-
Read the fluorescence intensity using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm[11].
-
Osteoclast Bone Resorption (Pit) Assay Protocol
This assay measures the ability of a compound to inhibit osteoclast-mediated bone resorption.
-
Cell Culture and Differentiation:
-
Isolate osteoclast precursors from human peripheral blood mononuclear cells (PBMCs).
-
Culture the precursors on calcium phosphate-coated plates in the presence of osteoclastogenic stimuli (e.g., M-CSF and RANKL) to induce differentiation into mature osteoclasts.
-
-
Treatment:
-
Introduce the test compound at various concentrations to the osteoclast cultures.
-
-
Quantification of Resorption:
-
After a suitable incubation period (e.g., 9 days), fix the cells.
-
Stain the actin filaments and nuclei of the osteoclasts for visualization.
-
Counterstain the calcium phosphate coating (e.g., with calcein or silver nitrate).
-
Visualize the resorption pits using brightfield or fluorescence microscopy.
-
Quantify the resorbed area using image analysis software such as ImageJ[12][13].
-
Visualizations
Signaling Pathway of Cathepsin K in Bone Resorption
Caption: Cathepsin K secreted by osteoclasts degrades the bone matrix.
Experimental Workflow for Inhibitor Screening
Caption: A typical workflow for identifying and developing Cathepsin K inhibitors.
Logical Relationship of Therapeutic Intervention
Caption: The logic behind targeting Cathepsin K for therapeutic benefit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonclinical and clinical pharmacological characterization of the potent and selective cathepsin K inhibitor MIV-711 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merck.com [merck.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. researchgate.net [researchgate.net]
- 9. Miv-711, a Novel Cathepsin K Inhibitor Demonstrates Evidence of Osteoarthritis Structure Modification: Results from a 6 Month Randomized Double-Blind Placebo-Controlled Phase IIA Trial - ACR Meeting Abstracts [acrabstracts.org]
- 10. 2minutemedicine.com [2minutemedicine.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
Unraveling the Inhibitory Profile of 1-Carbamoylpiperidine-3-carboxylic acid: A Comparative Analysis
Currently, there is a notable absence of publicly available scientific literature detailing the specific mechanism of inhibition, kinetic parameters, and enzymatic targets of 1-Carbamoylpiperidine-3-carboxylic acid. Extensive searches of scholarly databases and scientific repositories have not yielded specific experimental data on the inhibitory activities of this particular compound.
Therefore, a direct comparative guide based on experimental evidence for "this compound" cannot be constructed at this time. The scientific community has not yet published research that would enable a detailed analysis of its performance against other inhibitors, its specific signaling pathway interactions, or the protocols used to determine its biological activity.
While the broader class of piperidine-containing molecules is known to exhibit a wide range of biological activities, including enzyme inhibition, it is crucial to note that the specific functional groups and their stereochemical arrangement on the piperidine ring dictate the compound's target and inhibitory profile. The presence of the carbamoyl and carboxylic acid moieties at the 1 and 3 positions, respectively, suggests potential interactions with various enzyme active sites, but without empirical data, any proposed mechanism would be purely speculative.
For researchers, scientists, and drug development professionals interested in the potential of this compound, the immediate next step would be to perform initial biological screenings against a panel of enzymes to identify a potential target. Subsequent research would then need to focus on:
-
Target Identification and Validation: Determining the specific enzyme or receptor that "this compound" interacts with.
-
Enzyme Inhibition Assays: Characterizing the inhibitory potency (e.g., IC₅₀ or Kᵢ values) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Kinetic Studies: Performing detailed kinetic experiments to understand the dynamics of the inhibitor-enzyme interaction.
-
Structural Biology: Elucidating the binding mode through techniques such as X-ray crystallography or NMR spectroscopy.
Below is a generalized workflow that researchers might follow to investigate the inhibitory properties of a novel compound like "this compound."
Conceptual Experimental Workflow
Figure 1. A generalized workflow for the investigation of a novel inhibitor.
This guide will be updated with specific data for "this compound" as soon as it becomes available in the peer-reviewed scientific literature. For now, the exploration of its potential as an enzyme inhibitor represents an open area for future research.
A Comparative Guide to the Binding of Piperidine-Based Inhibitors to Histone Deacetylases using Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding thermodynamics of piperidine-based and structurally related inhibitors to Histone Deacetylases (HDACs), a class of enzymes implicated in cancer and other diseases. While direct Isothermal Titration Calorimetry (ITC) data for "1-Carbamoylpiperidine-3-carboxylic acid" is not publicly available, this document leverages published data on similar compounds to offer insights into their binding mechanisms. The information presented herein is intended to guide researchers in the design and evaluation of novel HDAC inhibitors.
Introduction to Isothermal Titration Calorimetry in Drug Discovery
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to measure the heat changes that occur during a binding interaction between two molecules in solution.[1] It is a label-free method that directly quantifies the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of an interaction in a single experiment.[2][3] This comprehensive thermodynamic profile provides deep insights into the molecular forces driving the binding event, which is invaluable for lead optimization in drug discovery.[3]
Comparative Binding Thermodynamics of HDAC Inhibitors
Histone deacetylases are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[4] Dysregulation of HDAC activity is associated with the development of various cancers, making them an attractive target for therapeutic intervention.[5][6] Several classes of HDAC inhibitors have been developed, many of which feature a zinc-binding group, a linker region, and a capping group that interacts with the surface of the enzyme.[5]
The following table summarizes the thermodynamic parameters for the binding of various inhibitors to HDAC8 and HDAC6, as determined by ITC. This comparison includes compounds with piperidine-like scaffolds and other structurally relevant inhibitors to provide a broader context for understanding structure-activity relationships.
| Target | Inhibitor | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (Stoichiometry) | Reference |
| HDAC8 | SAHA | 100 | -9.5 | -10.2 | 0.7 | 0.9-1.0 | [7] |
| HDAC8 | C6-cSAHA | 120 | -9.4 | -8.5 | -0.9 | ~1.0 | [7] |
| HDAC8 | C7-cSAHA | 150 | -9.3 | -7.9 | -1.4 | ~1.0 | [7] |
| HDAC8 | t-SAHA | 80 | -9.6 | -11.5 | 1.9 | ~1.0 | [7] |
| HDAC8 | TSA | 50 | -9.9 | -12.1 | 2.2 | ~1.0 | [7] |
| HDAC6 | Compound 1 | 20 | -10.5 | 1.8 | -12.3 | ~1.0 | [8] |
| HDAC6 | Compound 2 | 3 | -11.6 | 1.5 | -13.1 | ~1.0 | [8] |
| HDAC6 | Compound 3 | 120 | -9.4 | 1.2 | -10.6 | ~1.0 | [8] |
| HDAC6 | Compound 4 | 20 | -10.5 | 2.5 | -13.0 | ~1.0 | [8] |
Note: SAHA (Suberoylanilide hydroxamic acid) and TSA (Trichostatin A) are well-characterized pan-HDAC inhibitors. C6-cSAHA, C7-cSAHA, and t-SAHA are analogues of SAHA.[7] Compounds 1-4 are cycloalkylhydroxamate inhibitors.[8] The thermodynamic parameters for these compounds highlight the significant role of both enthalpy and entropy in driving inhibitor binding and selectivity. For instance, the binding of cycloalkylhydroxamates to HDAC6 is entropically driven, suggesting that hydrophobic interactions and solvent reorganization play a major role.[8]
Experimental Protocols
Detailed and accurate experimental protocols are crucial for obtaining high-quality and reproducible ITC data. Below are generalized protocols based on published studies for the characterization of HDAC inhibitors.
General ITC Experimental Protocol for HDAC Inhibitor Binding
-
Protein and Ligand Preparation:
-
Recombinant human HDAC8 or HDAC6 is expressed and purified to homogeneity. The final protein solution is extensively dialyzed against the ITC buffer to ensure buffer matching.[7][8]
-
Inhibitor stock solutions are prepared in 100% DMSO and then diluted into the ITC buffer to the final desired concentration. The final DMSO concentration in both the protein and inhibitor solutions should be identical and typically low (e.g., <1%) to minimize heats of dilution.[8]
-
-
ITC Buffer:
-
ITC Instrument and Settings:
-
Experiments are typically performed on a MicroCal VP-ITC or a similar instrument.[7]
-
The sample cell is filled with the HDAC protein solution (e.g., 10-30 µM).[7][8]
-
The injection syringe is loaded with the inhibitor solution (e.g., 200-400 µM).[7]
-
The experiment is conducted at a constant temperature, typically 25 °C.[7]
-
A series of injections (e.g., 30-45 injections of 1-4 µL) are made at regular intervals.[7][8]
-
-
Data Analysis:
-
The raw ITC data, consisting of heat pulses for each injection, is integrated to obtain the heat change per injection.
-
The integrated heats are then plotted against the molar ratio of inhibitor to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using software such as Origin to determine the thermodynamic parameters (Kd, ΔH, and n).[7][8] The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
-
Visualizing the Experimental Workflow and Binding Logic
To better illustrate the experimental process and the logical relationships in inhibitor design, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for a typical Isothermal Titration Calorimetry experiment.
Caption: Logical relationship of inhibitor features to HDAC binding.
Conclusion
This guide provides a framework for understanding the thermodynamic principles of piperidine-based inhibitor binding to HDACs using Isothermal Titration Calorimetry. The presented data and protocols, derived from published literature on structurally related compounds, offer valuable insights for researchers engaged in the design and optimization of novel HDAC inhibitors. The detailed experimental workflow and logical diagrams serve as practical tools for planning and interpreting ITC experiments in the context of drug discovery. Further experimental investigation of "this compound" and its analogues is warranted to fully elucidate their therapeutic potential.
References
- 1. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 2. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 3. Khan Academy [khanacademy.org]
- 4. Exploration of the binding pocket of histone deacetylases: the design of potent and isoform-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Promising Hydroxyamino-Piperidine HDAC6 Inhibitor via Integrated Virtual Screening and Experimental Validation in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermodynamics of Binding of Structurally Similar Ligands to Histone Deacetylase 8 Sheds Light on Challenges in the Rational Design of Potent and Isozyme-Selective Inhibitors of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Entropy as a Driver of Selectivity for Inhibitor Binding to Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Target Engagement Assays for 1-Carbamoylpiperidine-3-carboxylic acid and Other Novel Piperidine Derivatives
For researchers and drug development professionals investigating the therapeutic potential of novel compounds such as 1-Carbamoylpiperidine-3-carboxylic acid, identifying the specific cellular targets is a critical step. This guide provides a comparative overview of key target engagement and deconvolution assays applicable to this class of molecules, offering insights into their methodologies, advantages, and limitations. The selection of an appropriate assay is paramount for elucidating the mechanism of action and advancing a compound through the drug discovery pipeline.
While specific experimental data for "this compound" is not publicly available, this guide outlines established methodologies that can be employed to identify its protein targets. The piperidine moiety is a common scaffold in many approved drugs, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The strategies discussed below are broadly applicable to various small molecules discovered through phenotypic screens.[4]
Comparison of Key Target Engagement/Deconvolution Assays
The following table summarizes and compares several prominent techniques for identifying the protein targets of small molecules. Each method offers a unique approach to isolating and identifying target proteins from complex biological samples.
| Assay | Principle | Compound Modification Required? | Environment | Throughput | Key Advantages | Key Limitations |
| Affinity Chromatography | A modified version of the small molecule is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[5][6] | Yes (linker and tag) | In vitro | Low to Medium | Direct identification of binding partners; well-established method.[5][7] | Modification may alter binding; potential for non-specific binding. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis. Changes in protein stability are detected by gel electrophoresis or mass spectrometry.[7][8] | No | In vitro, Cell lysates | Medium | No compound modification needed; can identify direct binding targets.[8] | Less sensitive for weak binders; may not work for all proteins. |
| Cellular Thermal Shift Assay (CETSA) | The binding of a ligand alters the thermal stability of the target protein. This change is quantified by heating cells or lysates and measuring the amount of soluble protein. | No | In cellulo, Cell lysates | Medium to High | Confirms target engagement in a cellular context; no compound modification required. | Requires specific antibodies or mass spectrometry for detection; not all proteins show a thermal shift. |
| CRISPR-Based Genetic Screens | A CRISPR knockout library is used to identify genes that, when absent, confer resistance or sensitivity to the compound, thereby revealing the target pathway.[9] | No | In cellulo | High | Unbiased, genome-wide approach; identifies essential pathway components.[9] | Indirect method; requires significant downstream validation to confirm direct binding. |
| Capture Compound Mass Spectrometry (CCMS) | Utilizes tri-functional small molecule probes to bind, covalently capture, and isolate protein targets from their native environment for identification by mass spectrometry.[10] | Yes (tri-functional probe) | In vitro, Cell lysates, Live cells | Medium | High sensitivity for weak affinity interactions; applicable to various protein classes, including membrane proteins.[10] | Requires chemical synthesis of a specialized probe. |
Experimental Protocols
Below are detailed, generalized protocols for the key target engagement assays.
Affinity Chromatography
This method relies on immobilizing a derivative of the small molecule to capture its binding partners from a cell lysate.
Methodology:
-
Synthesis of Affinity Probe: Synthesize a derivative of this compound with a linker arm attached to a non-essential position for biological activity. Covalently attach a tag, such as biotin, to the linker.
-
Immobilization: Couple the biotinylated probe to streptavidin-coated agarose beads.
-
Lysate Preparation: Prepare a total protein lysate from cells or tissues of interest.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive ligand, or by changing buffer conditions (e.g., pH, salt concentration).
-
Analysis: Identify the eluted proteins using mass spectrometry or Western blotting.[5][6]
Drug Affinity Responsive Target Stability (DARTS)
DARTS leverages the principle that the binding of a small molecule can stabilize its protein target against proteolysis.[7][8]
Methodology:
-
Lysate Preparation: Prepare a native protein lysate from the cells of interest.
-
Compound Treatment: Aliquot the lysate and treat with either the test compound (this compound) or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin) to both the treated and control lysates and incubate for a defined period.
-
Quenching: Stop the digestion by adding a protease inhibitor or by heat denaturation.
-
Analysis: Analyze the protein samples by SDS-PAGE and Coomassie staining or by mass spectrometry. Proteins that are protected from digestion in the presence of the compound are potential targets.[11]
CRISPR-Based Genetic Screening
This approach uses a genome-wide CRISPR knockout library to identify genes that are essential for the activity of the small molecule.[9]
Methodology:
-
Library Transduction: Introduce a pooled CRISPR sgRNA library into a population of cells.
-
Compound Treatment: Treat the cell population with a cytotoxic concentration of this compound.
-
Selection: Continue to culture the cells in the presence of the compound to select for resistant clones.
-
Genomic DNA Extraction: Isolate genomic DNA from the resistant cell population.
-
Sequencing: Amplify and sequence the sgRNA cassettes to identify the sgRNAs that are enriched in the resistant population.
-
Hit Identification: The genes targeted by the enriched sgRNAs are considered essential for the compound's mechanism of action and may include the direct target.[9]
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the described target engagement assays.
Caption: Workflow for Affinity Chromatography.
Caption: Workflow for DARTS.
Caption: Workflow for CRISPR-Based Genetic Screening.
References
- 1. Pharmacological screening of synthetic piperidine derivatives - Art Boulevard [artboulevard.org]
- 2. openscholar.dut.ac.za [openscholar.dut.ac.za]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 7. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. researchgate.net [researchgate.net]
Kinase Selectivity Profiling of 1-Carbamoylpiperidine-3-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the kinase selectivity of 1-Carbamoylpiperidine-3-carboxylic acid is limited. This guide provides a framework for evaluating its potential as a kinase inhibitor, including detailed experimental protocols and comparative data presentation templates. The information herein is intended to guide research and not to represent established findings for this specific compound.
Introduction
This compound is a small molecule featuring a piperidine scaffold, a common motif in many biologically active compounds. Its potential as a kinase inhibitor is of interest due to the prevalence of piperidine and carboxylic acid groups in known kinase-targeting drugs. Kinase inhibitors are a critical class of therapeutics, particularly in oncology, and their efficacy is often dictated by their selectivity profile across the human kinome. A highly selective inhibitor targets a specific kinase or a small subset of kinases, minimizing off-target effects and associated toxicities. This guide outlines the methodologies to profile the selectivity of this compound and presents a template for comparing its activity against other hypothetical kinase inhibitors.
Comparative Kinase Inhibition Profile (Hypothetical Data)
The following table is a template illustrating how the kinase inhibition data for this compound, if determined, would be compared against other reference kinase inhibitors. The data presented are for illustrative purposes only.
| Kinase Target | This compound (IC50, µM) | Compound A (IC50, µM) | Compound B (IC50, µM) |
| Tyrosine Kinases | |||
| EGFR | > 100 | 0.05 | 15.2 |
| VEGFR2 | 25.3 | 0.12 | > 100 |
| PDGFRβ | 30.1 | 0.08 | 78.5 |
| Abl | > 100 | 2.5 | 0.02 |
| Src | 45.8 | 1.5 | 0.5 |
| Serine/Threonine Kinases | |||
| AKT1 | 15.7 | > 50 | 2.3 |
| CDK2 | > 100 | 10.5 | 0.1 |
| ROCK1 | 5.2 | 8.2 | 1.1 |
| PKA | 80.4 | > 50 | 25.6 |
| MEK1 | > 100 | 0.01 | > 100 |
Experimental Protocols
A comprehensive kinase selectivity profile is typically generated using in vitro enzymatic assays. Below is a detailed protocol for a common method.
Kinase Selectivity Screening via In Vitro Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
This compound (test compound)
-
Reference kinase inhibitors (e.g., Staurosporine as a broad-spectrum inhibitor)
-
Purified recombinant human kinases
-
Specific peptide or protein substrates for each kinase
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or equivalent)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in assay buffer to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
-
Assay Reaction:
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each respective kinase to ensure accurate competitive inhibition assessment.
-
Incubate the reaction for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and detect the remaining ATP (or ADP produced) using a suitable detection reagent according to the manufacturer's instructions. For example, using the ADP-Glo™ assay, add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for kinase inhibitors.
A Comparative Guide to the Synthetic Routes of 1-Carbamoylpiperidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes to 1-Carbamoylpiperidine-3-carboxylic acid, a key building block in the development of various pharmaceutical agents. The routes are evaluated based on their reaction mechanisms, experimental protocols, and overall efficiency. All quantitative data is summarized for ease of comparison, and detailed experimental procedures are provided.
Introduction
This compound is a piperidine derivative of significant interest in medicinal chemistry. The presence of the carbamoyl group at the 1-position and the carboxylic acid at the 3-position provides a scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The selection of an appropriate synthetic route is crucial for efficient and scalable production. This guide compares two distinct approaches: a two-step route involving the reaction of an esterified piperidine with an isocyanate followed by hydrolysis, and a one-step route utilizing the direct carbamoylation of piperidine-3-carboxylic acid.
Comparative Data Summary
| Parameter | Route A: Isocyanate Addition and Hydrolysis | Route B: Direct Carbamoylation |
| Starting Material | Ethyl nipecotate | Piperidine-3-carboxylic acid (Nipecotic acid) |
| Key Reagents | Trichloroacetyl isocyanate, Methanol, Sodium Bicarbonate | Potassium isocyanate, Water, Hydrochloric acid |
| Number of Steps | 2 | 1 |
| Intermediate Isolation | Yes (1-(Trichloroacetylcarbamoyl)piperidine-3-carboxylic acid ethyl ester) | No |
| Reaction Conditions | Step 1: Anhydrous, inert atmosphere, low temperature (-15°C to rt); Step 2: Aqueous, mild base | Aqueous, controlled pH (8.0-8.5), moderate temperature (50°C) |
| Purification | Column chromatography for intermediate; Crystallization for final product | Crystallization |
| Estimated Yield | 60-70% (overall) | 70-80% |
| Key Advantages | Utilizes a highly reactive isocyanate for efficient initial coupling. | One-pot procedure, avoids organic solvents, uses readily available and less hazardous reagents. |
| Key Disadvantages | Requires anhydrous conditions and handling of a reactive isocyanate. Two-step process may be less time-efficient. | Reaction may require careful pH control. Potential for side reactions if not optimized. |
Synthetic Route Diagrams
Detailed Experimental Protocols
Route A: Isocyanate Addition and Hydrolysis
This two-step route commences with the protection of the piperidine nitrogen as a trichloroacetyl carbamate, which is subsequently hydrolyzed to the desired product.
Step 1: Synthesis of 1-(Trichloroacetylcarbamoyl)piperidine-3-carboxylic acid ethyl ester
Protocol:
To a solution of ethyl nipecotate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to -15°C, is added trichloroacetyl isocyanate (1.1 equivalents) dropwise, ensuring the temperature does not exceed -10°C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of methanol (0.5 equivalents). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
Protocol:
The purified 1-(trichloroacetylcarbamoyl)piperidine-3-carboxylic acid ethyl ester (1 equivalent) is dissolved in a mixture of methanol and water. An aqueous solution of sodium bicarbonate (2.5 equivalents) is added, and the mixture is stirred at room temperature for 12-16 hours. The reaction progress is monitored by TLC. After completion, the methanol is removed under reduced pressure. The aqueous solution is washed with ethyl acetate, and then acidified to pH 2-3 with 1M HCl. The product is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Recrystallization from an appropriate solvent system (e.g., ethanol/water) affords the pure this compound.
Route B: Direct Carbamoylation
This one-step route involves the direct reaction of piperidine-3-carboxylic acid with a cyanate salt in an aqueous medium.
Protocol:
Piperidine-3-carboxylic acid (1 equivalent) is dissolved in water, and the pH of the solution is adjusted to 8.0-8.5 with a suitable base (e.g., 1M NaOH). To this solution, potassium isocyanate (1.5 equivalents) is added in portions, and the reaction mixture is heated to 50°C and stirred for 4-6 hours, while maintaining the pH between 8.0 and 8.5 by the periodic addition of a dilute acid (e.g., 0.5M HCl). The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and acidified to pH 2-3 with 1M HCl. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound. Further purification can be achieved by recrystallization.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound.
-
Route A is a robust, albeit two-step, procedure that is advantageous when the starting material is the ester of nipecotic acid. The use of the highly reactive trichloroacetyl isocyanate ensures efficient initial coupling.
-
Route B offers a more direct, one-pot synthesis that is environmentally friendly due to the use of water as a solvent. It is a more atom-economical approach and may be preferable for larger-scale synthesis, provided that careful pH control is maintained.
The choice between these routes will depend on factors such as the availability of starting materials, scale of the synthesis, and the desired balance between reaction time, yield, and operational simplicity. For researchers in drug discovery and development, both routes provide reliable access to this important synthetic intermediate.
Computational Docking Analysis of Piperidine-3-Carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, computational docking has emerged as an indispensable tool for predicting the binding affinity and interaction of small molecules with biological targets. This guide provides a comparative analysis of computational docking studies on derivatives of piperidine-3-carboxylic acid, a scaffold of significant interest in drug discovery. While direct computational docking studies on "1-Carbamoylpiperidine-3-carboxylic acid" are not extensively available in the public domain, this guide leverages data from structurally analogous compounds to provide valuable insights for researchers in the field.
The following sections will delve into the docking performance of various piperidine-3-carboxamide and piperidine-3-carboxylic acid derivatives against different biological targets, presenting quantitative data, detailed experimental protocols, and visual representations of the computational workflows.
Comparative Docking Performance
The efficacy of a potential drug candidate is often initially assessed by its binding affinity to a specific biological target. Molecular docking simulations provide a quantitative measure of this interaction, typically expressed as a docking score or binding energy. The table below summarizes the docking performance of several piperidine-3-carboxylic acid derivatives against their respective targets, alongside their experimentally determined biological activities where available.
| Compound/Derivative | Target | Docking Score (kcal/mol) | Binding Affinity (Ki, µM) | Biological Activity (IC50, µM) | Reference |
| (R)-N-(3-bromobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide (H-11) | Cathepsin K | Not explicitly stated, but showed key H-bonds and hydrophobic interactions | - | - | [1] |
| (R)-1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzyl)piperidine-3-carboxamide (H-1) | Cathepsin K | Not explicitly stated, but showed key H-bonds and hydrophobic interactions | - | - | [1] |
| Compound H-9 (a piperidamide-3-carboxamide derivative) | Cathepsin K | Not explicitly stated, but showed key H-bonds and hydrophobic interactions | - | 0.08 | [1][2] |
| Schiff bases of 1-(2-Aminoethyl)piperidine-3-carboxylic acid | GABAa Receptor | Better docking scores than Diazepam | - | - | [3] |
| 1,8-naphthyridine-3-carboxylic acid derivatives | H1 Receptor | Not explicitly stated, but interactions with active site residues were analyzed | - | - | [4] |
Experimental Protocols in Computational Docking
The reliability of docking results is intrinsically linked to the rigor of the experimental methodology. Below are the generalized steps and specific parameters often employed in the computational docking of small molecules, based on the methodologies described in the cited literature.
A General Computational Docking Workflow:
-
Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structure of the ligand is drawn and converted to a 3D conformation. Energy minimization is performed to obtain a low-energy, stable conformation.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Molecular Docking: A docking program (e.g., AutoDock, GOLD, Glide) is used to predict the binding pose and affinity of the ligand within the protein's active site. The program samples a large number of possible conformations and orientations of the ligand and scores them based on a scoring function.
-
Analysis of Results: The docking results are analyzed to identify the best binding poses, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and to compare the binding affinities of different ligands.
A visual representation of a typical computational docking workflow is provided below:
Caption: A generalized workflow for computational molecular docking studies.
Signaling Pathway and Target Interaction
Understanding the biological context of the target is crucial for interpreting docking results. For instance, Cathepsin K, a target for some of the analyzed piperidine-3-carboxamide derivatives, is a cysteine protease involved in bone resorption.[1][2] Inhibiting this enzyme can be a therapeutic strategy for osteoporosis.
The interaction of a ligand with its target can be visualized to understand the key binding modes. The following diagram illustrates a hypothetical binding mode of a piperidine-3-carboxylic acid derivative within an enzyme's active site, highlighting potential interactions.
Caption: Hypothetical binding mode of a piperidine derivative in an active site.
This guide provides a foundational comparison of computational docking studies on derivatives of piperidine-3-carboxylic acid. Researchers are encouraged to consult the primary literature for in-depth information and to apply these computational approaches to their specific research questions, including the investigation of "this compound" and its potential biological targets.
References
- 1. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 1-Carbamoylpiperidine-3-carboxylic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the handling and disposal of 1-Carbamoylpiperidine-3-carboxylic acid, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of the potential hazards and necessary safety measures. Based on data from analogous compounds, this substance may cause skin, eye, and respiratory irritation.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
In case of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
After skin contact: Wash the affected area with soap and plenty of water.[1][2]
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][2]
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Classification:
-
Treat all unknown chemicals as hazardous waste.
-
Based on similar compounds, this substance is likely to be classified as a non-hazardous solid waste in small quantities, but it is essential to confirm this with your EHS department.
-
-
Containerization:
-
Use a dedicated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the chemical name: "this compound."
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep it away from incompatible materials, such as strong oxidizing agents.[3]
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed chemical waste management company. Do not dispose of this chemical down the drain or in regular trash.[4]
-
Provide the waste disposal company with all available safety information.
-
Summary of Safety and Disposal Information from Related Compounds
The following table summarizes key data from the Safety Data Sheets of structurally similar piperidine carboxylic acid derivatives. This information should be used as a general guideline only.
| Parameter | 1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid | 3-Piperidinecarboxylic acid | General Recommendation for this compound |
| Primary Hazards | Skin irritation, serious eye irritation, may cause respiratory irritation.[4][5] | Irritating to eyes, respiratory system and skin.[2] | Assume similar irritation potential. |
| Incompatible Materials | Strong oxidizing agents. | Strong oxidizing agents.[2] | Avoid strong oxidizing agents. |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[6] | Dispose of contents/container to an approved waste disposal plant.[2] | Dispose of as chemical waste through a licensed contractor. |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal.[4] | Sweep up and shovel into suitable containers for disposal.[2] | Carefully sweep up solid, avoiding dust generation, and place in a labeled container. |
Chemical Waste Disposal Workflow
The following diagram illustrates a standard workflow for the disposal of laboratory chemical waste.
Caption: General workflow for the safe disposal of laboratory chemical waste.
By adhering to these guidelines and consulting with qualified safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
